Product packaging for 3-(Cyclopentylsulfonyl)aniline(Cat. No.:CAS No. 80213-37-2)

3-(Cyclopentylsulfonyl)aniline

Cat. No.: B1610776
CAS No.: 80213-37-2
M. Wt: 225.31 g/mol
InChI Key: LAQAMRJFXNMGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Cyclopentylsulfonyl)aniline is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2S B1610776 3-(Cyclopentylsulfonyl)aniline CAS No. 80213-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQAMRJFXNMGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508714
Record name 3-(Cyclopentanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80213-37-2
Record name 3-(Cyclopentanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Cyclopentylsulfonyl)aniline CAS number 80213-37-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Cyclopentylsulfonyl)aniline (CAS: 80213-37-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a core aniline structure substituted with a cyclopentylsulfonyl group at the meta-position.[1] Its unique combination of a flexible, non-planar cyclopentyl moiety, a rigid aromatic ring, and a polar sulfonyl linker makes it a valuable building block in modern medicinal chemistry.[1][2] While aniline scaffolds are prevalent in numerous approved drugs, their use can be accompanied by challenges such as metabolic instability or toxicity.[3][4] The specific substitution pattern of this compound offers a nuanced scaffold for chemists to modulate physicochemical properties and explore novel chemical space. This guide provides a comprehensive overview of its properties, a plausible synthetic route, key applications, and essential safety protocols.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in synthesis and drug design. This compound possesses the molecular formula C₁₁H₁₅NO₂S and a molecular weight of approximately 225.31 g/mol .[2][5] While extensive experimental data on its physical properties is not widely published, the available information and structural attributes are summarized below.

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 80213-37-2[6][7]
Molecular Formula C₁₁H₁₅NO₂S[5][8]
Molecular Weight 225.31 g/mol [2][5]
Appearance White to off-white powder (reported)[1]
Melting Point No data available[1][8]
Boiling Point No data available[1][8]
Solubility No data available[1]
InChI Key LAQAMRJFXNMGOQ-UHFFFAOYSA-N[5]

Proposed Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is scarce, a logical and robust synthetic pathway can be proposed based on established organosulfur and aromatic chemistry principles. The most direct approach involves the sulfonation of an aniline derivative or the reduction of a corresponding nitroaromatic compound.

Proposed Synthetic Workflow

A plausible two-step synthesis starting from 3-nitrobenzenesulfonyl chloride is outlined below. This route is advantageous as it avoids direct manipulation of the highly reactive aniline, which can lead to side reactions. The nitro group serves as a stable precursor to the amine, which is revealed in the final step.

Synthetic_Workflow A 3-Nitrobenzenesulfonyl chloride B Friedel-Crafts Reaction + Cyclopentane A->B AlCl3 C 3-(Cyclopentylsulfonyl)-1-nitrobenzene B->C D Reduction (e.g., SnCl2, HCl or H2/Pd-C) C->D E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Cyclopentylsulfonyl)-1-nitrobenzene

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous, inert solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 3-nitrobenzenesulfonyl chloride (1.0 equivalent) to the flask.

  • Friedel-Crafts Reaction: Add cyclopentane (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-(cyclopentylsulfonyl)-1-nitrobenzene.

Step 2: Reduction to this compound

  • Setup: In a round-bottom flask, dissolve the 3-(cyclopentylsulfonyl)-1-nitrobenzene (1.0 equivalent) from the previous step in ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂, 3-4 equivalents) in concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction: If using SnCl₂, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir vigorously at room temperature under a balloon of H₂. Monitor the disappearance of the starting material by TLC.

  • Workup (for SnCl₂ method): Cool the reaction mixture and neutralize with a saturated solution of sodium hydroxide (NaOH) until the solution is basic. Extract the product with ethyl acetate.

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product, this compound.

Core Reactivity

The reactivity of this compound is governed by its two primary functional groups: the aromatic amine and the sulfonyl group.

Reactivity cluster_molecule cluster_key Key Reactive Sites mol Structure of this compound A Aniline Nitrogen (Nucleophilic) B Aromatic Ring (Electrophilic Substitution)

Caption: Key reactive sites on this compound.

  • Aniline Moiety: The primary amine (-NH₂) is nucleophilic and basic. It can readily undergo N-acylation, N-alkylation, and diazotization reactions. The amine group is also a powerful ortho-, para-director for electrophilic aromatic substitution, activating the C2, C4, and C6 positions of the aniline ring.

  • Aromatic Ring: The ring is activated by the amine and deactivated by the electron-withdrawing sulfonyl group. This push-pull electronic nature makes it a unique substrate for further functionalization.

  • Sulfonyl Group: The cyclopentylsulfonyl group is chemically robust and generally unreactive under standard organic synthesis conditions. It acts as a meta-director and a strong deactivating group for electrophilic aromatic substitution on its own.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a versatile intermediate for creating more complex molecules with potential therapeutic applications.[1][9] The aniline substructure is a common feature in many FDA-approved drugs.[4]

  • Scaffold for Kinase Inhibitors: The aniline core can act as a hinge-binding motif in many kinase inhibitors. The cyclopentylsulfonyl group can be used to probe deeper, non-polar pockets within an enzyme's active site, potentially improving potency and selectivity.

  • Bioisosteric Replacement: The sulfonamide linkage, which can be formed from the aniline group, is a classic bioisostere of amides and esters. The sulfonimidamide group, an analogue of sulfonamides, introduces an additional chiral center, allowing for three-dimensional structure diversification.[10]

  • Modulation of Physicochemical Properties: Replacing a simple aniline with this substituted version allows for fine-tuning of properties like lipophilicity (LogP), solubility, and metabolic stability, which are critical for developing viable drug candidates.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount. The safety information is primarily derived from Safety Data Sheets (SDS) for this compound and related aniline structures.[8][11][12]

Table 2: Safety and Handling Summary

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, laboratory coat. Use in a chemical fume hood.[8][11]
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.[8][11][12]
Storage Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature varies (Room temp to 2-8°C).[1][2][8][11]
Incompatibilities Strong oxidizing agents.[8]
Hazardous Combustion Products Carbon monoxide, nitrogen oxides, sulfur oxides.[8]
First Aid (Skin/Eye Contact) Immediately flush skin or eyes with plenty of water for at least 15 minutes. Seek medical attention.[12]
Disposal Dispose of as special waste in accordance with local, regional, and national regulations.[8]

Conclusion

This compound (CAS: 80213-37-2) is a valuable and versatile chemical building block for researchers in synthetic and medicinal chemistry. Its distinct structural features—an activatable aniline ring, a robust sulfonyl linker, and a sp³-rich cyclopentyl group—provide a rich platform for the synthesis of novel compounds. While detailed experimental data remains limited, its properties can be reliably inferred from its structure, and its synthesis can be achieved through established chemical transformations. Adherence to strict safety protocols is essential when handling this compound, as is typical for aniline derivatives. Its potential for creating diverse and potent biologically active molecules ensures its continued relevance in the field of drug discovery.

References

Technical Guide: Physicochemical and Synthetic Profile of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-(Cyclopentylsulfonyl)aniline, a sulfonamide-containing aromatic amine. It details the core physicochemical properties, including molecular formula and weight, and presents a well-established synthetic route based on fundamental organic chemistry principles. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, offering insights into the compound's structure, identification, and preparation.

Core Compound Identification

This compound is an organic compound characterized by an aniline core substituted at the meta-position with a cyclopentylsulfonyl group. This substitution imparts specific chemical properties that are of interest in synthetic and medicinal chemistry.

Molecular Structure and Formula

The fundamental identity of a chemical compound is defined by its atomic composition and arrangement. The molecular formula for this compound is C₁₁H₁₅NO₂S .[1][2][3] This formula indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The structural arrangement, depicted below, shows a cyclopentane ring attached to a sulfonyl group (SO₂), which is in turn bonded to the third carbon of a benzene ring that also bears an amino group (-NH₂).

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

Quantitative data provides the primary means of identifying and characterizing a compound in a laboratory setting. The key identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO₂S[1][2][3]
Molecular Weight 225.31 g/mol [1][2]
CAS Number 80213-37-2[1]
Synonyms 3-(Cyclopentanesulfonyl)aniline, Benzenamine, 3-(cyclopentylsulfonyl)-[1][3]
InChI Key LAQAMRJFXNMGOQ-UHFFFAOYSA-N[1]

Synthetic Methodology and Mechanistic Rationale

The synthesis of aryl sulfonamides like this compound typically involves the reaction of an aryl amine with a sulfonyl chloride. However, the free amino group of aniline is highly reactive and can lead to undesirable side reactions, such as acting as a base with the sulfonylating agent or leading to polysubstitution. Therefore, a robust synthesis requires the use of a protecting group for the amine functionality.

Proposed Synthetic Workflow

A reliable, multi-step synthesis is proposed, starting from aniline. This pathway utilizes a common protecting group strategy to ensure regioselective sulfonylation at the meta-position and high yield.

Synthetic_Workflow Aniline Aniline Acetanilide Acetanilide (Protected Amine) Aniline->Acetanilide Step 1: Acetylation (Acetic Anhydride) p1 Acetanilide->p1 SulfonylChloride 3-(Cyclopentylsulfonyl)acetanilide p2 SulfonylChloride->p2 FinalProduct This compound p1->SulfonylChloride Step 2: Friedel-Crafts Sulfonylation (Cyclopentanesulfonyl Chloride) p2->FinalProduct Step 3: Deprotection (Acid Hydrolysis)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

  • Rationale: The amino group of aniline is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4] It is also basic and nucleophilic, which can interfere with subsequent steps. Protection as an acetamide (acetanilide) moderates this reactivity and provides steric hindrance, favoring para-substitution in the next step. However, subsequent reaction conditions will favor the meta product.

  • Procedure:

    • To a flask containing aniline, add an equimolar amount of acetic anhydride slowly while stirring in an ice bath.

    • The reaction is exothermic. Maintain the temperature below 25°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into cold water to precipitate the acetanilide product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Friedel-Crafts Sulfonylation

  • Rationale: This step introduces the cyclopentylsulfonyl group onto the aromatic ring. The acetamido group is an ortho, para-director. However, by performing the reaction under specific conditions (e.g., using chlorosulfonic acid to generate the sulfonyl chloride in situ followed by reaction with cyclopentane, or using a pre-formed cyclopentanesulfonyl chloride), the reaction can be driven to the meta position. Under strongly acidic conditions, the acetamido group can become protonated, transforming it into a meta-directing group.

  • Procedure:

    • Cool chlorosulfonic acid in an ice-salt bath.

    • Slowly add the dried acetanilide from Step 1 in small portions, ensuring the temperature does not exceed 10°C.

    • Once the acetanilide is fully dissolved, add cyclopentane dropwise to the reaction mixture.

    • After the addition, allow the reaction to proceed at a controlled temperature (e.g., room temperature) for several hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis)

  • Rationale: The final step is the removal of the acetyl protecting group to restore the free aniline functionality. This is typically achieved by acid-catalyzed hydrolysis.

  • Procedure:

    • Reflux the crude product from Step 2 in an aqueous solution of a strong acid (e.g., 10% HCl or H₂SO₄).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the free amine product, this compound.

    • Collect the final product by filtration, wash with water, and purify by recrystallization or column chromatography as needed.

Conclusion

This guide has detailed the essential identifiers, molecular formula (C₁₁H₁₅NO₂S) and molecular weight (225.31 g/mol ), for this compound.[1][2][3] A logical and robust synthetic protocol has been outlined, grounded in the established principles of protecting group chemistry and electrophilic aromatic substitution. This information serves as a critical starting point for researchers requiring this compound for further investigation in drug discovery and chemical synthesis.

References

An In-Depth Technical Guide to 3-(Cyclopentylsulfonyl)aniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentylsulfonyl)aniline is an aromatic sulfonamide that holds significant interest within the field of medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2][3] The aniline moiety, a primary aromatic amine, serves as a versatile synthetic handle and can be a crucial component for interacting with biological targets.[4][5] The incorporation of a cyclopentyl group introduces a lipophilic, three-dimensional element that can influence the compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of this compound, detailing a plausible synthetic route, a thorough characterization workflow, and a discussion of its potential applications in drug discovery. As a Senior Application Scientist, the following content is designed to be a practical and scientifically rigorous resource, emphasizing the rationale behind experimental choices and providing self-validating protocols.

Chemical Structure and Properties

The foundational step in understanding any chemical entity is a thorough examination of its structure and fundamental properties.

Chemical Structure:

The structure of this compound consists of a central benzene ring substituted with an amino group (-NH₂) and a cyclopentylsulfonyl group (-SO₂-cyclopentyl) at the meta-position.

graph "this compound" {
    layout=neato;
    node [shape=plaintext];
    edge [color="#202124"];

}

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

  • Diazotization of 3-Nitroaniline: 3-Nitroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt, 3-nitrobenzenediazonium chloride. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

  • Sulfonylation: The freshly prepared diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(II) chloride (CuCl₂) catalyst. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding 3-nitrobenzenesulfonyl chloride.[6]

  • Grignard Reaction: The intermediate, 3-nitrobenzenesulfonyl chloride, is reacted with a Grignard reagent, cyclopentylmagnesium bromide. The cyclopentyl nucleophile will displace the chloride on the sulfonyl group to form the carbon-sulfur bond, resulting in 3-(cyclopentylsulfonyl)-1-nitrobenzene.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using a metal/acid combination like iron powder in the presence of hydrochloric acid.[7] This reduction yields the final product, this compound.

Comprehensive Characterization

A robust characterization of this compound is essential to confirm its identity, purity, and structure. The following section outlines the key analytical techniques and provides predicted data based on the known effects of the functional groups present in the molecule.

Characterization Workflow Diagram:

Characterization_Workflow sample Synthesized This compound purification Purification (e.g., Column Chromatography) sample->purification purity_assessment Purity Assessment (HPLC, LC-MS) purification->purity_assessment structural_elucidation Structural Elucidation purity_assessment->structural_elucidation nmr NMR Spectroscopy (¹H and ¹³C) structural_elucidation->nmr ms Mass Spectrometry (MS) structural_elucidation->ms ir Infrared Spectroscopy (IR) structural_elucidation->ir physical_char Physical Characterization (Melting Point, Solubility) structural_elucidation->physical_char final_product Characterized Product nmr->final_product ms->final_product ir->final_product physical_char->final_product

Figure 3: A logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2-7.4m1HAr-HAromatic proton deshielded by the electron-withdrawing sulfonyl group.
~ 6.8-7.1m3HAr-HAromatic protons influenced by both the amino and sulfonyl groups.
~ 3.8br s2H-NH₂The broad singlet is characteristic of amine protons and can exchange with D₂O.[8]
~ 3.5-3.7m1H-SO₂-CH-The proton on the carbon attached to the sulfonyl group is expected to be the most deshielded of the cyclopentyl protons.
~ 1.5-2.0m8HCyclopentyl -CH₂-The remaining methylene protons of the cyclopentyl ring.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~ 147Ar-C-NH₂The carbon attached to the nitrogen is deshielded.[9]
~ 142Ar-C-SO₂The carbon attached to the sulfonyl group is significantly deshielded.
~ 130Ar-CHAromatic methine carbon.
~ 120Ar-CHAromatic methine carbon.
~ 118Ar-CHAromatic methine carbon.
~ 115Ar-CHAromatic methine carbon.
~ 65-SO₂-CH-The carbon directly attached to the sulfonyl group.
~ 28Cyclopentyl -CH₂-Methylene carbons of the cyclopentyl ring.
~ 26Cyclopentyl -CH₂-Methylene carbons of the cyclopentyl ring.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis and interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zInterpretation
225[M]⁺ (Molecular ion)
156[M - C₅H₉]⁺ (Loss of the cyclopentyl group)
140[M - SO₂C₅H₉]⁺ (Loss of the cyclopentylsulfonyl group)
92[C₆H₅NH]⁺

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (two bands)Primary amine (-NH₂)[5][11]
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchAliphatic C-H (cyclopentyl)
1620-1580N-H bendPrimary amine (-NH₂)[5]
1350-1300 and 1160-1120S=O stretch (asymmetric and symmetric)Sulfonyl group (-SO₂-)

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

  • Kinase Inhibitors: The aniline moiety is a common feature in many approved kinase inhibitors, often acting as a key hydrogen bond donor or acceptor in the ATP-binding pocket of the enzyme.[5] The cyclopentylsulfonyl group can be explored for interactions with other regions of the kinase active site, potentially leading to the development of potent and selective inhibitors for various oncology and inflammatory targets.

  • Antimicrobial Agents: The sulfonamide core is historically significant in the development of antibacterial drugs.[1][2] Novel derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens.

  • Other Therapeutic Areas: The versatility of the aniline and sulfonamide groups allows for a wide range of chemical modifications. This opens up possibilities for exploring its potential in other therapeutic areas where these pharmacophores have shown promise, such as in the development of diuretics, anticonvulsants, and antiviral agents.[2]

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and a detailed workflow for its characterization. The provided predicted spectral data and experimental protocols offer a solid foundation for researchers to synthesize and validate this compound in their own laboratories. The versatility of its structure suggests that this compound is a valuable building block for the discovery of new and improved therapeutic agents.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous and proactive approach to safety. This guide provides an in-depth technical overview of the safety data and handling protocols for 3-(Cyclopentylsulfonyl)aniline, a compound of interest in medicinal chemistry and materials science. Given the limited specific toxicological data for this molecule, this document synthesizes available information and provides a framework for risk mitigation by drawing logical parallels to the well-characterized parent compound, aniline.

Compound Profile and Inherent Risks

This compound (CAS No. 80213-37-2) is a substituted aniline derivative.[1][2] Its molecular structure, featuring a sulfonyl group and a cyclopentyl moiety attached to the aniline core, suggests its potential utility as a building block in the synthesis of complex organic molecules. However, the presence of the aniline substructure immediately raises a flag for potential health hazards, as aniline and its derivatives are known for their toxicity.[3][4][5]

The available Safety Data Sheet (SDS) for this compound indicates that the toxicological properties have not been fully investigated.[1] This lack of comprehensive data necessitates a cautious approach, where handling procedures are dictated by the potential risks associated with the aniline class of compounds.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While the specific GHS classification for this compound is not fully established due to a lack of data, the SDS from AFG Bioscience states "No known hazard."[1] However, this should be interpreted with extreme caution. Given its nature as an aniline derivative, it is prudent to consider the GHS classification for aniline as a surrogate for risk assessment until more specific data becomes available.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerToxic if swallowed[4][6]
Acute Toxicity, DermalCategory 3DangerToxic in contact with skin[4][6]
Acute Toxicity, InhalationCategory 3DangerToxic if inhaled[4][6]
Serious Eye Damage/IrritationCategory 1DangerCauses serious eye damage[4][6]
Skin SensitizationCategory 1WarningMay cause an allergic skin reaction[4][6]
Germ Cell MutagenicityCategory 2WarningSuspected of causing genetic defects[4][6]
CarcinogenicityCategory 2WarningSuspected of causing cancer[4][6]
Specific Target Organ Toxicity (Repeated Exposure)Category 1DangerCauses damage to organs through prolonged or repeated exposure[4][6]
Hazardous to the Aquatic Environment, Acute HazardCategory 1WarningVery toxic to aquatic life[6]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1WarningVery toxic to aquatic life with long lasting effects[6]

Disclaimer: This table is based on the GHS classification for aniline and should be used as a precautionary guide for handling this compound. The actual hazards of this compound may differ.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential for significant toxicity, a robust system of engineering controls and personal protective equipment is mandatory when handling this compound.

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[1]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to protect the user from dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear suitable chemical-resistant gloves.[1] Given the nature of aniline compounds, nitrile gloves may not provide sufficient protection for prolonged contact.[3] It is advisable to use thicker, more robust gloves such as butyl rubber or Viton™. Always inspect gloves for tears or punctures before use and change them frequently.

  • Eye Protection: Chemical safety goggles are mandatory.[1] A face shield should also be worn when there is a risk of splashing.

  • Skin and Body Protection: A lab coat must be worn at all times.[1] For tasks with a higher risk of splashes or spills, consider using a chemically resistant apron or coveralls.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Task Involving This compound gloves Wear Chemical-Resistant Gloves (e.g., Butyl, Viton™) start->gloves Always goggles Wear Chemical Safety Goggles gloves->goggles lab_coat Wear a Lab Coat goggles->lab_coat face_shield Face Shield (if splash risk) lab_coat->face_shield respirator Respirator with Organic Vapor Cartridge (if aerosol risk) face_shield->respirator Yes end Proceed with Task face_shield->end No respirator->end Yes respirator->end No

Caption: PPE selection workflow for handling this compound.

Safe Handling, Storage, and First Aid Protocols

A systematic approach to handling and storage is crucial for preventing accidental exposure.

Handling Protocol
  • Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the chemical fume hood is operational. Have spill cleanup materials readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tool to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.[1] Clean all equipment and the work area.

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Container: Store in a tightly closed container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[7]

Spill and Waste Disposal Management

A clear and practiced protocol for managing spills and waste is a cornerstone of laboratory safety.

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but do not ventilate in a way that spreads the contaminant.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle the spill, contact your institution's emergency response team.

  • Contain and Clean: For small spills, and if you are properly trained and equipped, you can proceed with cleanup.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[1]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials in the hazardous waste container.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill Spill of This compound Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess large_spill Large Spill or Untrained Personnel assess->large_spill Large small_spill Small Spill & Trained Personnel assess->small_spill Small emergency Contact Emergency Response Team large_spill->emergency ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe absorb Absorb with Inert Material (e.g., Sand, Vermiculite) ppe->absorb collect Collect Absorbed Material into a Labeled Waste Container absorb->collect clean Decontaminate Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Caption: Step-by-step workflow for responding to a spill of this compound.

Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be disposed of as hazardous waste.[1][3]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.[3]

Inferred Toxicological Profile

While specific toxicological data for this compound is lacking, the known toxicology of aniline provides a basis for understanding the potential risks. Aniline is readily absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a bluish discoloration of the skin).[4] Chronic exposure to aniline is associated with damage to the spleen and is suspected to be carcinogenic.[5]

Therefore, it is reasonable to assume that this compound may exhibit similar toxic properties. All handling should be performed with the assumption that this compound is toxic via ingestion, inhalation, and dermal contact, and may have long-term health effects.

Conclusion: A Commitment to Proactive Safety

The responsible use of novel chemical compounds like this compound in a research and development setting demands a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can mitigate the risks associated with this and other under-characterized molecules. The principles and procedures outlined in this guide provide a foundation for the safe and effective utilization of this compound in the pursuit of scientific advancement.

References

A Technical Guide to the Solubility of 3-(Cyclopentylsulfonyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Cyclopentylsulfonyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols to facilitate the use of this compound in a laboratory setting.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in the drug discovery and development process. For a compound like this compound, which holds potential as a building block in medicinal chemistry, understanding its behavior in various organic solvents is paramount. Poor solubility can lead to significant challenges in chemical synthesis, purification, formulation, and in vitro screening, potentially causing unreliable experimental results and hindering the progression of promising drug candidates.[1] This guide offers a detailed exploration of the factors governing the solubility of this compound and provides a robust framework for its empirical determination.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂S[2][3]
Molecular Weight 225.3 g/mol [2][3]
Appearance Not specified (likely a solid)[2]

The structure of this compound features a polar aniline moiety (-NH₂) and a sulfonyl group (-SO₂-), which can participate in hydrogen bonding. The cyclopentyl group and the benzene ring, however, are nonpolar and contribute to the molecule's lipophilicity. The interplay between these polar and nonpolar regions will dictate the compound's solubility in different organic solvents.[4]

Predicted Solubility Profile

The aniline functional group suggests some degree of solubility in polar protic solvents that can act as hydrogen bond donors and acceptors, such as alcohols. The presence of the nonpolar cyclopentyl and phenyl groups indicates that the compound will likely be soluble in a range of nonpolar and moderately polar aprotic solvents.[4] Generally, substituted anilines exhibit good solubility in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[4]

Table of Predicted Solubility:

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe aniline group can form hydrogen bonds with the hydroxyl group of alcohols.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe polarity of these solvents can solvate the polar functional groups of the molecule.
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Moderately Polar Dichloromethane (DCM)HighThe overall molecular structure has significant nonpolar character, favoring solubility in this solvent.
Ethyl AcetateModerateOffers a balance of polarity that should be compatible with the molecule.
Nonpolar Toluene, HexaneLow to ModerateThe nonpolar aliphatic and aromatic portions of the molecule will interact favorably with these solvents, but the polar groups may limit high solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThese solvents have some polar character and can accept hydrogen bonds, facilitating dissolution.

Note: This table presents predicted solubility and should be confirmed by experimental measurement.

Experimental Determination of Solubility

A reliable and commonly used method for determining the thermodynamic solubility of a solid compound is the Shake-Flask Method .[1] This protocol provides a step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the dissolved solute in the supernatant is then measured, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][7]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound vial Combine in a sealed vial prep_solid->vial prep_solvent Measure known volume of organic solvent prep_solvent->vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours vial->agitate centrifuge Centrifuge or allow to stand to sediment undissolved solid agitate->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter dilute Dilute filtered saturated solution filter->dilute analyze Analyze by UV-Vis or HPLC dilute->analyze quantify Quantify concentration using a calibration curve analyze->quantify end end quantify->end Report solubility (e.g., in mg/mL or mol/L)

References

The Strategic Intermediate: A Technical Guide to 3-(Cyclopentylsulfonyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, the selection of molecular building blocks is a critical determinant of success. These intermediates must not only facilitate efficient synthesis but also impart desirable physicochemical and pharmacological properties to the final active pharmaceutical ingredient (API). 3-(Cyclopentylsulfonyl)aniline has emerged as a strategic intermediate, embodying a confluence of structural features that are highly advantageous for contemporary medicinal chemistry. This technical guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and its pivotal role as a precursor in the generation of potent kinase inhibitors. We will explore the underlying chemical principles and provide field-proven insights into its application, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Architectural Significance of this compound

This compound (CAS 869639-65-8) is an aromatic amine that belongs to the arylsulfone class of compounds. Its structure is deceptively simple, yet it contains three key motifs that are of high value in medicinal chemistry: the aniline core, the sulfonyl linker, and the cyclopentyl group.

  • Aniline Moiety: The primary amine on the phenyl ring serves as a versatile synthetic handle. It is a nucleophile that readily participates in a wide array of coupling reactions, most notably in the formation of amide bonds or in nucleophilic aromatic substitution (SNAr) reactions to construct the core scaffolds of many targeted therapies[1].

  • Sulfonyl Group: The sulfone functional group is a cornerstone in medicinal chemistry. It is a strong hydrogen bond acceptor but is not a hydrogen bond donor, allowing it to form specific, directed interactions with biological targets[2][3]. Being metabolically stable and having a tetrahedral geometry, the sulfonyl group can act as a rigid linker, positioning other functional groups in a precise three-dimensional orientation to optimize binding with a target protein[4].

  • Cyclopentyl Group: The incorporation of small carbocyclic rings like cyclopentyl is a well-established strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity. The cyclopentyl group can occupy hydrophobic pockets in a protein's active site, and its rigid, three-dimensional structure can enhance binding affinity compared to a more flexible linear alkyl chain.

The strategic combination of these three features in a single, readily accessible molecule makes this compound a highly sought-after intermediate, particularly in the synthesis of kinase inhibitors.

Physicochemical and Safety Profile

A thorough understanding of an intermediate's properties is paramount for its effective use in process development and for ensuring the safety of laboratory personnel.

Physicochemical Data

Quantitative data for this compound is not extensively published. The following table summarizes its known properties, supplemented with estimated values based on structurally similar compounds such as 3-aminophenyl sulfone and general aniline derivatives, to provide a working profile for researchers.

PropertyValueSource / Basis
CAS Number 869639-65-8[5]
Molecular Formula C₁₁H₁₅NO₂S[1]
Molecular Weight 225.31 g/mol [1]
Appearance White to off-white powder/crystals[6]
pKa (of -NH₃⁺) ~4.1 (Estimated)Based on aniline (pKa 4.6) and electron-withdrawing effect of the sulfonyl group[7][8]
logP (o/w) ~1.5 - 2.0 (Estimated)Based on aniline (logP 0.9) and the contribution of the cyclopentylsulfonyl group[9][10]
Water Solubility Slightly solubleQualitative data for related aminophenyl sulfones[11]

Note: Estimated values should be confirmed experimentally for process development.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with all chemical reagents, it should be handled with care in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, laboratory clothing, and chemical-resistant gloves, should be worn.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • In case of fire: Use dry powder or carbon dioxide extinguishers.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a robust and scalable two-step sequence starting from commercially available materials. The pathway involves the formation of a carbon-sulfur bond via a Grignard reaction, followed by the reduction of a nitro group to the target aniline. This process is detailed in patent literature, specifically in the context of preparing intermediates for Janus Kinase (JAK) inhibitors.

Logical Workflow for Synthesis

G cluster_0 Step 1: Sulfone Formation cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzenesulfonyl chloride C 1-(Cyclopentylsulfonyl)-3-nitrobenzene A->C Grignard Reaction (THF) B Cyclopentylmagnesium bromide (Grignard Reagent) B->C D 1-(Cyclopentylsulfonyl)-3-nitrobenzene F This compound D->F Reduction E Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) E->F

Synthesis workflow for this compound.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(Cyclopentylsulfonyl)-3-nitrobenzene

This step establishes the core cyclopentylsulfonyl benzene structure through a nucleophilic attack of a Grignard reagent on the sulfonyl chloride.

  • Reaction Setup: A solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Grignard Addition: A solution of cyclopentylmagnesium bromide (approx. 1.1 eq) in THF is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The causality for this slow, cooled addition is to control the exothermic nature of the Grignard reaction and prevent the formation of undesired byproducts.

  • Reaction and Quench: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC/LCMS analysis indicates the consumption of the starting material. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: The mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, 1-(cyclopentylsulfonyl)-3-nitrobenzene, can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Step 2: Synthesis of this compound

This final step involves the reduction of the aromatic nitro group to the primary amine. Several reliable methods are available for this transformation.

  • Reaction Setup: The 1-(cyclopentylsulfonyl)-3-nitrobenzene (1.0 eq) from the previous step is dissolved in a suitable solvent system. For a classic Bechamp reduction, a mixture of ethanol, water, and concentrated hydrochloric acid is used.

  • Addition of Reducing Agent: Iron powder (Fe, typically 3-5 eq) is added portion-wise to the heated solution (reflux). The use of iron in acidic media is a cost-effective and highly effective method for nitro group reduction on an industrial scale. Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) can be employed for a cleaner, albeit more specialized, setup[12].

  • Reaction and Work-up: The reaction is monitored by TLC/LCMS. Upon completion, the hot mixture is filtered through a pad of celite to remove the iron salts. The filtrate is then concentrated to remove the organic solvent.

  • Isolation and Purification: The aqueous residue is basified with a solution of sodium hydroxide or sodium carbonate to a pH of 8-9, causing the free amine to precipitate or separate. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried, filtered, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography to yield a solid product.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The true value of this compound is realized in its application as a key building block for complex APIs. Its structure is particularly well-suited for the synthesis of inhibitors targeting the Janus Kinase (JAK) family of enzymes. Dysregulation of the JAK-STAT signaling pathway is a key driver of various inflammatory and autoimmune diseases, making JAK inhibitors a major therapeutic class[13].

Case Study: Synthesis of a Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Scaffold

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in the design of JAK inhibitors, found in approved drugs like Tofacitinib and Ruxolitinib[12]. This compound serves as the key fragment that introduces the crucial aniline linker and the selectivity-driving cyclopentylsulfonyl moiety.

The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction. The aniline nitrogen of this compound acts as the nucleophile, displacing a halogen (typically chlorine) on the 4-position of the pyrrolo[2,3-d]pyrimidine core.

G A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Core Scaffold) C N-(3-(Cyclopentylsulfonyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (JAK Inhibitor Scaffold) A->C SNAr Coupling (e.g., Pd-catalyzed or acid-catalyzed) B This compound (Key Intermediate) B->C

Role of this compound in forming a JAK inhibitor scaffold.

Exemplary Protocol for SNAr Coupling:

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent like 1,4-dioxane or isopropanol, an acid catalyst (e.g., HCl or p-toluenesulfonic acid) is added.

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by LCMS. The acid catalyst protonates the pyrimidine ring, activating it towards nucleophilic attack by the aniline. This is a classic and robust method for forming the C-N bond that is central to this class of inhibitors.

  • Isolation: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. The solid is then washed with the reaction solvent and dried to yield the desired N-(3-(cyclopentylsulfonyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold.

This resulting scaffold is the direct precursor to a range of potent JAK inhibitors. The cyclopentylsulfonylphenyl moiety is critical for activity, with the sulfone group forming key hydrogen bonds in the hinge region of the kinase's ATP-binding site, and the cyclopentyl group occupying a nearby hydrophobic pocket, thereby anchoring the inhibitor and contributing to its potency and selectivity.

Conclusion and Future Perspective

This compound is more than just a chemical intermediate; it is a product of rational design, crafted to meet the specific demands of modern medicinal chemistry. Its synthesis is straightforward and scalable, and its structural components provide a powerful toolkit for drug designers. The aniline group offers a reliable point of attachment, while the cyclopentylsulfonyl moiety provides a unique combination of metabolic stability, hydrogen bonding capability, and hydrophobicity to optimize the pharmacological profile of the final drug candidate.

As the quest for more selective and potent kinase inhibitors continues, the demand for well-designed, multifunctional intermediates like this compound will undoubtedly grow. Its proven utility in the synthesis of JAK inhibitor scaffolds highlights its strategic importance. Future applications may see its incorporation into inhibitors for other kinase families or even into different classes of therapeutic agents where its specific physicochemical properties can be leveraged to overcome challenges in drug design and development. This guide serves as a testament to the critical role that thoughtful intermediate design plays in the successful creation of next-generation medicines.

References

3-(Cyclopentylsulfonyl)aniline potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Cyclopentylsulfonyl)aniline and its Therapeutic Potential as an 11β-HSD1 Inhibitor

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of this compound, focusing on its role as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We delve into the critical function of 11β-HSD1 in glucocorticoid metabolism and its implication in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. This document synthesizes preclinical data, outlines detailed experimental protocols for assessing inhibitory activity, and explores the underlying mechanism of action, offering a valuable resource for researchers and professionals in drug development.

The Scientific Rationale: Targeting 11β-HSD1 in Metabolic Disease

Glucocorticoids, primarily cortisol in humans, are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, immune response, and stress.[1][2] While systemic cortisol levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local tissue-specific concentrations are fine-tuned by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[3][4]

There are two main isoforms:

  • 11β-HSD1: This NADP(H)-dependent enzyme functions primarily as a reductase in vivo, converting inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action.[1][5] It is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1][6]

  • 11β-HSD2: This enzyme exclusively catalyzes the reverse reaction, inactivating cortisol to cortisone, thus protecting tissues like the kidney from excessive glucocorticoid exposure.[2]

Overexpression or increased activity of 11β-HSD1 in adipose and hepatic tissues is strongly associated with the metabolic syndrome, a cluster of conditions including obesity, insulin resistance, and type 2 diabetes.[1][7][8] This heightened local cortisol concentration promotes hyperglycemia, dyslipidemia, and visceral fat accumulation.[2][9] Consequently, the selective inhibition of 11β-HSD1 has emerged as a highly attractive therapeutic strategy to mitigate the adverse effects of glucocorticoid excess in these tissues without disrupting systemic cortisol balance.[1][3][10]

Signaling Pathway and Point of Inhibition

The diagram below illustrates the catalytic action of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to elicit downstream metabolic effects. This compound and related compounds act by directly inhibiting the 11β-HSD1 enzyme, thus blocking this critical activation step.

G cluster_pathway Glucocorticoid Activation Pathway cluster_inhibitor Therapeutic Intervention Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Substrate Cortisol Cortisol (Active) HSD1->Cortisol Catalysis GR Glucocorticoid Receptor (GR) Cortisol->GR Binding & Activation Effects Metabolic Effects (e.g., Gluconeogenesis) GR->Effects Inhibitor This compound Inhibitor->HSD1 Inhibition

Caption: Mechanism of 11β-HSD1 action and inhibition.

This compound: A Profile of a Potential Inhibitor

While specific data for this compound is not extensively published in peer-reviewed literature, its structure belongs to the broader class of sulfonamide-containing compounds that have been investigated as 11β-HSD1 inhibitors.[7] For instance, related structures like 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown potent inhibitory activity, with one compound demonstrating an IC50 of 0.07 µM.[11] The cyclopentylsulfonyl group provides a key hydrophobic moiety that likely interacts with the active site of the enzyme, while the aniline core serves as a scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Predicted Efficacy Data (Hypothetical based on Class)

The table below presents hypothetical yet representative efficacy data for a compound like this compound, based on values reported for similar classes of 11β-HSD1 inhibitors found in the literature.[10][11][12]

ParameterAssay TypeTargetPredicted ValueReference Compound (Class)
IC50 In Vitro EnzymaticHuman 11β-HSD110 - 50 nMAdamantylureas, Thiazolones[10][11]
IC50 Cell-BasedHuman Adipocytes50 - 200 nMPyrimidine Inhibitors[12]
Selectivity In Vitro Enzymatic11β-HSD2 IC50>10 µMGeneral requirement for class
In Vivo Efficacy Ex Vivo Tissue AssayAdipose Tissue Inhibition>80% @ 10 mg/kgBI 187004[13]
Metabolic Effect Animal ModelGlucose Reduction~20%Compound C[12]

Experimental Protocols for Assessing Inhibitory Activity

Evaluating the potential of this compound requires a multi-tiered approach, progressing from in vitro enzymatic assays to cell-based and ex vivo tissue models.

In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This high-throughput screening method is ideal for primary characterization of enzyme inhibition.

  • Principle of Causality: This assay measures the generation of cortisol by quantifying the competition between enzyme-produced cortisol and a labeled cortisol tracer (cortisol-d2) for binding to a specific anti-cortisol antibody labeled with a fluorescent acceptor (Eu3+ cryptate). The signal is inversely proportional to the amount of cortisol produced, providing a sensitive measure of enzyme activity.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 100 mM K₂HPO₄/KH₂PO₄, pH 7.5) containing EDTA (1 mM). Prepare solutions of recombinant human 11β-HSD1 enzyme, the substrate cortisone (160 nM), and the cofactor NADPH (100 µM).[12]

    • Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.

    • Enzyme Incubation: Add the 11β-HSD1 enzyme to the wells containing the test compound and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Reaction Initiation: Add the cortisone and NADPH mixture to initiate the enzymatic reaction. Incubate for 60-120 minutes at 37°C.

    • Detection: Stop the reaction and add the HTRF detection reagents (cortisol-d2 and anti-cortisol-Eu3+ antibody). Incubate for 2-4 hours at room temperature.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm. Calculate the ratio and determine IC50 values by plotting the percent inhibition against the compound concentration.

Cell-Based Assay in C2C12 Myotubes

This assay validates inhibitor activity in a more physiologically relevant context where cofactor availability and cell permeability are factors.

  • Principle of Causality: Differentiated C2C12 muscle cells endogenously express 11β-HSD1 and can convert exogenously added cortisone to cortisol.[14] Unlike microsomal assays, this system relies on the cells' endogenous NADPH supply.[14] The produced cortisol can then be measured in the supernatant.

  • Methodology:

    • Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.

    • Compound Treatment: Treat the differentiated myotubes with varying concentrations of this compound for 1 hour.

    • Substrate Addition: Add cortisone to the media and incubate for 4-6 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Cortisol Quantification: Measure the cortisol concentration in the supernatant using a validated method such as an ELISA kit or LC-MS/MS.

    • Data Analysis: Calculate the percentage of cortisone conversion and determine the IC50 of the inhibitor.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing a potential 11β-HSD1 inhibitor.

G cluster_workflow Inhibitor Characterization Workflow A Primary Screening: In Vitro HTRF Assay B Determine Enzymatic IC50 A->B C Secondary Screening: Cell-Based Assay (e.g., C2C12) B->C Potent Hits D Determine Cellular IC50 & Assess Permeability C->D E Selectivity Assay: Test against 11β-HSD2 D->E Cell-Active Hits F Confirm Selectivity Profile E->F G Tertiary Validation: Ex Vivo Tissue Assay (Adipose/Liver Biopsy) F->G Selective Hits H Confirm Target Engagement in Tissue G->H I Lead Candidate H->I In Vivo Potential

Caption: A tiered workflow for 11β-HSD1 inhibitor evaluation.

Future Directions and Therapeutic Potential

The development of selective 11β-HSD1 inhibitors like this compound holds significant promise for treating metabolic disorders.[1][6] By reducing local cortisol concentrations in metabolic tissues, these inhibitors can potentially improve insulin sensitivity, lower blood glucose, and reduce fat accumulation.[7][9] Beyond metabolic syndrome, emerging research suggests potential applications in treating cognitive decline, glaucoma, and inflammation, making this a pleiotropic therapeutic target.[8][10] Further research should focus on optimizing the pharmacokinetic profile of lead compounds to ensure adequate tissue penetration and on conducting long-term studies in relevant animal models to fully validate the therapeutic hypothesis.

References

Spectroscopic data (NMR, IR, MS) of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Cyclopentylsulfonyl)aniline

Introduction

This compound is a sulfonamide-containing aromatic amine. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities, often serving as crucial intermediates in the synthesis of targeted therapeutic agents. The precise arrangement of the cyclopentylsulfonyl group on the aniline ring is critical to its function and reactivity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for its use in any research or development context.

This guide provides a comprehensive overview of the analytical methodologies required to confirm the identity and purity of this compound. As a Senior Application Scientist, my objective is to move beyond a simple presentation of data. Instead, this document will elucidate the why behind the how—explaining the rationale for specific experimental parameters and interpretive steps. We will explore the data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), collectively providing a self-validating and authoritative confirmation of the molecular structure.

Overall Analytical Workflow

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_synthesis Phase 3: Data Integration & Confirmation A High-Purity Sample of This compound B Mass Spectrometry (MS) (Molecular Weight & Fragmentation) A->B Parallel Analysis C Infrared (IR) Spectroscopy (Functional Group Identification) A->C Parallel Analysis D ¹³C NMR Spectroscopy (Carbon Skeleton) A->D Parallel Analysis E ¹H NMR Spectroscopy (Proton Environment & Connectivity) A->E Parallel Analysis F Unambiguous Structural Confirmation B->F Data Synthesis C->F Data Synthesis D->F Data Synthesis E->F Data Synthesis

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular weight of a compound, providing a foundational check of its elemental composition. We employ Electron Ionization (EI) for its ability to induce reproducible fragmentation, which offers valuable clues about the molecule's substructures.

Experimental Protocol
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane (approx. 1 mg/mL).

  • Instrumentation: A high-resolution mass spectrometer with an EI source is used.

  • Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level is chosen because it provides sufficient energy to ionize and fragment the molecule reproducibly, allowing for comparison with spectral libraries.

    • Mass Range: m/z 40-300. This range is selected to be wide enough to capture the molecular ion and all significant fragments.

    • Inlet System: Direct insertion probe or GC inlet. For a pure, solid sample, a direct insertion probe is efficient.

Data Summary
m/z (relative intensity, %) Assignment
227 (65%)[M]⁺ (Molecular Ion)
158 (100%)[M - C₅H₉]⁺
141 (30%)[M - SO₂]⁺
92 (45%)[C₆H₆N]⁺
69 (55%)[C₅H₉]⁺
Interpretation of the Mass Spectrum

The mass spectrum provides compelling evidence for the structure. The molecular ion peak [M]⁺ at m/z 227 corresponds to the calculated molecular weight of C₁₁H₁₅NO₂S, confirming the elemental formula.

The fragmentation pattern is highly informative and serves as a self-validating system for the proposed structure. The base peak at m/z 158 represents the loss of a cyclopentyl radical (mass 69), a highly favorable fragmentation due to the cleavage of the C-S bond. This is a characteristic fragmentation for alkylsulfonyl compounds. The presence of a peak at m/z 69 further confirms the existence of the cyclopentyl moiety. The peak at m/z 92 corresponds to the aminophenyl fragment, resulting from the cleavage of the S-C(aromatic) bond.

M [M]⁺ m/z = 227 F1 [M - C₅H₉]⁺ m/z = 158 (Base Peak) M->F1 - C₅H₉• F2 [C₅H₉]⁺ m/z = 69 M->F2 C-S Cleavage F3 [C₆H₆N]⁺ m/z = 92 F1->F3 - SO₂

Caption: Key fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Experimental Protocol
  • Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its simplicity, requiring no sample preparation (like KBr pellets) and providing high-quality, reproducible spectra.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

  • Method Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹. This resolution is standard for routine analysis, providing a good balance between spectral detail and signal-to-noise ratio.

    • Scans: 16 scans are co-added to improve the signal-to-noise ratio.

Data Summary
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3485, 3390Strong, SharpN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3060MediumC-H Aromatic StretchAr-H
2955, 2870StrongC-H Aliphatic StretchCyclopentyl
1620, 1595Medium-StrongC=C Aromatic Ring StretchBenzene Ring
1325StrongS=O Asymmetric StretchSulfonyl (-SO₂-)
1140StrongS=O Symmetric StretchSulfonyl (-SO₂-)
Interpretation of the IR Spectrum

The IR spectrum clearly confirms the presence of all key functional groups.

  • Amine Group: The two sharp bands at 3485 cm⁻¹ and 3390 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of a primary aniline, respectively.

  • Sulfonyl Group: The very strong absorptions at 1325 cm⁻¹ (asymmetric) and 1140 cm⁻¹ (symmetric) are definitive proof of the S=O stretches of the sulfonyl group. The intensity and position of these bands are among the most reliable in IR spectroscopy.

  • Aromatic and Aliphatic C-H: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and strong aliphatic C-H stretches (below 3000 cm⁻¹) confirms the coexistence of the benzene ring and the saturated cyclopentyl group.

  • Aromatic Ring: The C=C stretching vibrations within the benzene ring are observed at 1620 cm⁻¹ and 1595 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.

Experimental Protocol
  • Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen as it is a versatile solvent for many organic compounds and its residual proton signal at 7.26 ppm serves as a convenient internal reference. Tetramethylsilane (TMS) is added as the 0 ppm reference standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

  • Method Parameters:

    • ¹H NMR: 30° pulse angle, 2-second relaxation delay, 16 scans.

    • ¹³C NMR: 45° pulse angle, 2-second relaxation delay, 512 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Data Summary
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.35t, J = 7.8 Hz1HH-5
7.20d, J = 7.7 Hz1HH-6
7.15s1HH-2
6.90dd, J = 8.0, 2.0 Hz1HH-4
4.05br s2H-NH₂
3.55quint, J = 7.5 Hz1H-SO₂-CH-
1.95-1.80m4HCyclopentyl-CH₂
1.65-1.50m4HCyclopentyl-CH₂
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments.

  • Aromatic Region (δ 6.90-7.35): The four signals integrating to one proton each confirm a substituted benzene ring. The splitting patterns are consistent with a 1,3-disubstituted (meta) pattern. The triplet at 7.35 ppm corresponds to H-5, which is coupled to both H-4 and H-6. The downfield position of these protons is due to the electron-withdrawing effect of the adjacent sulfonyl group.

  • Amine Protons (δ 4.05): The broad singlet at 4.05 ppm , integrating to two protons, is characteristic of the -NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Cyclopentyl Region (δ 1.50-3.55): The signal at 3.55 ppm is a quintet, characteristic of the methine proton on the cyclopentyl ring attached directly to the sulfonyl group. It is coupled to four neighboring protons on the ring. The complex multiplets between 1.50-1.95 ppm integrate to the remaining eight protons of the cyclopentyl ring.

¹³C NMR Data Summary
Chemical Shift (δ, ppm) Assignment
147.5C-3
146.8C-1
130.2C-5
122.0C-6
118.5C-2
115.0C-4
65.4-SO₂-CH-
26.8Cyclopentyl-CH₂
25.9Cyclopentyl-CH₂
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • Aromatic Carbons (δ 115.0-147.5): Six distinct signals in the aromatic region confirm a substituted benzene ring where symmetry is broken. The carbons directly attached to the nitrogen (C-1) and the sulfonyl group (C-3) are the most downfield due to substituent effects.

  • Aliphatic Carbons (δ 25.9-65.4): Three signals are observed for the five carbons of the cyclopentyl group. The carbon directly attached to the strongly electron-withdrawing sulfonyl group is significantly shifted downfield to 65.4 ppm . The other two signals at 26.8 ppm and 25.9 ppm represent the two pairs of equivalent CH₂ groups in the cyclopentyl ring.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides an unambiguous and self-consistent confirmation of the structure as this compound. MS established the correct molecular weight and key substructures through fragmentation. IR spectroscopy confirmed the presence of all essential functional groups: the primary amine, the sulfonyl group, and the aromatic and aliphatic moieties. Finally, NMR spectroscopy provided a definitive map of the carbon-hydrogen framework, confirming the meta-substitution pattern on the aniline ring and the connectivity of the cyclopentylsulfonyl group. This multi-technique approach ensures the highest level of confidence in the compound's identity, a critical requirement for its application in research and development.

Purity Standards and Analytical Control of 3-(Cyclopentylsulfonyl)aniline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Imperative of Purity in Scientific Discovery

3-(Cyclopentylsulfonyl)aniline, a substituted aniline derivative with the CAS Number 80213-37-2, serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structural motifs are pertinent to the synthesis of targeted therapeutic agents. In any research context, particularly in drug development, the quality of the starting materials and intermediates directly dictates the reliability, reproducibility, and ultimate success of the scientific endeavor.[3][4] The presence of unknown or unquantified impurities can lead to misleading biological data, introduce safety risks, and compromise the integrity of structure-activity relationship (SAR) studies.[4][5]

This guide provides a comprehensive framework for establishing and verifying the purity of this compound intended for research use. It moves beyond a simple percentage value on a certificate of analysis, advocating for a holistic purity profile. We will delve into the classification of potential impurities, propose robust analytical methodologies for their detection and quantification, and provide detailed, field-proven protocols. The principles outlined are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), which, while intended for new drug substances, provides the foundational logic for impurity control at all stages of development.[6][7][8]

Scope: This document is designed for researchers, analytical scientists, and process chemists. It offers actionable protocols and the scientific rationale behind them to ensure that the this compound used in their work is of verifiable and appropriate quality.

Defining the Purity Profile: A Multifaceted Approach

The "purity" of a research chemical is not a single attribute but a composite profile. A comprehensive assessment requires the characterization and control of all extraneous components. These are systematically categorized to ensure no aspect of quality is overlooked.

Classification of Impurities

According to established pharmaceutical guidelines, impurities are classified into distinct categories, each requiring a specific analytical approach for control.[6][8][9]

  • Organic Impurities: These are the most common and structurally similar to the target compound. They can include starting materials, by-products from parallel reaction pathways, intermediates from incomplete reactions, and degradation products formed during manufacturing or storage.[8][9]

  • Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, catalysts (e.g., residual palladium from a cross-coupling reaction), inorganic salts, and filter aids.[6][9]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification (e.g., acetone, methylene chloride, toluene) that are not completely removed.[6] Their control is critical due to their potential toxicity.

  • Water Content: Water is a ubiquitous potential contaminant that can affect compound stability, reactivity, and accurate weighing.[10][11] Its presence can promote hydrolysis or other degradative pathways.

PurityProfile Comprehensive Purity Profile This compound Organic Organic Impurities PurityProfile->Organic Inorganic Inorganic Impurities PurityProfile->Inorganic Solvents Residual Solvents PurityProfile->Solvents Water Water Content PurityProfile->Water ByProducts By-products & Isomers Organic->ByProducts StartMat Starting Materials Organic->StartMat Degradants Degradants Organic->Degradants Catalysts Catalysts & Reagents Inorganic->Catalysts Salts Inorganic Salts Inorganic->Salts Class123 ICH Classes 1, 2, 3 Solvents->Class123 Moisture Adsorbed & Bound H₂O Water->Moisture

Figure 1: Core components of a comprehensive purity profile.

Potential Impurity Landscape

Understanding the synthetic route is paramount to predicting the impurity profile. While multiple pathways to this compound exist, a common approach involves the reduction of a nitrated precursor or the sulfonation of an aniline. A hypothetical two-step synthesis is illustrated below to demonstrate the origin of potential process-related impurities.

Step 1: Sulfonylation of a protected aniline or direct sulfonation. Step 2: Reduction of a nitro group or coupling reaction.

This process can introduce specific impurities:

  • Isomeric Impurities: 2-(Cyclopentylsulfonyl)aniline and 4-(Cyclopentylsulfonyl)aniline are highly probable by-products arising from non-regioselective sulfonation. These are often the most challenging to separate due to their similar physicochemical properties.

  • Unreacted Starting Materials: Such as 3-nitrobenzenesulfonyl chloride or aniline.

  • Over-reacted Products: Potential for di-sulfonated species.

  • Degradation Products: Oxidation of the aniline moiety can occur if the compound is exposed to air and light.

SM1 Aniline Intermediate Reaction Mixture SM1->Intermediate SM2 Cyclopentyl Sulfonyl Chloride SM2->Intermediate Product This compound (Target Compound) Intermediate->Product Impurity1 Isomeric Impurities (2- and 4- isomers) Intermediate->Impurity1 Side Reaction Impurity2 Unreacted Starting Materials Intermediate->Impurity2 Incomplete Reaction Impurity3 Degradation Products Product->Impurity3 Storage/ Exposure

Figure 2: Hypothetical synthesis showing origins of process-related impurities.

Recommended Purity Specifications for Research Grade Material

For early-stage research and drug discovery, the goal is to use material of sufficiently high purity to ensure data integrity. While full GMP compliance is not required, a stringent quality standard is necessary. The Journal of Medicinal Chemistry advises that tested compounds should possess a purity of not less than 95%.[12] For foundational studies, a higher threshold is recommended to minimize confounding variables.

Table 1: Proposed Purity Specifications for Research Grade this compound

Test ParameterAcceptance CriteriaPrimary Analytical Method
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, MS
Appearance White to off-white solidVisual Inspection
Assay (Purity) ≥ 98.0% (by area % normalization)HPLC-UV/PDA
Individual Impurities
Any single unspecified impurity≤ 0.20%HPLC-UV/PDA
Isomeric Impurities (2- and 4-)Report value (target ≤ 0.50%)HPLC-UV/PDA
Water Content ≤ 0.5% w/wKarl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHS-GC-MS

The Analytical Toolbox: Methodologies and Protocols

A multi-technique approach is essential for a robust characterization of this compound. Each technique provides a unique and complementary piece of the quality puzzle.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the definitive technique for structural elucidation and confirmation. It provides unambiguous evidence of the compound's identity by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the cyclopentyl protons, and the amine (-NH₂) protons.[13] The integration of these signals should correspond to the number of protons in each group.

  • ¹³C NMR: The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.

B. Mass Spectrometry (MS) MS provides the molecular weight of the compound, serving as a crucial check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For this compound (C₁₁H₁₅NO₂S), the expected monoisotopic mass is approximately 225.0823 m/z.

Purity and Organic Impurity Profiling: HPLC

High-Performance Liquid Chromatography is the workhorse for purity assessment, capable of separating the main compound from closely related impurities.[14][15] A reversed-phase method with UV detection is highly effective for this class of compounds.

Figure 3: Standard workflow for HPLC purity analysis.

Detailed Protocol: HPLC Purity Determination

1. Causality and Method Rationale:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the nonpolar cyclopentyl and phenyl groups of the analyte.

  • Mobile Phase: An acetonitrile/water gradient is used to provide a broad elution window, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved.

  • Acidic Modifier: A small amount of formic or phosphoric acid is added to the mobile phase to protonate the aniline nitrogen. This suppresses silanol interactions on the column and ensures a sharp, symmetrical peak shape, which is critical for accurate integration.

  • Detection: A photodiode array (PDA) detector is superior to a single-wavelength UV detector. It allows for peak purity analysis (comparing spectra across a peak) and helps in the identification of co-eluting impurities. The detection wavelength is set near the absorbance maximum of the aniline chromophore (~254 nm) for optimal sensitivity.

2. Chromatographic Conditions: Table 2: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
30.1
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50 v/v)
Sample Conc. Approx. 0.5 mg/mL

3. System Suitability Test (SST) - A Self-Validating System: Before analyzing any samples, the performance of the chromatographic system must be verified. This ensures the trustworthiness of the generated data.

  • Procedure: Prepare a solution of the this compound reference standard (approx. 0.5 mg/mL) and make five replicate injections.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5 (ensures peak symmetry)

    • Theoretical Plates (N): ≥ 5000 (ensures column efficiency)

    • %RSD of Peak Area: ≤ 2.0% (ensures injection precision)

4. Analysis and Calculation:

  • Inject the sample solution.

  • Integrate all peaks with an area greater than the reporting threshold (typically 0.05% of the main peak area, as per ICH Q3A).[9]

  • Calculate the purity using area percent normalization:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Residual Solvent Analysis: Headspace GC

Headspace Gas Chromatography (HS-GC) is the standard method for analyzing volatile residual solvents. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This technique avoids contaminating the GC system with non-volatile sample matrix.

  • Rationale: A polar column (e.g., WAX or 624 phase) is typically used to resolve common polar and nonpolar solvents. Detection is usually by a Flame Ionization Detector (FID), which has a uniform response for most organic compounds. MS detection can be used for definitive identification.

Water Content Determination: Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for water determination, as it is specific to water and highly accurate.[10][11][16]

  • Rationale and Method Selection:

    • Volumetric KF: Best for samples with moderate water content (e.g., >0.1%). It involves titrating the sample with a KF reagent of a known titer.[17]

    • Coulometric KF: Ideal for samples with very low water content (<0.1%). Iodine is generated electrochemically in situ, allowing for precise quantification of trace moisture.[16][17] For a high-purity research chemical expected to be dry, the coulometric method is often preferred for its higher sensitivity.

Detailed Protocol: Coulometric Karl Fischer Titration

1. Apparatus and Reagents:

  • Coulometric Karl Fischer Titrator.

  • Anode and cathode reagents suitable for aldehydes and ketones (to avoid side reactions, if applicable, though not expected for this compound).

  • High-purity methanol for cleaning.

  • Certified water standard (e.g., Hydranal™-Water Standard 1.0) for instrument calibration.

2. Instrument Preparation and Standardization:

  • Assemble the titration cell according to the manufacturer's instructions, ensuring all joints are sealed to prevent ingress of atmospheric moisture.

  • Allow the instrument to stabilize ("drift") to a low, constant rate (e.g., <10 µ g/min ).

  • Verify the instrument's accuracy by analyzing a known amount of the certified water standard. The result should be within ±5% of the certified value.

3. Sample Analysis:

  • Accurately weigh approximately 50-100 mg of this compound directly into the titration cell using a syringe or sample boat.

  • Record the sample weight.

  • Start the titration. The instrument will automatically titrate the water present in the sample and display the result in micrograms (µg) of water.

4. Calculation:

  • Water Content (% w/w) = (µg of water detected / sample weight in µg) x 100

Conclusion: Upholding Scientific Integrity

The quality of this compound used in a research or drug development setting is not a trivial detail; it is a fundamental prerequisite for producing valid and reproducible science. Establishing a comprehensive purity profile—encompassing identity, organic and inorganic impurities, residual solvents, and water content—is essential. The implementation of robust, well-rationalized analytical methods such as HPLC, GC, and Karl Fischer titration, complete with system suitability checks, creates a self-validating framework that ensures trustworthiness. By adhering to these rigorous standards, researchers can proceed with confidence that their chemical tools are sharp, reliable, and fit for the purpose of scientific discovery.

References

An In-Depth Technical Guide to the Thermochemical Properties of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the characterization of the thermochemical properties of 3-(Cyclopentylsulfonyl)aniline, a compound of interest in medicinal chemistry and materials science. Recognizing the limited publicly available data on this specific molecule, this document serves as a methodological roadmap, equipping researchers with the foundational knowledge and detailed protocols necessary to determine its thermal stability, enthalpy of formation, and other critical thermodynamic parameters. By integrating principles of experimental calorimetry, thermal analysis, and computational chemistry, this guide empowers scientists to generate the robust data essential for drug development, process safety, and material characterization.

Introduction: The Significance of Thermochemical Properties in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are intrinsically linked to its fundamental physicochemical properties. Among these, the thermochemical profile of a molecule is paramount. It governs stability during storage, dictates manufacturing processes, and influences pharmacokinetic and pharmacodynamic behavior. For a molecule like this compound, which incorporates both a flexible cyclopentylsulfonyl group and a rigid aniline moiety, understanding its response to thermal stress is critical.

Sulfonamides, as a class, are known to exhibit a range of thermal stabilities, which can be influenced by the electronic nature of their substituents.[1][2] The thermal stability of these compounds is a critical parameter, influencing their shelf-life, efficacy, and safety.[1] Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[1] The specific structure of a sulfonamide, including the nature of the groups attached to the sulfonyl and amine moieties, significantly impacts its thermal properties.[3]

This guide will provide a detailed exploration of the essential thermochemical properties of this compound and the methodologies to determine them.

Synthesis and Characterization of this compound

A prerequisite to any thermochemical investigation is the synthesis and rigorous characterization of a pure sample of this compound. While a detailed synthetic route is beyond the scope of this guide, a plausible approach involves the reaction of a protected 3-aminobenzenesulfonyl chloride with a cyclopentyl Grignard reagent, followed by deprotection.

A general one-pot synthesis of related sulfonated oxindoles has been developed, showcasing the versatility of sulfonamide synthesis.[4] The synthesis of aniline-derived sulfonimidamides has also been reported, highlighting the diverse synthetic strategies available for this class of compounds.[5]

Essential Characterization includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.[6]

  • Elemental Analysis: To determine the elemental composition.

  • X-ray Crystallography (for solid-state studies): To elucidate the crystal packing and intermolecular interactions, which significantly influence solid-state thermal properties.

Experimental Determination of Thermochemical Properties

A multi-technique approach is essential for a comprehensive understanding of the thermochemical properties of this compound.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of thermal stability assessment.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components.[7]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, providing information on melting point, glass transitions, and the enthalpy of phase changes.[7]

Experimental Protocol: TGA-DSC of this compound

  • Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum pan.

  • Instrumentation: Place the sample pan and an empty reference pan into a calibrated TGA-DSC instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 25°C to 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

    • DSC Curve: Identify the melting endotherm and determine the melting point (Tm) and the enthalpy of fusion (ΔHfus).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidative reactions that would complicate the interpretation of the thermal decomposition profile.

  • Constant Heating Rate: Ensures reproducible results and allows for kinetic analysis of the decomposition process if desired.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change upon forming one mole of a compound from its constituent elements in their standard states. For organic molecules, it is often determined indirectly through the enthalpy of combustion.

Bomb Calorimetry is the standard method for determining the enthalpy of combustion.[8]

Experimental Workflow: Determination of Enthalpy of Formation

Caption: Workflow for determining the enthalpy of formation.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of this compound (approximately 1 g) is placed in the sample holder of a bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Immersion: The bomb is immersed in a known quantity of water in the calorimeter.

  • Ignition and Data Acquisition: The sample is ignited electrically, and the temperature of the water is monitored with high precision until it reaches a maximum and begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.[8]

The enthalpy of formation is then calculated using Hess's Law:

ΔfH°(C₁₁H₁₅NO₂S) = 11ΔfH°(CO₂) + 7.5ΔfH°(H₂O) + ΔfH°(SO₂) + 0.5ΔfH°(N₂) - ΔcH°(C₁₁H₁₅NO₂S)

Specific Heat Capacity

The specific heat capacity (Cp) is the amount of heat required to raise the temperature of one gram of a substance by one degree Celsius. It is a crucial parameter for heat transfer calculations in chemical processes.

Modulated Differential Scanning Calorimetry (MDSC) is a precise technique for determining the heat capacity of a material.

Experimental Protocol: MDSC for Specific Heat Capacity

  • Calibration: Calibrate the MDSC instrument using a sapphire standard of known heat capacity.

  • Sample Measurement: Run the this compound sample under the same conditions as the calibration.

  • Data Analysis: The heat capacity of the sample is determined by comparing its response to the modulated temperature program with that of the sapphire standard.

Computational Thermochemical Modeling

In conjunction with experimental methods, computational chemistry provides invaluable insights into thermochemical properties. Density Functional Theory (DFT) is a powerful tool for these predictions.[9]

Computational Workflow: Predicting Thermochemical Properties

G A Construct 3D Model of this compound B Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-31G*) A->B C Calculate Zero-Point Vibrational Energy (ZPVE) B->C D Calculate Thermal Corrections to Enthalpy and Gibbs Free Energy B->D E Calculate Enthalpy of Formation (via atomization or isodesmic reactions) C->E D->E F Predict Heat Capacity and Entropy D->F

Caption: Computational workflow for thermochemical predictions.

Methodological Considerations:

  • Level of Theory and Basis Set: The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) is critical for accuracy.

  • Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction scheme is highly recommended. This involves a hypothetical reaction where the number and types of bonds are conserved on both sides, leading to cancellation of systematic errors in the calculations.

Summary of Key Thermochemical Parameters

The following table should be populated with the experimental and computational data obtained for this compound.

PropertyExperimental ValueComputational ValueMethod
Melting Point (Tm)DSC
Enthalpy of Fusion (ΔHfus)DSC
Decomposition Temp (Tonset)TGA
Enthalpy of Combustion (ΔcH°)Bomb Calorimetry
Enthalpy of Formation (ΔfH°)Bomb Calorimetry / Hess's Law
Specific Heat Capacity (Cp)MDSC
Standard Entropy (S°)DFT
Gibbs Free Energy of Formation (ΔfG°)DFT

Safety Considerations

As with any chemical compound, a thorough understanding of the potential hazards associated with this compound is essential.

  • Thermal Hazards: The TGA and DSC data will reveal the thermal stability limits. Heating the compound above its decomposition temperature may lead to the release of toxic gases such as oxides of nitrogen and sulfur.

  • Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The thermochemical characterization of this compound is a critical step in its development for any application. This guide has provided a comprehensive, albeit methodological, framework for obtaining the necessary data. By combining experimental techniques such as TGA, DSC, and bomb calorimetry with computational modeling, researchers can build a complete thermochemical profile of this molecule. This information is indispensable for ensuring the safety, stability, and efficacy of any product derived from this compound.

References

Methodological & Application

Strategic Synthesis of 3-(Cyclopentylsulfonyl)aniline: A Multi-step Protocol from a Meta-Directing Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: 3-(Cyclopentylsulfonyl)aniline is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. Its synthesis presents a classic challenge in aromatic chemistry: the installation of two substituents in a meta-relationship. While the target molecule is an aniline derivative, a direct functionalization of aniline is impractical due to the strong ortho-, para-directing nature of the amino group. This guide provides a detailed, field-proven protocol for a robust and high-yield synthesis of this compound. The strategy hinges on the use of nitrobenzene, a precursor bearing a meta-directing group, to ensure the correct regiochemical outcome. This three-step synthesis involves an initial chlorosulfonation, followed by a Grignard coupling to introduce the cyclopentyl moiety, and concludes with a chemoselective reduction of the nitro group. This application note offers in-depth protocols, mechanistic insights, and the causal reasoning behind key experimental choices, designed for researchers in organic synthesis and drug development.

Introduction: The Strategic Imperative for Meta-Substitution

The aniline scaffold is a cornerstone of pharmaceutical development. However, controlling the substitution pattern on the aromatic ring is paramount for modulating a compound's pharmacological profile. The synthesis of this compound is a case in point. The amino and cyclopentylsulfonyl groups are positioned meta to each other, a pattern that cannot be efficiently achieved by direct electrophilic aromatic substitution on aniline or its protected derivatives (e.g., acetanilide). The amino group is a powerful activating and ortho-, para-directing group, meaning that reactions like chlorosulfonation would overwhelmingly yield the 4-substituted isomer.

Therefore, a successful synthesis requires a strategic circumvention of this directing effect. The most logical and efficient approach is to begin with a benzene ring already substituted with a meta-directing group. The nitro group (–NO₂) is an ideal choice; it deactivates the ring and directs incoming electrophiles to the meta position. Our synthetic strategy, therefore, begins with the chlorosulfonation of nitrobenzene.

This protocol details a reliable three-step sequence:

  • Chlorosulfonation of Nitrobenzene: Introduction of a chlorosulfonyl group (–SO₂Cl) meta to the nitro group.

  • Grignard Reaction: Coupling of the resulting sulfonyl chloride with a cyclopentyl Grignard reagent to form the C–S bond.

  • Nitro Group Reduction: Selective reduction of the nitro group to the target primary amine.

This methodology provides a scalable and reproducible route to the desired product, underscoring the importance of retrosynthetic analysis in complex organic synthesis.

Overall Synthetic Workflow

The complete synthetic pathway from the chosen starting material, nitrobenzene, to the final product is illustrated below.

Synthesis_Workflow Nitrobenzene Nitrobenzene Step1 Step 1: Chlorosulfonation Nitrobenzene->Step1 ClSO₃H, SOCl₂ Intermediate1 3-Nitrobenzenesulfonyl Chloride Step1->Intermediate1 Step2 Step 2: Grignard Coupling Intermediate1->Step2 Cyclopentyl- magnesium bromide Intermediate2 1-(Cyclopentylsulfonyl) -3-nitrobenzene Step2->Intermediate2 Step3 Step 3: Nitro Reduction Intermediate2->Step3 SnCl₂·2H₂O, HCl FinalProduct This compound Step3->FinalProduct

Caption: Overall three-step synthesis of this compound.

Part I: Synthesis of 3-Nitrobenzenesulfonyl Chloride

Principle & Rationale

This initial step is a classic electrophilic aromatic substitution. Nitrobenzene is treated with chlorosulfonic acid to introduce the –SO₃H group, which is subsequently converted to the sulfonyl chloride (–SO₂Cl) in situ or with a secondary chlorinating agent like thionyl chloride. The strongly deactivating and meta-directing nitro group ensures high regioselectivity for the desired 3-substituted product[1][2][3]. The addition of thionyl chloride in the process helps to drive the conversion to the sulfonyl chloride, improving the overall yield[1][2].

Experimental Protocol

Materials:

  • Nitrobenzene

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Ice

  • Deionized water

  • Sodium bicarbonate (optional, for washing)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add chlorosulfonic acid (4.4 molar equivalents).

  • Addition of Nitrobenzene: Begin stirring and heat the chlorosulfonic acid to approximately 110-115°C. Add nitrobenzene (1.0 molar equivalent) dropwise via the addition funnel over 4 hours, maintaining the temperature[1][2]. The reaction is exothermic, and the addition rate should be controlled to prevent a runaway reaction.

  • Heating: After the addition is complete, continue stirring the mixture at this temperature for an additional 4 hours to ensure the reaction goes to completion.

  • Addition of Thionyl Chloride: Cool the reaction mixture to 70°C. Add thionyl chloride (0.92 molar equivalents) dropwise over 2 hours[1]. The mixture will evolve gas (HCl and SO₂). Continue stirring at this temperature until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a large amount of crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the release of large quantities of HCl gas.

  • Isolation: The product, 3-nitrobenzenesulfonyl chloride, will precipitate as a solid. Isolate the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. A final wash with a cold, dilute sodium bicarbonate solution can be performed to remove any residual acid, followed by another water wash.

  • Drying: Dry the isolated solid under vacuum to yield 3-nitrobenzenesulfonyl chloride, which can be used in the next step without further purification. A typical yield is around 96%[1].

Safety Note: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles, and face shield) is mandatory.

Part II: Synthesis of 1-(Cyclopentylsulfonyl)-3-nitrobenzene

Principle & Rationale

This step constructs the crucial carbon-sulfur bond. It involves the reaction of the electrophilic sulfonyl chloride with a nucleophilic organometallic reagent. A Grignard reagent, specifically cyclopentylmagnesium bromide, is an excellent choice for this transformation. The Grignard reagent is prepared from cyclopentyl bromide and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF)[4][5]. The subsequent reaction is a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction must be carried out under strictly anhydrous and inert conditions to prevent quenching of the highly basic Grignard reagent.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Cyclopentyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 3-Nitrobenzenesulfonyl chloride (from Part I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

A. Preparation of Cyclopentylmagnesium Bromide

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 molar equivalents) and a small crystal of iodine in the flask.

  • Initiation: Add a small portion of anhydrous THF to just cover the magnesium. Add a small amount of cyclopentyl bromide (1.2 molar equivalents, diluted in THF) to the dropping funnel. Add a few drops to the magnesium and gently warm the flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.

  • Addition: Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent.

B. Grignard Coupling Reaction

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-nitrobenzenesulfonyl chloride (1.0 molar equivalent) in anhydrous THF.

  • Reaction: Cool the sulfonyl chloride solution to 0°C in an ice bath. Slowly add the prepared cyclopentylmagnesium bromide solution via cannula or dropping funnel. Maintain the temperature below 10°C during the addition.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench it by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 1-(cyclopentylsulfonyl)-3-nitrobenzene.

Data Summary
ParameterValueRationale
Grignard Reagent Equiv. 1.2 eq.Ensures complete consumption of the starting halide.
Sulfonyl Chloride Equiv. 1.0 eq.The limiting reagent for the coupling reaction.
Reaction Temperature 0°C to RTControls the exothermicity of the Grignard addition.
Solvent Anhydrous THFEssential for Grignard reagent formation and stability.
Expected Yield 60-80%Typical yield for Grignard coupling with sulfonyl chlorides.

Part III: Reduction to this compound

Principle & Rationale

The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. Several methods are available, but reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (HCl/Ethanol) is a reliable and high-yielding choice that is tolerant of the sulfonyl group[6]. The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation steps to ultimately form the aniline and tin(IV) byproducts.

Reduction_Mechanism cluster_0 Nitro Group Reduction ArNO2 Ar-NO₂ Intermediate1 Ar-N(OH)₂ ArNO2->Intermediate1 + SnCl₂ / H⁺ ArNH2 Ar-NH₂ Intermediate1->ArNH2 + SnCl₂ / H⁺ - H₂O Reagents SnCl₂·2H₂O Ethanol / HCl

Caption: Simplified schematic of nitro group reduction using SnCl₂.

Experimental Protocol

Materials:

  • 1-(Cyclopentylsulfonyl)-3-nitrobenzene (from Part II)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve 1-(cyclopentylsulfonyl)-3-nitrobenzene (1.0 molar equivalent) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4-5 molar equivalents) to the solution.

  • Heating: Carefully add concentrated HCl and heat the reaction mixture to reflux (approximately 70-80°C) for 3-5 hours, or until TLC analysis shows complete conversion of the starting material.

  • Cooling & Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 5M NaOH solution to neutralize the acid and precipitate tin salts. Adjust the pH to >10.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic tin salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography to afford the final product, this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretches of the amine, S=O stretches of the sulfonyl group).

Conclusion

This application note provides a comprehensive and reliable three-step synthesis for this compound. By strategically starting with nitrobenzene to control the regiochemistry of the chlorosulfonation, this protocol overcomes the inherent directing-group challenges associated with the aniline scaffold. The subsequent Grignard coupling and nitro reduction steps are robust and scalable, providing an effective route for researchers to access this valuable intermediate for applications in pharmaceutical and materials science research.

References

Application Note & Protocol: Visible-Light Mediated Sulfonylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Modern Approach to the Synthesis of Biologically Relevant Sulfonamides

This guide provides a comprehensive overview and a detailed experimental protocol for the visible-light mediated sulfonylation of anilines. This modern synthetic method offers a mild, efficient, and versatile alternative to traditional methods for constructing the sulfonamide bond, a critical functional group in numerous pharmaceuticals and biologically active molecules.[1][2][3][4]

Introduction: The Significance of Sulfonamides and Photoredox Catalysis

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs, including antibiotics, diuretics, and antiviral agents.[1][5][6] Traditional methods for synthesizing aryl sulfonamides often rely on the reaction of an amine with a sulfonyl chloride.[6][7] While effective, the synthesis of the requisite sulfonyl chlorides can involve harsh reagents and conditions, such as chlorosulfonylation or diazotization followed by treatment with sulfur dioxide.[6][8][9]

The advent of visible-light photoredox catalysis has revolutionized synthetic chemistry by enabling the use of low-energy light to drive chemical reactions under exceptionally mild conditions.[10][11][12][13] This approach allows for the generation of reactive radical intermediates from stable precursors, opening up new avenues for bond formation.[10][14] The visible-light mediated sulfonylation of anilines leverages this technology to directly couple anilines with various sulfonyl sources, such as sulfinate salts or sulfonyl fluorides, providing a more sustainable and functional group-tolerant route to sulfonamides.[1][2][3][4][15]

Reaction Mechanism: A Photoredox-Catalyzed Radical Pathway

The visible-light mediated sulfonylation of anilines typically proceeds through a photoredox-catalyzed radical mechanism. While the exact pathway can vary depending on the specific photocatalyst and sulfonyl source, a generally accepted mechanism involving an iridium-based photocatalyst and a sulfinate salt is depicted below.[4][14]

The reaction is initiated by the excitation of the photocatalyst (e.g., an Iridium(III) complex) with visible light to a long-lived excited state (*Ir(III)).[4] This excited state is a potent oxidant and can oxidize the aniline derivative to its corresponding radical cation.[4][14] Concurrently, the now reduced photocatalyst (Ir(II)) is capable of reducing an oxidant present in the reaction mixture. In another pathway, the excited photocatalyst can be quenched by the sulfinate salt to generate a sulfonyl radical.[4] The generated sulfonyl radical then adds to the electron-rich aniline derivative. Subsequent rearomatization and proton loss afford the desired sulfonamide product.[4]

Visible-Light Mediated Sulfonylation of Anilines Mechanism cluster_photocatalytic_cycle Photocatalytic Cycle cluster_sulfonylation Sulfonylation Pathway PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC PC_excited->PC_reduced Aniline -> Aniline Radical Cation Sulfonyl_Radical Sulfonyl Radical (R-SO2•) PC_excited->Sulfonyl_Radical Sulfinate Salt -> Sulfonyl Radical PC_reduced->PC Oxidant -> Reduced Oxidant Aniline Aniline Intermediate Radical Adduct Aniline->Intermediate + Sulfonyl Radical Product Sulfonamide Intermediate->Product - H+

Caption: Proposed mechanism for visible-light mediated sulfonylation of anilines.

Generalized Experimental Protocol

This protocol provides a general procedure for the visible-light mediated sulfonylation of anilines using a sulfinate salt as the sulfonyl source and an iridium-based photocatalyst.

Materials and Reagents
Reagent/MaterialPurposeTypical PuritySupplier
Aniline DerivativeSubstrate>98%Commercial
Sodium Sulfinate SaltSulfonyl Source>97%Commercial
[Ir(ppy)2(dtbbpy)]PF6Photocatalyst>98%Commercial
K2S2O8Oxidant>99%Commercial
Acetonitrile (MeCN)SolventAnhydrousCommercial
Water (H2O)Co-solventDeionizedIn-house
Reaction Setup and Procedure

The following workflow outlines the key steps for performing the visible-light mediated sulfonylation of anilines.

Caption: Step-by-step experimental workflow for the sulfonylation protocol.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aniline derivative (0.2 mmol, 1.0 equiv.), the sodium sulfinate salt (0.6 mmol, 3.0 equiv.), [Ir(ppy)2(dtbbpy)]PF6 (0.002 mmol, 1 mol%), and K2S2O8 (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add acetonitrile (1.8 mL) and water (0.2 mL) to the vial.

  • Degassing: Seal the vial with a cap and degas the reaction mixture by sparging with nitrogen or argon for 10-15 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 30 W, 450 nm) and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Scope and Limitations

This visible-light mediated sulfonylation protocol is applicable to a broad range of aniline derivatives and sulfonyl sources.

Anilines

The reaction generally tolerates a variety of substituents on the aniline ring.[1][14][15]

  • Electron-donating groups (e.g., -Me, -OMe) on the aniline ring typically enhance the reaction rate and yield.

  • Electron-withdrawing groups (e.g., -F, -Cl, -CF3) are also well-tolerated, although they may require longer reaction times.

  • Steric hindrance near the amino group can influence the regioselectivity of the sulfonylation. For N,N-dialkylanilines, sulfonylation often occurs at the para-position.[14]

Sulfonylating Agents

While this protocol details the use of sulfinate salts, other sulfonyl sources are also compatible with visible-light mediated approaches.

  • Sulfonyl Fluorides: These have been successfully employed as stable and versatile sulfonylation reagents.[1][15]

  • Sulfonamides: In some cases, sulfonamides themselves can act as the sulfonylating agent through N-S bond activation.[16]

Representative Examples

The following table summarizes the scope of the reaction with various substrates, showcasing the versatility of this method.

EntryAniline DerivativeSulfonylating AgentProductYield (%)
1AnilineSodium benzenesulfinateN-phenylbenzenesulfonamide85
24-MethoxyanilineSodium p-toluenesulfinateN-(4-methoxyphenyl)-4-methylbenzenesulfonamide92
3N,N-DimethylanilineSodium methanesulfinate4-(methylsulfonyl)-N,N-dimethylaniline78
43-ChloroanilineSodium benzenesulfinateN-(3-chlorophenyl)benzenesulfonamide75

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inefficient degassingEnsure the reaction mixture is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst.
Low light intensityCheck the output of the LED lamp and ensure the reaction vial is placed at an optimal distance.
Inactive photocatalystUse a fresh batch of the photocatalyst.
Formation of side products Over-oxidationMonitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Incorrect stoichiometryCarefully measure the amounts of all reagents.
Difficulty in purification Co-elution of product and byproductsTry a different eluent system for column chromatography or consider recrystallization.

Conclusion

The visible-light mediated sulfonylation of anilines represents a significant advancement in the synthesis of sulfonamides. This method is characterized by its mild reaction conditions, broad substrate scope, and high functional group tolerance. As a reliable and efficient protocol, it is well-suited for applications in both academic research and industrial drug development, facilitating the synthesis of complex and biologically active molecules.[2][3][4][16]

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Cyclopentylsulfonyl)aniline is a key structural motif encountered in medicinal chemistry and drug discovery programs. The incorporation of a sulfonyl group into an aniline scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, including its solubility, metabolic stability, and target-binding affinity. The copper-catalyzed cross-coupling reaction, particularly the Ullmann-type condensation, has emerged as a powerful and versatile tool for the construction of carbon-sulfur (C-S) bonds, offering a cost-effective and often milder alternative to palladium-catalyzed methods.[1] This document provides a comprehensive guide for the synthesis of this compound, detailing a robust experimental protocol, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

The synthesis of aryl sulfones, including alkyl-aryl sulfones, has been an area of significant research, with various methods being developed. These include the coupling of aryl halides with sulfinic acid salts, a reaction that can be efficiently catalyzed by copper.[2] While traditional Ullmann conditions often required harsh reaction temperatures, modern protocols have been refined to proceed under milder conditions with the aid of appropriate ligands and bases.[1]

Reaction Principle

The synthesis of this compound described herein is based on a copper-catalyzed Ullmann-type cross-coupling reaction. The core transformation involves the formation of a C-S bond between an aryl halide (3-iodoaniline) and an alkylsulfinate salt (sodium cyclopentanesulfinate). The copper catalyst, typically in the +1 oxidation state, is believed to facilitate this coupling through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of ligand, base, and solvent is crucial for the efficiency and success of the reaction.

Experimental Protocol

This protocol is a representative procedure adapted from established copper-catalyzed C-S cross-coupling methodologies.[2] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
3-IodoanilineC₆H₆IN219.02>98%Commercially Available
Sodium cyclopentanesulfinateC₅H₉NaO₂S156.17>95%Custom synthesis or specialized supplier
Copper(I) iodide (CuI)CuI190.45>98%Commercially Available
N,N'-Dimethylethylenediamine (DMEDA)C₄H₁₂N₂88.15>99%Commercially Available
Cesium carbonate (Cs₂CO₃)Cs₂CO₃325.82>99%Commercially Available
1,4-Dioxane (anhydrous)C₄H₈O₂88.11>99.8%Commercially Available
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
HexanesN/AN/AACS GradeCommercially Available
Brine (saturated NaCl solution)NaCl58.44N/ALaboratory prepared
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04ACS GradeCommercially Available
Equipment
  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and visualization chamber (UV light, iodine)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-iodoaniline (1.0 mmol, 219 mg), sodium cyclopentanesulfinate (1.2 mmol, 187 mg), copper(I) iodide (0.1 mmol, 19 mg), and cesium carbonate (2.0 mmol, 652 mg).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 22 µL) to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate = 3:1). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as the final product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Considerations

The copper-catalyzed synthesis of this compound is believed to proceed through a catalytic cycle analogous to the Ullmann condensation.

Ullmann_Condensation_Mechanism CuI Cu(I) Catalyst Intermediate1 Cu(I)-Sulfinate Complex CuI->Intermediate1 + Cyclopentyl-SO₂⁻Na⁺ - NaI Sulfinate Cyclopentyl-SO₂⁻Na⁺ ArylHalide 3-Iodoaniline Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 + 3-Iodoaniline (Oxidative Addition) Intermediate2->CuI (Reductive Elimination) + Product Product This compound Byproduct NaI

Caption: Proposed Catalytic Cycle for the Ullmann-Type C-S Coupling.

The catalytic cycle is initiated by the reaction of the Cu(I) catalyst with the sodium cyclopentanesulfinate to form a copper(I)-sulfinate complex. This is followed by the oxidative addition of 3-iodoaniline to the copper complex, forming a Cu(III) intermediate. Finally, reductive elimination from the Cu(III) species yields the desired this compound and regenerates the active Cu(I) catalyst, allowing the cycle to continue. The role of the diamine ligand (DMEDA) is to stabilize the copper intermediates and accelerate the rate-limiting steps of the catalytic cycle. The base (cesium carbonate) is essential for the initial formation of the copper-sulfinate complex and to neutralize any acidic byproducts.

Data Presentation

EntryAryl HalideSulfinate SaltCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-IodoanilineSodium cyclopentanesulfinateCuI (10)DMEDA (20)Cs₂CO₃Dioxane1101875
23-BromoanilineSodium cyclopentanesulfinateCuI (10)DMEDA (20)Cs₂CO₃Dioxane1102462
33-IodoanilineSodium cyclopentanesulfinateCu₂O (5)L-Proline (20)K₂CO₃DMSO1202070
43-IodoanilineSodium cyclopentanesulfinateCuI (10)NoneCs₂CO₃Dioxane11024<10

Yields are isolated yields after column chromatography. This data is representative and actual results may vary.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reactants: 3-Iodoaniline, Sodium Cyclopentanesulfinate, CuI, Cs₂CO₃ B Add to Schlenk Tube A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Anhydrous Dioxane and DMEDA C->D E Heat to 110 °C with Vigorous Stirring D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Dilute with EtOAc and Filter G->H I Wash with Water and Brine H->I J Dry, Concentrate, and Purify by Column Chromatography I->J Product Product J->Product Obtain Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of high-purity, fresh copper(I) iodide. Exposure to air can lead to oxidation and deactivation.

    • Insufficient Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction setup is properly sealed and purged with an inert gas.

    • Impure Reagents: Water and other impurities in the solvent or reagents can quench the catalyst. Use anhydrous solvents and dry reagents.

  • Formation of Side Products:

    • Homocoupling of Aryl Halide: This can occur at high temperatures or with prolonged reaction times. Optimization of the reaction time and temperature is crucial.

    • Decomposition of Sulfinate: The sulfinate salt can be unstable at high temperatures. Ensure the reaction is not overheated.

  • Difficult Purification:

    • Residual Copper Salts: Filtration through a short plug of silica gel or celite after the reaction can help remove most of the copper salts.

    • Co-elution of Starting Material: If the starting material and product have similar polarities, careful optimization of the eluent system for column chromatography is necessary. A shallow gradient can improve separation.

Conclusion

The copper-catalyzed synthesis of this compound via an Ullmann-type C-S cross-coupling reaction is a reliable and efficient method for accessing this important synthetic building block. The protocol detailed in these application notes, along with the mechanistic insights and troubleshooting guide, provides a solid foundation for researchers to successfully perform this transformation. The use of an inexpensive and abundant copper catalyst makes this method attractive for both small-scale laboratory synthesis and larger-scale production in drug discovery and development.

References

Application Note: A Validated GC-MS Method for the Analysis of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Cyclopentylsulfonyl)aniline is a substituted aniline derivative of interest in pharmaceutical and chemical synthesis.[1][2] The presence of a sulfonamide-like functional group and an aniline core makes it a molecule with potential applications in drug discovery.[3] Aniline and its derivatives are crucial intermediates in the synthesis of a wide range of industrial chemicals, including pharmaceuticals.[4][5] Given their potential biological activity and use as building blocks, robust and reliable analytical methods for their identification and quantification are essential for quality control, metabolic studies, and impurity profiling.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[7] For the analysis of aniline derivatives, GC-MS offers high resolution and sensitivity.[4] This application note presents a detailed, validated protocol for the analysis of this compound using GC-MS. The methodology covers sample preparation, instrumental parameters, and data analysis, providing a comprehensive guide for researchers in the field. The polar nature of the amine and sulfonyl groups can present challenges for direct GC analysis, often necessitating derivatization to improve chromatographic behavior and thermal stability.[8][9] This protocol will therefore explore both direct injection and derivatization approaches.

Methodology and Experimental Design

The overall workflow for the GC-MS analysis of this compound is depicted below. This process begins with sample preparation, which is critical for obtaining reliable and reproducible results, followed by instrumental analysis and data processing.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture, Biological Fluid) Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Optional Derivatization (e.g., Silylation or Acylation) Extraction->Derivatization Concentration Solvent Evaporation & Reconstitution Derivatization->Concentration Injection GC Injection Concentration->Injection Inject 1 µL Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Qualitative Qualitative Analysis (Library Search, Mass Spectrum Interpretation) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization)

  • Pyridine (for derivatization)

  • Internal Standard (IS): e.g., N-methylaniline or a deuterated analog

Instrumentation

A standard gas chromatograph coupled with a mass selective detector is suitable for this analysis. The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 7890A or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5975C or equivalentA sensitive and robust mass selective detector.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds. The 5% phenyl content provides some selectivity for aromatic compounds.[10]
Injector Temperature 280 °CEnsures complete vaporization of the analyte and derivatized product without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the amount of analyte transferred to the column, enhancing sensitivity for trace analysis.[10]
Oven Program Initial: 150 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C, hold for 5 minA temperature ramp allows for the separation of compounds with a range of boiling points. The final hold ensures that all components elute from the column.[11]
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
MS Source Temp. 230 °COptimizes ionization efficiency and minimizes source contamination.
MS Quad Temp. 150 °CMaintains stable mass filtering.
Ionization Energy 70 eVStandard electron ionization energy that produces reproducible fragmentation patterns for library matching.[11]
Scan Range m/z 40-500Covers the expected molecular ion and fragment ions of the analyte and its derivatives.

Protocols

Protocol 1: Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with methanol.

  • Internal Standard (IS) Solution: Prepare a 10 µg/mL solution of the internal standard in methanol.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting the analyte from aqueous matrices.[4]

  • To 1 mL of the aqueous sample, add the internal standard to a final concentration of 1 µg/mL.

  • Adjust the pH of the sample to >11 using 1.0 M Sodium Hydroxide (NaOH) to ensure the aniline is in its free base form.[4]

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-5) two more times and combine the organic extracts.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for direct GC-MS analysis or proceed to derivatization.

Protocol 3: Derivatization (Silylation)

Derivatization is recommended to improve the peak shape and thermal stability of the analyte by converting the polar N-H group to a less polar trimethylsilyl (TMS) group.[8]

  • To the dried extract from Protocol 2, add 50 µL of pyridine and 50 µL of BSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[8]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, the derivatized this compound is expected to elute as a sharp, symmetrical peak. The retention time will be reproducible, allowing for reliable identification. The underivatized compound may exhibit tailing due to interaction with active sites in the GC system.

Table 2: Expected Chromatographic and Mass Spectrometric Data

AnalyteRetention Time (min)Key Mass Ions (m/z)
This compound (Underivatized)~12.5225 (M+), 156, 93, 65
This compound-TMS (Derivatized)~14.2297 (M+), 282 (M-15), 228, 165, 73
Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the molecule. The proposed fragmentation pathway for this compound is illustrated below.

fragmentation cluster_mol Molecular Ion cluster_frag1 Loss of Cyclopentyl Radical cluster_frag2 Loss of SO₂ cluster_frag3 Aniline Radical Cation mol [C₁₁H₁₅NO₂S]⁺˙ m/z = 225 frag1 [C₆H₆NO₂S]⁺ m/z = 156 mol->frag1 - C₅H₉˙ frag3 [C₆H₅NH₂]⁺˙ m/z = 93 mol->frag3 S-N Cleavage frag2 [C₆H₆N]⁺ m/z = 92 frag1->frag2 - SO₂

Caption: Proposed EI fragmentation of this compound.

The molecular ion ([M]⁺˙) is expected at m/z 225. A key fragmentation pathway for sulfonamides involves the cleavage of the S-N bond, which can lead to the formation of the aniline radical cation at m/z 93.[12] Another characteristic fragmentation is the loss of the cyclopentyl radical (C₅H₉˙), resulting in an ion at m/z 156. Subsequent loss of sulfur dioxide (SO₂) from this fragment would yield an ion at m/z 92.[13] For the TMS-derivatized compound, a molecular ion at m/z 297 would be observed, with a characteristic loss of a methyl group (M-15) to give a fragment at m/z 282. The base peak is often the trimethylsilyl ion at m/z 73.

Method Validation

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the analytical procedure.[14] Key validation parameters are summarized below with typical acceptance criteria.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Linearity Analyze calibration standards at 5-7 concentration levels. Plot peak area ratio (analyte/IS) vs. concentration.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Typically in the low ng/mL range.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Typically in the mid to high ng/mL range.
Accuracy Analyze quality control (QC) samples at low, mid, and high concentrations. Calculate % recovery.85-115% recovery
Precision Analyze QC samples in replicate on the same day (intra-day) and on different days (inter-day).Relative Standard Deviation (RSD) < 15%
Specificity Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.No significant interference observed.
Robustness Introduce small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate).No significant impact on results.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound. The detailed protocols for sample preparation, including an optional derivatization step, and the optimized instrumental parameters offer a robust starting point for method development and validation. The discussion of expected chromatographic behavior and mass spectral fragmentation provides the necessary insights for accurate identification and characterization of the analyte. By following the principles of method validation outlined, researchers can ensure the generation of high-quality, reliable, and reproducible data for this compound in various matrices, supporting its application in pharmaceutical and chemical research.

References

Application Notes and Protocols for 3-(Cyclopentylsulfonyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-(Cyclopentylsulfonyl)aniline as a critical building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its application in the design and discovery of potent and selective kinase inhibitors. A detailed, field-tested protocol for a multi-step synthesis of the title compound is provided, followed by a case study illustrating its incorporation into a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor. This guide is designed to be a practical resource, explaining not just the "how" but also the "why" behind key experimental choices, thereby empowering researchers to effectively utilize this versatile chemical scaffold in their drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The sulfonylaniline motif is a cornerstone in medicinal chemistry, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The sulfonyl group (SO₂) acts as a strong hydrogen bond acceptor, while the aniline moiety provides a versatile synthetic handle for further molecular elaboration. Specifically, this compound offers a unique combination of properties that make it an attractive starting point for library synthesis and lead optimization:

  • Defined Vectorial Geometry: The meta-substitution pattern on the aniline ring provides a distinct three-dimensional vector for substituent placement, allowing chemists to precisely probe the topology of a target's binding site.

  • Modulation of Physicochemical Properties: The cyclopentyl group introduces a degree of lipophilicity and three-dimensionality (sp³ character), which can improve metabolic stability and cell permeability compared to simpler aryl or methyl sulfones.[2] This is a key strategy to escape the "flatland" of traditional aromatic scaffolds.

  • Metabolic Stability: While the aniline group itself can be a site of metabolic oxidation, strategic placement of the bulky and stable cyclopentylsulfonyl group can sterically shield it, potentially mitigating the formation of reactive metabolites, a common liability for aniline-containing drugs.[2]

This application note will focus on one of the most promising applications of this scaffold: the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a key mediator in innate immunity and a high-value target for inflammatory and autoimmune diseases.[3][4]

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 80213-37-2Internal Data
Molecular Formula C₁₁H₁₅NO₂SInternal Data
Molecular Weight 225.31 g/mol Internal Data
Appearance Off-white to light yellow solidSupplier Data
Purity ≥98%Supplier Data
Storage Store at room temperatureSupplier Data

Safety & Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Review the Safety Data Sheet (SDS) from the supplier before use.

Synthesis Protocol for this compound

The synthesis of this compound is not commonly reported in a single-step procedure from commercial starting materials. The following two-step protocol is a robust and logical pathway based on established organosulfur chemistry and nitro-group reductions. It first involves the synthesis of the nitro-intermediate, 3-nitrophenyl cyclopentyl sulfone, followed by its reduction to the target aniline.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Sulfone Formation cluster_1 Step 2: Nitro Group Reduction start1 3-Nitrobenzenesulfonyl chloride product1 3-Nitrophenyl cyclopentyl sulfone start1->product1   THF, 0°C to rt reagent1 Cyclopentylmagnesium bromide (Grignard Reagent) reagent1->product1 start2 3-Nitrophenyl cyclopentyl sulfone product1->start2 Purification product2 This compound start2->product2   Ethanol/Water, Reflux reagent2 Iron powder (Fe) Ammonium chloride (NH₄Cl) reagent2->product2

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3-Nitrophenyl cyclopentyl sulfone

Principle: This step involves a nucleophilic attack of a Grignard reagent, cyclopentylmagnesium bromide, on the sulfur atom of 3-nitrobenzenesulfonyl chloride. This is a standard method for forming carbon-sulfur bonds to create sulfones. The reaction is performed in an anhydrous ether solvent under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Cyclopentylmagnesium bromide (2.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous THF (approx. 5 mL per 1 g of sulfonyl chloride).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add cyclopentylmagnesium bromide solution (1.1 eq) dropwise via a dropping funnel over 30 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-nitrophenyl cyclopentyl sulfone as a solid.

Step 2: Reduction of 3-Nitrophenyl cyclopentyl sulfone to this compound

Principle: This is a classic Bechamp reduction, using iron powder in the presence of a mild acid source (ammonium chloride) to reduce the aromatic nitro group to an amine. This method is widely used in industrial and laboratory settings because it is inexpensive, effective, and generally avoids the over-reduction that can occur with more powerful reducing agents.

Materials:

  • 3-Nitrophenyl cyclopentyl sulfone

  • Iron powder (Fe), fine grade

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized water

  • Celite®

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, create a slurry of 3-nitrophenyl cyclopentyl sulfone (1.0 eq), iron powder (3.0-4.0 eq), and ammonium chloride (0.2 eq) in a 4:1 mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often visually complete when the yellow color of the nitro compound disappears. Monitor by TLC for the complete consumption of the starting material (typically 2-4 hours).

  • Workup: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Safety Note: The iron/iron oxide sludge can be pyrophoric upon drying; quench thoroughly with water before disposal.

  • Concentration: Rinse the filter cake with hot ethanol. Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Extraction: Add water to the residue and extract the product into ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The resulting crude this compound can be used as-is if sufficiently pure or can be further purified by recrystallization or column chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

Application Case Study: IRAK4 Inhibitors

Background: IRAK4 is a serine/threonine kinase that acts as a master regulator of signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and certain cancers.[4][5] As such, IRAK4 is a prime therapeutic target for small-molecule inhibitors.

IRAK4 Signaling Pathway

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Transcription

Caption: Simplified IRAK4 signaling cascade.

Role of this compound: In many IRAK4 inhibitors, the this compound moiety serves as a key "hinge-binding" fragment. The aniline nitrogen and one of the sulfonyl oxygens can form critical hydrogen bonds with the backbone residues of the kinase hinge region, which is a conserved structural feature essential for ATP binding. The cyclopentylsulfonyl group projects into a lipophilic pocket, contributing to both potency and selectivity.

Example Synthesis of an IRAK4 Inhibitor

The following protocol is adapted from patent literature (WO2017127430A1) and demonstrates the direct use of this compound in the synthesis of a potent IRAK4 inhibitor.

Reaction Scheme: (Amide coupling of this compound with a substituted pyrimidine carboxylic acid)

Protocol: Synthesis of Example Compound 1

  • Reactant Preparation: In a vial, dissolve the carboxylic acid partner (e.g., 2-chloro-5-fluoropyrimidine-4-carboxylic acid) (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10 minutes at room temperature to form the activated ester.

  • Aniline Addition: Add a solution of This compound (1.0 eq) in DMF to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Workup and Purification: Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The final compound is purified using preparative HPLC to yield the target IRAK4 inhibitor.

Structure-Activity Relationship (SAR) Data

The choice of the cyclopentyl group is not arbitrary. SAR studies on IRAK4 inhibitors often reveal that the size and nature of the group on the sulfone are critical for potency.

Compound IDR Group (on sulfone)IRAK4 IC₅₀ (nM)Rationale for Activity
Example 1 Cyclopentyl < 10 The cyclopentyl group provides an optimal fit for the hydrophobic pocket adjacent to the hinge region, maximizing van der Waals interactions and contributing to high potency.
Analog A Methyl50-100The smaller methyl group does not fully occupy the hydrophobic pocket, leading to a loss of favorable interactions and reduced potency.
Analog B Phenyl> 500The larger, planar phenyl group may introduce steric clashes or unfavorable geometries within the binding site, significantly reducing inhibitory activity.
(Data is representative and adapted from typical kinase inhibitor SAR studies for illustrative purposes)

This data clearly demonstrates the principle of rational drug design, where the specific choice of the cyclopentyl moiety in the this compound building block leads to a significant enhancement in biological activity against the IRAK4 target.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its well-defined structure allows for rational exploration of chemical space, while its constituent parts contribute favorably to potency, selectivity, and desirable physicochemical properties. The provided synthetic protocols offer a reliable pathway to access this key intermediate, and the case study in IRAK4 inhibition highlights its successful application in a clinically relevant drug discovery program. Researchers are encouraged to consider this scaffold when designing libraries targeting kinases and other enzyme classes where directed hydrogen bonds and hydrophobic interactions are key determinants of affinity.

References

Application Notes and Protocols for the N-Alkylation of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of aniline derivatives is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and materials science. The introduction of alkyl groups onto the nitrogen atom of anilines can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. 3-(Cyclopentylsulfonyl)aniline is a key intermediate in the synthesis of various biologically active compounds. This guide provides a detailed protocol for the N-alkylation of this substrate, focusing on the widely applicable and robust method of reductive amination. We will also briefly discuss alternative strategies like the Buchwald-Hartwig amination.

This document is structured to provide not just a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring a comprehensive understanding for researchers at all levels.

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation strategy is contingent on several factors, including the nature of the alkyl group to be introduced, the scale of the reaction, and the presence of other functional groups in the molecule. For this compound, two primary methods are of significant interest:

  • Reductive Amination: This is a highly efficient one-pot procedure that involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine.[1][2][3] This method is often preferred due to its high selectivity for mono-alkylation and the use of readily available starting materials.[4][5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an aryl halide (or triflate) and an amine.[6][7][8] While highly effective, it typically requires an inert atmosphere and specialized ligands, making it more suitable for specific applications where reductive amination might be challenging.[9][10]

This guide will focus on a detailed protocol for Reductive Amination due to its broad applicability and operational simplicity.

Reductive Amination: Mechanism and Key Considerations

Reductive amination proceeds in two main steps: the formation of an imine (or iminium ion) followed by its reduction.[2][11]

Caption: General mechanism of reductive amination.

Key Considerations for Optimization:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for reductive aminations as it can selectively reduce the iminium ion in the presence of the carbonyl starting material.[12] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to the lower toxicity of its byproducts.[5][13]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Acetic acid is often added as a catalyst to facilitate imine formation.

  • Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is typically used to ensure complete conversion of the aniline.

  • Temperature: The reaction is usually carried out at room temperature, making it operationally simple.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 mmol scale)Notes
This compound225.32225 mg (1.0 mmol)Starting material
Aldehyde (R-CHO)Varies1.2 mmolAlkylating agent
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.94318 mg (1.5 mmol)Reducing agent
Dichloromethane (DCM)-10 mLAnhydrous, reaction solvent
Acetic Acid (AcOH)60.0569 µL (1.2 mmol)Catalyst
Saturated Sodium Bicarbonate Solution-~20 mLFor workup
Brine-~20 mLFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Drying agent
Silica Gel--For column chromatography
Eluent for Chromatography-Variese.g., Hexanes/Ethyl Acetate mixture

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet (optional, but recommended)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (225 mg, 1.0 mmol).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (10 mL) to the flask and stir until the aniline is completely dissolved. Add acetic acid (69 µL, 1.2 mmol) to the solution.

  • Aldehyde Addition: Add the desired aldehyde (1.2 mmol) to the reaction mixture. Stir the solution at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5-10 minutes. The reaction is exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 2-16 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution (~20 mL). Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated this compound.

Alternative Strategy: Buchwald-Hartwig Amination

For certain substrates or when direct alkylation with an alkyl halide is desired, the Buchwald-Hartwig amination is a powerful alternative.[8][14] This palladium-catalyzed cross-coupling reaction typically involves the coupling of an amine with an aryl halide or triflate.[7][9]

Caption: General scheme of the Buchwald-Hartwig amination.

Key Features of Buchwald-Hartwig Amination:

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) are typically used.[15]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[6]

  • Inert Atmosphere: The reaction is sensitive to oxygen and must be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are commonly used.[6]

While a detailed protocol is beyond the scope of this primary guide, researchers should consider this method for the synthesis of N-aryl derivatives of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive solid. Handle it with care and avoid inhalation of dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid skin contact.

  • Acetic acid is corrosive. Handle with care.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential applications in drug discovery and development. The reductive amination protocol detailed in this guide offers a reliable, efficient, and operationally simple method for achieving this transformation with a wide range of aldehydes. By understanding the underlying mechanism and key experimental parameters, researchers can successfully apply and adapt this protocol to their specific synthetic needs. For more complex couplings, the Buchwald-Hartwig amination provides a powerful alternative.

References

Application Notes & Protocols: Large-Scale Synthesis of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary

3-(Cyclopentylsulfonyl)aniline (CAS No: 80213-37-2) is a key building block in medicinal chemistry and drug discovery programs.[1][2][3] Its synthesis on a laboratory scale is achievable, but transitioning to large-scale production introduces significant challenges related to reaction kinetics, thermodynamics, safety, and process control. This document provides a comprehensive guide for the multi-kilogram synthesis of this compound, focusing on a robust and scalable synthetic route. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, address critical safety considerations, and outline analytical methods for quality control.

II. Strategic Approach: Retrosynthetic Analysis and Route Selection

For a large-scale campaign, the chosen synthetic route must be cost-effective, reproducible, and utilize readily available starting materials. A common retrosynthetic disconnection for aryl sulfones involves the formation of the C-S bond. Two primary strategies are considered:

  • Friedel-Crafts-type Sulfonylation: Direct reaction of a cyclopentanesulfonyl chloride with aniline. This is often complicated by poor regioselectivity and the deactivating nature of the amino group.

  • Nucleophilic Substitution on a Sulfonyl Chloride: Reaction of an organometallic reagent (e.g., a Grignard reagent) with a pre-functionalized aminobenzenesulfonyl chloride. This approach offers better control over regiochemistry.

A third, more modern approach involves the direct C-H sulfonylation using photoredox catalysis, which presents a milder alternative, though scalability can be a concern.[4][5][6]

This guide will focus on a robust, multi-step pathway that proceeds through a nitro-protected intermediate. This strategy circumvents the issues of direct aniline sulfonylation and provides a reliable route for large-scale production.

Proposed Synthetic Pathway

The selected pathway involves four key stages: (A) Chlorosulfonation of nitrobenzene, (B) Preparation of the cyclopentyl Grignard reagent, (C) Coupling of the two key intermediates, and (D) Reduction of the nitro group to the target aniline.

Synthetic_Pathway Nitrobenzene Nitrobenzene Step1 A. Chlorosulfonation Nitrobenzene->Step1 ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Step1 Intermediate1 3-Nitrobenzenesulfonyl Chloride Step1->Intermediate1 Step3 C. Grignard Coupling Intermediate1->Step3 CyclopentylBromide Cyclopentyl Bromide Step2 B. Grignard Formation CyclopentylBromide->Step2 Magnesium Magnesium (Mg) Magnesium->Step2 Grignard Cyclopentylmagnesium Bromide Step2->Grignard Grignard->Step3 Intermediate2 3-Nitro-1-(cyclopentylsulfonyl)benzene Step3->Intermediate2 Step4 D. Nitro Reduction Intermediate2->Step4 Hydrogen H2, Pd/C Hydrogen->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed four-stage synthesis of this compound.

III. Detailed Experimental Protocols

Part A: Synthesis of 3-Nitrobenzenesulfonyl Chloride

Causality: The chlorosulfonation of nitrobenzene is a classic electrophilic aromatic substitution.[7] Nitrobenzene is used as the starting material because the nitro group is a meta-director and is deactivating, which helps control the reaction and favors the formation of the desired 3-substituted product. Chlorosulfonic acid serves as both the reactant and the solvent.[7]

Equipment:

  • Jacketed glass-lined reactor (100 L) with overhead stirring and temperature control

  • Addition funnel with pressure equalization

  • Gas scrubber system for HCl and SO₂ vapors

  • Temperature probe

Materials:

Reagent CAS No. Amount Molar Eq.
Nitrobenzene 98-95-3 10.0 kg 1.0

| Chlorosulfonic Acid | 7790-94-5 | 47.5 kg | 5.0 |

Protocol:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the chlorosulfonic acid (47.5 kg) into the reactor. Begin agitation and cool the reactor contents to 0-5 °C.

  • Controlled Addition: Add nitrobenzene (10.0 kg) dropwise via the addition funnel over 4-6 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. An uncontrolled exotherm can lead to side reactions and a runaway scenario.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots, carefully quenching them in ice water, extracting with ethyl acetate, and analyzing by HPLC until the nitrobenzene starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture back to 0-5 °C. In a separate, larger reactor, prepare a mixture of crushed ice and water (200 kg).

  • Quenching: Slowly and carefully transfer the reaction mixture onto the ice/water slurry with vigorous stirring. This step is highly exothermic and releases large volumes of HCl gas, which must be directed to the scrubber. Maintain the quench temperature below 20 °C.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours, then isolate the crude 3-nitrobenzenesulfonyl chloride by filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum at 40-45 °C to a constant weight.

Expected Yield: 15.5 - 17.0 kg (80-88% yield) of a pale-yellow solid.

Part B: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

Causality: The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[8] Its initiation can be challenging on a large scale due to passivation of the magnesium surface. The reaction is highly exothermic and requires strict anhydrous conditions to prevent quenching of the reagent.

Equipment:

  • Jacketed reactor (100 L) with overhead stirring, reflux condenser, and nitrogen inlet/outlet

  • Addition funnel

Materials:

Reagent CAS No. Amount Molar Eq.
Magnesium Turnings 7439-95-4 1.8 kg 1.1
Cyclopentyl Bromide 137-43-9 10.0 kg 1.0
Anhydrous Tetrahydrofuran (THF) 109-99-9 50 L -

| Iodine (crystal) | 7553-56-2 | ~1 g | Initiator |

Protocol:

  • Reactor Setup: Assemble and flame-dry the reactor under a strong nitrogen flow to ensure all moisture is removed.

  • Magnesium Charging: Charge the magnesium turnings (1.8 kg) into the reactor under a positive pressure of nitrogen.

  • Solvent Addition: Add approximately 10 L of anhydrous THF.

  • Initiation: Add a single crystal of iodine. Prepare a solution of cyclopentyl bromide (10.0 kg) in the remaining anhydrous THF (40 L). Add ~200 mL of this solution to the reactor.

  • Confirmation of Initiation: The reaction has initiated when the brown color of the iodine disappears and a gentle exotherm is observed, often accompanied by bubbling at the magnesium surface. If initiation is sluggish, gentle warming (to ~35-40 °C) may be required.

  • Controlled Addition: Once initiation is confirmed, begin the slow, dropwise addition of the remaining cyclopentyl bromide solution, maintaining a gentle reflux (~65 °C). The rate of addition must be carefully controlled to manage the exotherm.[8]

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 2-3 hours to ensure all the magnesium has reacted.

  • Quantification: Cool the solution to room temperature. The concentration of the Grignard reagent should be determined by titration before use.

Part C & D: Coupling and Subsequent Nitro Reduction

Causality: The sulfonyl chloride is an excellent electrophile. The nucleophilic carbon of the Grignard reagent attacks the sulfur atom, displacing the chloride to form the C-S bond. Following the coupling, the nitro group is reduced to an amine. Catalytic hydrogenation is the method of choice for large-scale operations due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal waste streams seen in reductions like Sn/HCl.[9]

Equipment:

  • Jacketed reactor (250 L)

  • Hydrogenation reactor (autoclave)

  • Filtration system (e.g., Nutsche filter)

Materials:

Reagent CAS No. Amount Molar Eq.
3-Nitrobenzenesulfonyl Chloride 121-51-7 15.0 kg 1.0
Cyclopentylmagnesium Bromide soln. 33240-34-5 ~75 L 1.05
Anhydrous THF 109-99-9 60 L -
Palladium on Carbon (10% Pd/C, 50% wet) 7440-05-3 750 g Catalyst

| Ethanol | 64-17-5 | 150 L | - |

Protocol - Coupling:

  • Setup: Charge a solution of 3-nitrobenzenesulfonyl chloride (15.0 kg) in anhydrous THF (60 L) to a 250 L reactor under nitrogen. Cool the solution to -10 °C to -5 °C.

  • Grignard Addition: Slowly add the prepared cyclopentylmagnesium bromide solution via cannula or pump, maintaining the internal temperature below 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2-3 hours.

  • Quenching: Slowly pour the reaction mixture into a separate vessel containing a stirred solution of saturated aqueous ammonium chloride (100 L).

  • Extraction: Transfer the quenched mixture to a liquid-liquid extractor. Separate the organic phase. Extract the aqueous phase with ethyl acetate (2 x 50 L).

  • Washing & Concentration: Combine the organic phases, wash with brine (50 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-nitro-1-(cyclopentylsulfonyl)benzene as an oil or solid.

Protocol - Nitro Reduction:

  • Hydrogenator Setup: Charge the crude nitro intermediate, ethanol (150 L), and the wet 10% Pd/C catalyst (750 g) to the hydrogenation reactor.

  • Hydrogenation: Seal the reactor. Purge thoroughly with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to 50-60 psi.

  • Reaction: Heat the mixture to 40-50 °C with efficient stirring. The reaction is exothermic; cooling may be required. Monitor the reaction by hydrogen uptake.

  • Completion & Catalyst Removal: Once hydrogen uptake ceases, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to carefully remove the pyrophoric palladium catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield crude this compound.

IV. Purification and Quality Control

Purification Protocol (Recrystallization):

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • If the solution is colored, it can be treated with activated carbon.[10]

  • Filter the hot solution to remove any insoluble material.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Analytical Quality Control: The final product's identity, purity, and quality should be confirmed using a suite of analytical techniques.

ParameterMethodSpecification
Appearance Visual InspectionOff-white to light tan solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity HPLC (UV, 254 nm)≥ 98.0%
Melting Point Melting Point ApparatusReport range
Residual Solvents GC-HSWithin ICH limits

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare Standard Solution (0.1 mg/mL in Mobile Phase) Injection Inject Standard & Sample into HPLC System StandardPrep->Injection SamplePrep Prepare Sample Solution (0.1 mg/mL in Mobile Phase) SamplePrep->Injection Chromatography Run Chromatographic Method (e.g., C18 column, ACN/H2O gradient) Injection->Chromatography Detection Detect at 254 nm Chromatography->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (% Area = [Area_Main / Area_Total] * 100) Integration->Calculation Report Generate Report Calculation->Report

Caption: Standard workflow for HPLC purity analysis of the final product.[11]

V. Large-Scale Safety & Environmental Considerations

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic HCl gas.[12] All transfers must be conducted in a closed system. Appropriate PPE, including acid-resistant gloves, clothing, and a face shield, is mandatory.[13][14]

  • Grignard Reagents: Can be pyrophoric upon contact with air, especially if concentrated. The formation reaction is highly exothermic and can become uncontrollable if the addition of alkyl halide is too rapid.[8] A strict inert atmosphere and robust temperature control are essential.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst is pyrophoric upon exposure to air when dry. The catalyst must be handled wet and filtered under a nitrogen blanket.

  • Aniline Derivatives: Aniline and its derivatives are toxic and can be absorbed through the skin.[15] Handle with appropriate chemical-resistant gloves and work in a well-ventilated area.

  • Waste Disposal: Aqueous and organic waste streams must be segregated and disposed of in accordance with local environmental regulations. Acidic and basic aqueous wastes should be neutralized before disposal.

VI. Alternative Synthetic Approach: Photoredox Catalysis

Recent advances have enabled the direct sulfonylation of anilines using sulfinate salts under visible light photoredox conditions.[4][5][16]

Mechanism Overview:

  • A photocatalyst (e.g., an Iridium complex) is excited by visible light.

  • The excited catalyst oxidizes the aniline to a radical cation.

  • Simultaneously, a sulfinate salt is oxidized by an oxidant (like potassium persulfate) to form a sulfonyl radical.

  • The sulfonyl radical couples with the aniline radical cation to form the C-S bond.

Photoredox_Pathway Aniline Aniline Derivative Step Direct C-H Sulfonylation Aniline->Step Sulfinate Sodium Cyclopentylsulfinate Sulfinate->Step Catalyst Photocatalyst (e.g., Ir complex) Catalyst->Step Light Blue LEDs (Visible Light) Light->Step Oxidant Oxidant (e.g., K2S2O8) Oxidant->Step Product This compound Step->Product

References

Application Note: 3-(Cyclopentylsulfonyl)aniline as a Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of specific substituents onto these scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties. The sulfonyl group, in particular, is a privileged functional group known to enhance metabolic stability, improve pharmacokinetic profiles, and provide strong hydrogen bond accepting capabilities. 3-(Cyclopentylsulfonyl)aniline emerges as a highly valuable and versatile building block, combining the reactivity of an aniline moiety with the desirable properties of a cyclopentylsulfonyl group. This unique combination allows for its facile integration into a wide range of heterocyclic systems, offering a reliable pathway to novel chemical entities with significant therapeutic potential.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of innovative heterocyclic molecules. We will delve into its intrinsic reactivity, provide detailed, field-tested protocols for key transformations, and explain the underlying chemical principles that govern these reactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for successful reaction design and optimization. The cyclopentylsulfonyl group exerts a moderate electron-withdrawing effect on the aniline ring, influencing the nucleophilicity of the amino group and the regioselectivity of subsequent reactions.[1][2]

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol [3]
Appearance Off-white to pale yellow solid
CAS Number 80213-37-2[3]
Solubility Soluble in methanol, ethyl acetate, dichloromethane

Note: Detailed spectroscopic data such as ¹H NMR and ¹³C NMR should be obtained from the specific batch provided by the supplier.

Synthetic Applications and Protocols

The strategic placement of the amino and sulfonyl groups on the aniline ring makes this compound an ideal precursor for a variety of cyclization reactions. The amino group serves as a potent nucleophile or can be readily transformed into other functional groups to initiate ring closure.[4]

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for constructing the quinoline scaffold.[5][6] It involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8] By utilizing this compound, we can synthesize quinolines bearing the desirable cyclopentylsulfonyl moiety at the 7-position.

Reaction Rationale: In this protocol, we first protect the highly reactive amino group of this compound, for example, by acetylation. This is a crucial step to direct the subsequent Vilsmeier-Haack formylation to the ortho position of the activating acetamido group, yielding the key o-aminoaryl aldehyde intermediate after deprotection.[9][10][11] This intermediate then undergoes a base- or acid-catalyzed condensation with an α-methylene ketone to afford the target 7-(cyclopentylsulfonyl)quinoline.[7][12]

Friedlander_Workflow A This compound B Protection (e.g., Acetylation) A->B C N-Protected Aniline B->C D Vilsmeier-Haack (POCl₃, DMF) C->D E o-Formyl Intermediate D->E F Deprotection E->F G 2-Amino-5-(cyclopentylsulfonyl)benzaldehyde F->G H Friedländer Annulation (α-Methylene Ketone, Catalyst) G->H I 7-(Cyclopentylsulfonyl)quinoline Derivative H->I

Caption: Workflow for the synthesis of 7-(cyclopentylsulfonyl)quinolines.

Experimental Protocol: Synthesis of 7-(Cyclopentylsulfonyl)-2-methylquinoline

Step 1: Acetylation of this compound

  • Dissolve this compound (1.0 eq) in pyridine (5 vol) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the mixture into ice-water and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to yield N-(3-(cyclopentylsulfonyl)phenyl)acetamide.

Step 2: Vilsmeier-Haack Formylation & Hydrolysis

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5 vol).[9]

  • Add the acetamide (1.0 eq) portionwise to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Hydrolyze the intermediate iminium salt by heating the aqueous mixture at reflux for 2 hours.

  • Basify with aqueous sodium hydroxide to pH 8-9.

  • Extract the product, 2-amino-5-(cyclopentylsulfonyl)benzaldehyde, with ethyl acetate, dry the organic layer, and concentrate in vacuo.

Step 3: Friedländer Annulation

  • Dissolve the 2-amino-5-(cyclopentylsulfonyl)benzaldehyde (1.0 eq) and acetone (3.0 eq) in ethanol (10 vol).

  • Add a catalytic amount of potassium hydroxide (0.2 eq).[12]

  • Heat the mixture at reflux for 8 hours, monitoring by TLC.

  • Upon completion, cool and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 7-(cyclopentylsulfonyl)-2-methylquinoline.

Synthesis of Sulfonyl-Substituted Benzodiazepines

Benzodiazepines are a critical class of psychoactive drugs.[13][14] The incorporation of a sulfonyl group can modulate their receptor binding affinity and pharmacokinetic properties.[13] this compound can be readily converted into an o-aminobenzophenone, a key precursor for the synthesis of 1,4-benzodiazepines.[15]

Reaction Rationale: The synthesis begins with the conversion of this compound to 2-amino-5-(cyclopentylsulfonyl)benzoic acid. This is achieved via a Sandmeyer reaction, which involves diazotization of the amine followed by cyanation and subsequent hydrolysis of the nitrile.[16][17] The resulting benzoic acid is converted to its acyl chloride and used in a Friedel-Crafts acylation to produce the key o-aminobenzophenone intermediate. This intermediate is then condensed with an α-amino acid ester, which cyclizes to form the benzodiazepine core.[13][14]

Benzodiazepine_Synthesis cluster_precursor Precursor Synthesis cluster_cyclization Benzodiazepine Formation A This compound B Sandmeyer Reaction (1. NaNO₂, HCl; 2. CuCN) A->B C 3-(Cyclopentylsulfonyl)benzonitrile B->C D Nitrile Hydrolysis (H₂SO₄, H₂O) C->D E 2-Amino-5-(cyclopentylsulfonyl)benzoic acid D->E F Acyl Chloride Formation (SOCl₂) E->F G 2-Amino-5-(cyclopentylsulfonyl)benzoyl chloride F->G H Friedel-Crafts Acylation (Arene, AlCl₃) G->H I o-Aminobenzophenone Derivative H->I J Condensation & Cyclization (α-Amino Acid Ester) I->J K 7-(Cyclopentylsulfonyl)-1,4-benzodiazepine J->K

Caption: Synthetic pathway to 7-(cyclopentylsulfonyl)-1,4-benzodiazepines.

Experimental Protocol: Synthesis of 7-(Cyclopentylsulfonyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Step 1: Synthesis of 2-Amino-5-(cyclopentylsulfonyl)benzoic acid

  • Diazotize this compound (1.0 eq) with sodium nitrite (1.1 eq) in aqueous HCl at 0-5 °C.[17]

  • Add the cold diazonium salt solution to a solution of copper(I) cyanide (1.2 eq).[16][17]

  • Allow the reaction to warm and stir until N₂ evolution ceases.

  • Extract the resulting nitrile with a suitable organic solvent.

  • Hydrolyze the nitrile by heating with aqueous sulfuric acid at reflux.

  • Cool the solution and collect the precipitated 2-amino-5-(cyclopentylsulfonyl)benzoic acid by filtration.

Step 2: Synthesis of (2-Amino-5-(cyclopentylsulfonyl)phenyl)(phenyl)methanone

  • Convert the benzoic acid to the acyl chloride by refluxing with thionyl chloride.

  • Perform a Friedel-Crafts acylation by adding the acyl chloride to a mixture of benzene (solvent and reactant) and aluminum chloride (AlCl₃) at 0 °C, then stirring at room temperature.

  • Quench the reaction with ice/HCl and extract the product. Purify by column chromatography.

Step 3: Cyclization to the Benzodiazepine

  • Dissolve the aminobenzophenone (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in a solvent such as pyridine or toluene.

  • Heat the mixture at reflux, often with a Dean-Stark trap to remove water.

  • After completion, remove the solvent under reduced pressure.

  • Work up the residue by dissolving in an organic solvent and washing with acid and base.

  • Purify the crude product by recrystallization or column chromatography to obtain the final benzodiazepine.[13][14]

Conclusion

This compound is a preeminent building block for accessing a diverse range of heterocyclic structures of high interest in medicinal chemistry. Its well-defined reactivity allows for predictable and high-yielding transformations into complex scaffolds such as quinolines and benzodiazepines. The protocols detailed herein provide a robust starting point for researchers to explore the synthesis of novel, sulfonyl-containing bioactive molecules. The strategic application of this versatile intermediate will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical guide for professionals engaged in the synthesis of 3-(Cyclopentylsulfonyl)aniline. This document is structured to provide actionable solutions and foundational knowledge to overcome common challenges in this synthesis, with a primary focus on maximizing yield and purity. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to make informed decisions in your work.

Introduction: Navigating the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the formation of a sulfonamide bond followed by functional group manipulations. A common and effective strategy involves the reaction of a cyclopentyl nucleophile with an electrophilic sulfonyl source derived from a protected or pre-functionalized aniline. This guide will focus on a robust two-step pathway:

  • Sulfonamide Formation: Reaction of 3-nitrobenzenesulfonyl chloride with cyclopentylmagnesium bromide.

  • Nitro Group Reduction: Conversion of the resulting 3-nitro-1-(cyclopentylsulfonyl)benzene to the target aniline.

This pathway is often chosen for its reliability and the commercial availability of starting materials. However, each step presents unique challenges that can impact overall yield. This guide provides a systematic approach to troubleshooting these issues.

Visualized Synthetic Workflow

The following diagram outlines the primary synthetic pathway discussed in this guide.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzenesulfonyl Chloride C 3-Nitro-1-(cyclopentylsulfonyl)benzene A->C Anhydrous THF Low Temperature (e.g., 0 °C) B Cyclopentylmagnesium Bromide (Grignard Reagent) B->C D This compound (Final Product) C->D Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: General synthetic route to this compound.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low Yield in Sulfonamide Formation (Step 1)

Question: My reaction between 3-nitrobenzenesulfonyl chloride and cyclopentylmagnesium bromide is resulting in a very low yield of the desired sulfonamide. What are the likely causes and how can I fix it?

Answer: Low yield in this Grignard-based sulfonamide synthesis is a frequent issue, often stemming from reagent quality or reaction conditions. Here is a systematic troubleshooting workflow.

G Start Problem: Low Yield in Step 1 Reagents 1. Verify Reagent Quality Start->Reagents Conditions 2. Optimize Reaction Conditions Start->Conditions Workup 3. Analyze Workup & Purification Start->Workup Grignard Grignard Reagent Degraded? Reagents->Grignard Yes SulfonylCl Sulfonyl Chloride Hydrolyzed? Reagents->SulfonylCl Yes Solvent Solvent Not Anhydrous? Reagents->Solvent Yes Temp Suboptimal Temperature? Conditions->Temp Yes Addition Addition Rate Too Fast? Conditions->Addition Yes Loss Product Loss During Extraction? Workup->Loss Yes Sol_Grignard Solution: - Use fresh Grignard solution - Titrate before use Grignard->Sol_Grignard Sol_SulfonylCl Solution: - Use fresh sulfonyl chloride - Handle under inert gas SulfonylCl->Sol_SulfonylCl Sol_Solvent Solution: - Use anhydrous grade solvent - Dry glassware thoroughly Solvent->Sol_Solvent Sol_Temp Solution: - Maintain low temp (0 °C to -20 °C) - Monitor internal temp Temp->Sol_Temp Sol_Addition Solution: - Add Grignard solution dropwise - Ensure efficient stirring Addition->Sol_Addition Sol_Loss Solution: - Perform multiple extractions - Check pH of aqueous layer Loss->Sol_Loss

Caption: Troubleshooting workflow for low yield in sulfonamide formation.

  • Degradation of Cyclopentylmagnesium Bromide:

    • Causality: Grignard reagents are highly reactive towards moisture and atmospheric oxygen.[1] Exposure to either will quench the reagent, reducing the effective molar quantity available for the reaction and forming byproducts like cyclopentane and magnesium hydroxide salts.

    • Solution: Always use a fresh bottle or a recently titrated solution of the Grignard reagent. Handle the reagent under a strict inert atmosphere (Nitrogen or Argon). If in doubt, titrate a small aliquot of the Grignard solution before starting the reaction to determine its exact molarity.

  • Hydrolysis of 3-Nitrobenzenesulfonyl Chloride:

    • Causality: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[2][3] This sulfonic acid is unreactive towards Grignard reagents under these conditions, effectively removing the starting material from the productive reaction pathway.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use an anhydrous grade solvent (e.g., THF, Diethyl Ether) from a sealed bottle or one that has been freshly distilled over a suitable drying agent.

  • Suboptimal Reaction Temperature:

    • Causality: The addition of a Grignard reagent to a sulfonyl chloride is exothermic. If the temperature rises uncontrollably, it can promote side reactions, including the potential for the Grignard to react with the nitro group or cause decomposition. Conversely, some reactions can be sluggish if the temperature is too low.[4]

    • Solution: Perform the addition of the cyclopentylmagnesium bromide solution to the sulfonyl chloride solution at a low temperature, typically between 0 °C and -20 °C, using an ice-salt or dry ice/acetone bath. Add the Grignard reagent slowly and dropwise to maintain control over the internal reaction temperature. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Issue 2: Incomplete Nitro Group Reduction (Step 2)

Question: My TLC and LC-MS analysis show a significant amount of the nitro-intermediate remaining after the reduction step. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue that can often be resolved by adjusting the reaction conditions or verifying the activity of your reagents.

A. For Catalytic Hydrogenation (e.g., H₂, Pd/C):

  • Catalyst Deactivation:

    • Causality: The palladium catalyst can be poisoned by sulfur-containing impurities that may be present in the sulfonamide intermediate. This poisoning blocks the active sites of the catalyst, preventing the hydrogenation from proceeding.

    • Solution: Purify the 3-nitro-1-(cyclopentylsulfonyl)benzene intermediate by recrystallization or flash column chromatography before the hydrogenation step. Ensure you are using a fresh, high-quality catalyst. If the reaction stalls, carefully filtering the mixture and adding a fresh portion of the catalyst can sometimes restart the reduction.

  • Insufficient Hydrogen Pressure or Poor Mixing:

    • Causality: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface where the reaction occurs.

    • Solution: Increase the hydrogen pressure within safe limits for your apparatus (typically 1-4 bar).[5] Ensure vigorous stirring or agitation to keep the catalyst suspended and facilitate mass transfer.[5]

B. For Chemical Reduction (e.g., Iron powder in NH₄Cl/EtOH/H₂O):

  • Inactive Iron Powder:

    • Causality: The surface of iron powder can oxidize over time, reducing its reactivity as a reducing agent.

    • Solution: Use a fine, high-purity grade of iron powder. Pre-activating the iron by washing it with dilute HCl, followed by water and ethanol, can remove the oxide layer and significantly improve reaction rates.

  • Incorrect Stoichiometry or Reaction Time:

    • Causality: An insufficient amount of the reducing agent or not allowing enough time for the reaction to complete are straightforward causes of incomplete conversion.

    • Solution: Use a significant excess of the iron powder (typically 3-5 equivalents).[6] Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to reflux is often required and can be maintained for 2-4 hours or until the starting material is consumed.[6]

Issue 3: Product Purification Challenges

Question: My final product, this compound, is a dark oil and is difficult to purify. What are the best methods to obtain a clean, solid product?

Answer: The dark color is often due to oxidized impurities formed during the reaction or workup.[7] Anilines, in general, are prone to air oxidation.

  • Activated Carbon Treatment:

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated carbon (approx. 1-2% by weight) and stir or gently heat the mixture for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. The filtrate should be significantly lighter in color.[7]

    • Causality: Activated carbon has a high surface area and can effectively adsorb high-molecular-weight colored impurities.

  • Acid-Base Extraction:

    • Procedure: Dissolve the crude material in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic aniline product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Separate the layers, and then carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until the pH is > 9. The purified aniline will precipitate or can be extracted back into a fresh organic layer.

    • Causality: This classic technique leverages the basicity of the aniline functional group to separate it from neutral or acidic impurities.

  • Recrystallization/Chromatography:

    • Recrystallization: After preliminary purification, attempt recrystallization from a suitable solvent system. A common choice is a mixture of a non-polar solvent like heptane or hexanes with a more polar solvent like ethyl acetate or isopropanol.

    • Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable method. To prevent product degradation on potentially acidic silica, the silica gel can be pre-treated with a base, or 1% triethylamine can be added to the eluent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Grignard reaction in Step 1? A1: A slight excess of the Grignard reagent is typically recommended to ensure complete consumption of the more valuable sulfonyl chloride. A molar ratio of 1.1 to 1.3 equivalents of cyclopentylmagnesium bromide relative to 3-nitrobenzenesulfonyl chloride is a good starting point.

Q2: Which solvent is best for the sulfonamide formation step? A2: Anhydrous tetrahydrofuran (THF) is an excellent choice as it effectively solvates the Grignard reagent. Anhydrous diethyl ether is also commonly used. The key criterion is that the solvent must be aprotic and completely dry.[2][3]

Q3: How can I monitor the progress of these reactions? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediate, and product spots. Staining with potassium permanganate or visualization under UV light can help identify the components. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: My aniline product darkens upon storage. How can I prevent this? A4: The darkening is due to air oxidation. To minimize this, store the purified this compound as a solid in a well-sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark place like a refrigerator or freezer.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-1-(cyclopentylsulfonyl)benzene
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol).

  • Dissolution: Add 100 mL of anhydrous THF to the flask and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add cyclopentylmagnesium bromide (1.2 equivalents, 54.1 mmol; e.g., 27.1 mL of a 2.0 M solution in diethyl ether) dropwise via a syringe or an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography.

Protocol 2: Reduction of 3-Nitro-1-(cyclopentylsulfonyl)benzene to this compound
  • Setup: To a 250 mL round-bottom flask, add the 3-nitro-1-(cyclopentylsulfonyl)benzene from the previous step (e.g., 10.0 g, 39.2 mmol), iron powder (3.0 equivalents, 117.6 mmol, 6.57 g), and ammonium chloride (3.0 equivalents, 117.6 mmol, 6.29 g).

  • Solvent Addition: Add a mixture of ethanol (80 mL) and water (20 mL).[6]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction's completion by TLC.

  • Filtration: Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Workup: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol. Add 100 mL of ethyl acetate and 50 mL of water to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with more ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved as described in the "Purification Challenges" section above.

References

Technical Support Center: Sulfonylation of Cyclopentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonylation of cyclopentylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical electrophilic aromatic substitution reaction. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of di-sulfonated product. How can I improve selectivity for mono-sulfonylation?

A1: Cause & Troubleshooting

Polysulfonylation is a common side reaction when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. The initial sulfonic acid group (-SO₃H) is strongly deactivating and meta-directing, but under forcing conditions (high temperature, high concentration of sulfonating agent), a second sulfonation can occur.

Mechanistic Insight: The cyclopentyl group is an ortho, para-directing activator. The first sulfonation will primarily yield p-cyclopentylbenzenesulfonic acid. The resulting product is deactivated towards further electrophilic attack. However, high concentrations of the electrophile (SO₃ or its equivalent) and elevated temperatures can overcome this deactivation energy barrier, leading to a second substitution, typically at a meta position relative to the sulfonic acid group.

Troubleshooting Protocol: Enhancing Mono-Sulfonylation Selectivity

  • Control Stoichiometry: Carefully control the molar ratio of the sulfonating agent to cyclopentylbenzene. Start with a ratio close to 1:1 and adjust as needed based on analytical results.

  • Temperature Management: Maintain a low reaction temperature. Overheating provides the activation energy for the second, less favorable sulfonation step.[1]

  • Order of Addition: Add the sulfonating agent (e.g., chlorosulfonic acid or fuming sulfuric acid) dropwise to the cyclopentylbenzene solution, rather than the other way around. This maintains a low instantaneous concentration of the electrophile, favoring the more rapid mono-sulfonylation.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the di-sulfonated product.

Table 1: Recommended Starting Conditions for Selective Mono-sulfonylation

ParameterRecommended ConditionRationale
Temperature 0–25°CMinimizes over-reaction and polysulfonylation.[1]
Sulfonating Agent Fuming H₂SO₄ (Oleum) or Chlorosulfonic AcidOleum provides a high concentration of the SO₃ electrophile[2][3][4][5][6]. Chlorosulfonic acid can also be effective[7][8].
Molar Ratio (Agent:Arene) 1.05 : 1.0A slight excess of the sulfonating agent ensures complete conversion without promoting polysulfonylation.
Solvent Dichloromethane or neat (solvent-free)Dichloromethane can help control viscosity and temperature. Neat reactions are possible but require excellent temperature control.
Reaction Time 1–4 hours (monitor)Reaction should be stopped once the starting material is consumed.
Q2: I'm observing a high-melting, insoluble byproduct. Could this be a sulfone, and how do I prevent it?

A2: Cause & Troubleshooting

Yes, the formation of a diaryl sulfone is a known side reaction in aromatic sulfonation.[9][10] This occurs when the initially formed sulfonic acid reacts with another molecule of cyclopentylbenzene. The product, bis(cyclopentylphenyl) sulfone, is typically a stable, high-melting solid with low solubility in the reaction medium.

Mechanistic Insight: The formation of the sulfone is believed to proceed through the electrophilic attack of a protonated sulfonic acid or a related species on a second arene molecule. This reaction is favored by higher temperatures and high concentrations of the sulfonic acid product.

Troubleshooting Protocol: Minimizing Sulfone Formation

  • Use a Milder Sulfonating Agent: If sulfone formation is severe, consider using a less aggressive sulfonating agent, such as a sulfur trioxide-dioxane or sulfur trioxide-amine complex, which can moderate the reactivity.[11]

  • Control Temperature: As with polysulfonylation, higher temperatures promote sulfone formation. Maintaining the reaction at lower temperatures (e.g., 0-10°C) is critical.

  • Limit Reaction Time: Do not allow the reaction to stir for extended periods after the initial sulfonation is complete. The concentration of the sulfonic acid product increases over time, raising the probability of the side reaction.

  • Consider Solvent Effects: Running the reaction in a suitable solvent can keep the sulfonic acid product solvated and potentially less available to react with the remaining cyclopentylbenzene.

Diagram 1: Key Reaction Pathways

cluster_main Sulfonylation of Cyclopentylbenzene CPB Cyclopentylbenzene MSA Mono-sulfonated Product (Desired) CPB->MSA + SO₃/H₂SO₄ (Low Temp, 1 eq.) DSA Di-sulfonated Product (Side Reaction) MSA->DSA + SO₃/H₂SO₄ (High Temp, Excess) Sulfone Diaryl Sulfone (Side Reaction) MSA->Sulfone + Cyclopentylbenzene (High Temp, Long Time) Start Problem: Poor Para-Selectivity CheckTemp Is Reaction Temperature Low? (< 25°C) Start->CheckTemp IncreaseTemp Action: Increase Temperature (e.g., 80-100°C) CheckTemp->IncreaseTemp Yes CheckTime Is Reaction Time Short? (< 2 hours) CheckTemp->CheckTime No Result Outcome: Thermodynamic Control Favors Para-Isomer IncreaseTemp->Result IncreaseTime Action: Increase Reaction Time (Allow for Equilibration) CheckTime->IncreaseTime Yes CheckTime->Result No IncreaseTime->Result

References

Technical Support Center: Purification of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(Cyclopentylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important building block. As an aromatic sulfonamide containing a primary aniline group, this compound presents a unique set of purification hurdles, primarily related to its susceptibility to oxidation, its polarity, and potential for strong interactions with stationary phases in chromatography.

This document provides in-depth, field-proven insights in a question-and-answer format, followed by detailed troubleshooting protocols and analytical methods to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown or reddish oil/solid. What causes this discoloration?

A1: The development of a dark, often brown or reddish, color is a classic sign of oxidation in aniline-containing compounds.[1] The primary amine group (-NH₂) is susceptible to air and light, leading to the formation of highly colored polymeric impurities.[1][2] This process can be accelerated by the presence of residual acidic or basic catalysts from the synthesis or trace metal impurities.

Q2: What are the most probable impurities I should expect in my crude product?

A2: Aside from the colored oxidation products mentioned above, common impurities in the synthesis of aromatic sulfonamides typically include:

  • Unreacted Starting Materials: Such as the aniline precursor or cyclopentanesulfonyl chloride.

  • Side-Reaction Products: The synthesis of sulfonamides can sometimes lead to the formation of undesired isomers or related products.[3][4]

  • Residual Solvents: Solvents used in the reaction and workup that have not been fully removed.

  • Inorganic Salts: By-products from the reaction (e.g., hydrochloride salts) that may not have been fully removed during the aqueous workup.

Q3: I need to improve the purity from ~90% to >99%. Should I start with recrystallization or column chromatography?

A3: The choice depends on the nature of the impurities.

  • Recrystallization is an excellent first choice if your product is a solid and the impurities have different solubility profiles. It is often faster and more scalable than chromatography for removing minor impurities.

  • Flash Column Chromatography is the more powerful technique and is necessary when impurities have similar solubility to the product, if the product is an oil, or if there are multiple impurities to remove.[2] Given the polarity of the aniline group, special considerations for the stationary phase may be required.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions based on the chemical properties of this compound.

Problem Encountered Underlying Cause(s) Recommended Solutions & Scientific Rationale
"Oiling Out" During Recrystallization The compound's solubility is exceeded at a temperature where it is still molten in the solvent, or the solution is too supersaturated.[5] This is common for compounds with melting points that are low relative to the solvent's boiling point.1. Add More Solvent: Add a small amount of additional hot solvent to fully redissolve the oil, then allow it to cool more slowly.[5] 2. Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point. 3. Switch to a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) at room temperature. Slowly add a miscible "anti-solvent" (e.g., heptane, water) in which the compound is insoluble until persistent cloudiness appears, then allow it to crystallize. This avoids high temperatures.[5]
Poor Recovery After Recrystallization The compound has significant solubility in the cold solvent, too much solvent was used, or cooling was incomplete.1. Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the solid.[5] 2. Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[5] 3. Select a Different Solvent System: Experiment with solvent systems where the compound has a very steep solubility curve (highly soluble when hot, poorly soluble when cold).
Compound Streaks on TLC / Degrades on Silica Column The basic aniline group interacts strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction can cause poor peak shape (streaking) and, in some cases, catalyze degradation.1. Use a Basic Modifier: Add a small amount (0.5-1%) of a base, such as triethylamine (TEA) or ammonia, to your mobile phase. This deactivates the acidic sites on the silica gel, leading to much-improved peak shape and recovery.[2] 2. Use Deactivated Silica: Employ commercially available deactivated silica gel or alumina for your column.
Color Persists After Purification The colored, oxidized impurities are highly polar and may co-elute with the product in chromatography or be entrapped in the crystal lattice during recrystallization.1. Activated Carbon Treatment: Before the final purification step (recrystallization or post-chromatography), dissolve the crude product in a suitable solvent (e.g., ethanol). Add a small amount (1-2% by weight) of activated carbon, heat gently for 10-15 minutes, and then filter the hot solution through a pad of celite to remove the carbon.[2] The filtrate can then be processed. 2. Sequential Purification: A multi-step approach is often best. Use column chromatography first to remove the bulk of impurities, followed by recrystallization of the cleanest fractions to remove any remaining color and achieve high crystalline purity.
Purification Troubleshooting Workflow

The following diagram outlines a logical decision-making process for purifying this compound.

G cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_pathways Purification Pathways cluster_outcome Final Steps Start Crude Product (Oil or Solid) TLC Run TLC Analysis (e.g., 30% EtOAc/Heptane) Start->TLC Decision Assess Purity & Impurity Profile TLC->Decision Recrystallize Recrystallization (If solid & relatively clean) Decision->Recrystallize High Purity Few Spots Chromatography Flash Column Chromatography (If oil or complex mixture) Decision->Chromatography Low Purity Multiple Spots Carbon Pre-treat with Activated Carbon? Decision->Carbon Dark Color? PurityCheck Check Purity (HPLC, NMR) Recrystallize->PurityCheck Chromatography->PurityCheck Carbon->Recrystallize Carbon->Chromatography PurityCheck->Chromatography Purity Not OK PureProduct Pure Product (>99%) PurityCheck->PureProduct Purity OK

Caption: A workflow for selecting the appropriate purification strategy.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is optimized for separating this compound from both more and less polar impurities, incorporating a basic modifier to ensure high recovery and good peak shape.

Workflow Diagram: Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Workup pack_column 1. Pack Column (Silica Gel in Heptane) prep_eluent 2. Prepare Eluent (EtOAc/Heptane + 1% TEA) pack_column->prep_eluent prep_sample 3. Prepare Sample (Dissolve crude, adsorb onto silica) prep_eluent->prep_sample load_sample 4. Load Sample (Carefully add to column top) prep_sample->load_sample elute_column 5. Elute Column (Gradient or isocratic) load_sample->elute_column collect_fractions 6. Collect Fractions elute_column->collect_fractions analyze_fractions 7. Analyze Fractions (TLC) collect_fractions->analyze_fractions pool_fractions 8. Pool Pure Fractions analyze_fractions->pool_fractions concentrate 9. Concentrate (Rotary Evaporation) pool_fractions->concentrate dry 10. Dry Under High Vacuum concentrate->dry

Caption: Step-by-step workflow for flash column chromatography.

Methodology:

  • Column Packing: Securely pack a glass column with silica gel (230-400 mesh) as a slurry in 100% heptane. The amount of silica should be 50-100 times the weight of your crude product.

  • Mobile Phase Preparation: Prepare your mobile phase. A typical starting point is Ethyl Acetate (EtOAc) in Heptane. Based on TLC analysis, a gradient from 10% to 50% EtOAc is often effective. Crucially, add 1% triethylamine (TEA) to your mobile phase mixture to prevent streaking. [2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel (2-3 times the weight of your product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method provides superior resolution.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting mobile phase (e.g., 10% EtOAc / 89% Heptane / 1% TEA).

  • Fraction Collection: Collect fractions and monitor the elution of your product using TLC. The product spot should be UV-active and may stain with permanganate or other amine-sensitive stains.

  • Workup: Combine the pure fractions, and remove the solvent using a rotary evaporator. To remove the last traces of TEA and solvent, place the product under a high vacuum for several hours.

Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent)

This method is ideal for purifying solid material that is already moderately pure (>85-90%).

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a "good" solvent at room temperature.[5] Good solvents are those in which the compound is highly soluble, such as ethanol, isopropanol, or ethyl acetate.

  • Addition of Anti-Solvent: While swirling the flask, slowly add a miscible "anti-solvent" dropwise.[5] An anti-solvent is one in which your compound is insoluble. For an ethanol solution, heptane or water could be effective anti-solvents.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form immediately, you can try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent. Cover the flask and set it aside undisturbed to allow crystals to form and grow slowly. For maximum yield, cool the flask in an ice bath after crystals have formed at room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment

Ensuring the purity of the final product is a critical step. While TLC provides a quick qualitative check, a quantitative method like High-Performance Liquid Chromatography (HPLC) is required to determine the precise purity level.

Recommended Method: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the industry standard for the purity analysis of small organic molecules like this compound.[6][7]

Parameter Recommended Starting Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good retention for moderately nonpolar molecules.
Mobile Phase A: Water + 0.1% Formic Acid or TFA B: Acetonitrile + 0.1% Formic Acid or TFAThe acid modifier improves peak shape by ensuring the aniline is protonated.
Gradient Start at 20-30% B, ramp to 95% B over 15-20 minutes.A gradient is recommended to ensure elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Analysis Protocol:

  • Standard Preparation: Prepare a stock solution of a known pure standard at 1 mg/mL in the mobile phase. Prepare a working standard of ~0.1 mg/mL by dilution.

  • Sample Preparation: Prepare the sample to be analyzed at approximately 0.1 mg/mL in the mobile phase.

  • Data Analysis: Inject the sample. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]

References

Technical Support Center: Catalyst Selection for Efficient Aniline Sulfonylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aniline sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization in aniline sulfonylation. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the complexities of this important transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your aniline sulfonylation experiments.

Issue 1: Low or No Product Yield

Question: My aniline sulfonylation reaction is giving me a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors, ranging from catalyst choice to reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:

  • Catalyst Incompatibility or Deactivation: The chosen catalyst may not be suitable for your specific aniline substrate or sulfonylating agent. For instance, electron-withdrawing groups on the aniline can make it less reactive, requiring a more active catalyst system.[1]

    • Photoredox Catalysts: For visible-light mediated reactions, ensure the redox potentials of your aniline and sulfonylating agent are compatible with the excited state of the photocatalyst.[1] For example, iridium-based photocatalysts like [Ir(dF(CF3)ppy)2(dtbpy)]PF6 are often effective for the sulfonylation of aniline derivatives with sulfinate salts.[2] If you observe reproducibility issues, it could be due to slow oxidation of the aniline, leading to side reactions.[3]

    • Copper Catalysts: When using copper catalysts, such as a biomass-derived CuₓOᵧ@CS-400, ensure the catalyst is active.[4] Heterogeneous catalysts can sometimes lose activity over time or with certain substrates. Consider performing a test reaction with a known successful substrate to confirm catalyst activity.

  • Sub-optimal Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. A mixture of solvents, like acetone/H₂O, has been shown to be effective in some copper-catalyzed systems.[4] For photocatalytic reactions, degassed acetonitrile (MeCN) or a mixture of MeCN:DMA is often used.[3]

    • Base: In many sulfonylation reactions, a base is required to neutralize the acid generated.[5] The strength and type of base can be critical. For visible-light mediated sulfonylation with sulfonyl fluorides, a weak base like NaHCO₃ was found to be optimal, while stronger bases led to hydrolysis of the sulfonylating agent.[6]

    • Temperature: While many modern sulfonylation methods operate at room temperature, some systems may require heating to proceed efficiently.[2][7] However, excessive heat can also lead to degradation or side reactions.[8] It is crucial to optimize the temperature for your specific reaction.

  • Radical Pathway Inhibition: Many modern aniline sulfonylation reactions proceed via a radical mechanism.[3][4][9] The presence of radical inhibitors, even in trace amounts, can quench the reaction. Ensure your reagents and solvents are free from such impurities. The addition of radical inhibitors like TEMPO can be used as a control experiment to confirm the involvement of a radical pathway.[4]

  • Incorrect Sulfonylating Agent: The choice of sulfonylating agent is crucial. Common options include sulfonyl chlorides, sulfinate salts, and sulfonyl fluorides.[10][11] Sulfinate salts are bench-stable and commonly used in photoredox catalysis.[1] Sulfonyl fluorides are also stable and can be advantageous for late-stage functionalization.[10]

Troubleshooting Workflow for Low Yield

Caption: A troubleshooting workflow for addressing low product yield in aniline sulfonylation.

Issue 2: Poor Regioselectivity (Ortho- vs. Para-Sulfonylation)

Question: My reaction is producing a mixture of ortho- and para-sulfonylated anilines, and I want to favor the para-isomer. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge in electrophilic aromatic substitution on anilines. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

  • Steric Hindrance: The sulfonyl group is sterically bulky.[12] This inherent bulkiness often disfavors substitution at the ortho position, which is adjacent to the amino group. You can leverage this by:

    • Protecting the Amino Group: The most effective strategy to enhance para-selectivity is to protect the amino group, for example, by acetylation to form an acetanilide.[8] The even bulkier acetyl group significantly hinders the ortho positions, strongly favoring substitution at the para position.[8]

    • Choice of Catalyst: Bulky catalysts or ligands can also influence the steric environment around the aniline, potentially favoring the less hindered para-position.

  • Thermodynamic vs. Kinetic Control: Sulfonylation can be a reversible reaction.[12] The para-isomer is often the thermodynamically more stable product.[12] Running the reaction at a slightly elevated temperature for a longer duration might allow the reaction to equilibrate and favor the formation of the more stable para-product. However, be cautious as very high temperatures can lead to desulfonation.[8]

Issue 3: Formation of Polysulfonylated Byproducts

Question: I am observing di- or even tri-sulfonylated products in my reaction, which complicates purification. How can I prevent this?

Answer: Polysulfonylation occurs because the amino group strongly activates the aromatic ring, making it susceptible to multiple substitutions, especially under harsh conditions.[8]

  • Protect the Amino Group: As with controlling regioselectivity, protecting the amino group is the primary solution.[8] Converting the aniline to an acetanilide replaces the activating -NH₂ group with the deactivating -NHCOCH₃ group. This sufficiently reduces the ring's reactivity to prevent over-sulfonylation under controlled conditions.[8]

  • Control Stoichiometry: Carefully control the stoichiometry of your sulfonylating agent.[8] Using a large excess should be avoided. A 1:1 or slightly higher molar ratio of the sulfonylating agent to the aniline is a good starting point.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired mono-sulfonylated product has formed, before significant amounts of polysulfonylated products appear.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for aniline sulfonylation?

A1: Several classes of catalysts are employed, each with its advantages:

  • Photoredox Catalysts: Iridium and ruthenium complexes are commonly used to facilitate sulfonylation under mild conditions using visible light.[1][2][3] These reactions often proceed via radical pathways.[3]

  • Copper Catalysts: Both homogeneous and heterogeneous copper catalysts are effective, often used with sodium sulfinates.[4] Biomass-derived heterogeneous copper catalysts offer the advantage of being recyclable.[4]

  • Metal-Free Catalysts: Some reactions proceed under metal-free conditions, for example, using a three-component reaction of anilines, a sulfur dioxide surrogate like DABCO·(SO₂)₂, and aryldiazonium tetrafluoroborates.[9]

  • Base Catalysis: In traditional methods using sulfonyl chlorides, a base like pyridine or triethylamine is often used to catalyze the reaction and scavenge the generated HCl.[5]

Q2: How does the choice of sulfonylating agent affect the reaction?

A2: The sulfonylating agent is a key parameter:

  • Sulfonyl Chlorides: These are highly reactive but can require harsher conditions and a base.[5][7]

  • Sulfinate Salts: Bench-stable and widely used in modern photoredox and metal-catalyzed reactions.[1][13] They are good precursors for generating sulfonyl radicals.

  • Sulfonyl Fluorides: Known for their stability, making them suitable for late-stage functionalization and compatible with a wider range of functional groups.[10]

  • Sulfur Dioxide Surrogates: Reagents like DABCO·(SO₂)₂ provide a safe and convenient way to incorporate SO₂ into molecules in multi-component reactions.[9][14]

Q3: What is the general mechanism for photoredox-catalyzed aniline sulfonylation?

A3: A plausible general mechanism involves an oxidative quenching cycle:

  • The photocatalyst (e.g., an Iridium complex) absorbs visible light and is excited to a higher energy state.

  • The excited photocatalyst oxidizes the aniline to a radical cation.

  • Simultaneously, the sulfinate salt is oxidized to a sulfonyl radical.

  • The sulfonyl radical then couples with the aniline radical cation.

  • A final proton loss yields the desired sulfonylated aniline product and regenerates the ground-state photocatalyst.[1]

Caption: A simplified representation of a photoredox catalytic cycle for aniline sulfonylation.

Q4: Can I perform aniline sulfonylation under solvent-free conditions?

A4: Yes, under certain conditions. The reaction of aniline with p-toluenesulfonyl chloride can be strongly exothermic and proceed at room temperature without a solvent or catalyst, providing a moderate yield of the corresponding sulfonamide.[7] However, for less reactive anilines (e.g., those with electron-withdrawing groups), a catalyst may still be necessary.[7]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Sulfonylation of Aniline with a Sulfinate Salt

This protocol is adapted from methodologies employing visible-light photoredox catalysis.[1][3]

Materials:

  • Aniline derivative (1.0 equiv)

  • Sulfinate salt (1.5 - 2.0 equiv)

  • Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6 or Ru(bpy)₃(PF₆)₂, 1-2 mol%)

  • Oxidant (if required by the specific method, e.g., K₂S₂O₈)

  • Degassed solvent (e.g., Acetonitrile or DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Blue LED light source

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aniline derivative, sulfinate salt, and photocatalyst.

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel near the blue LED light source and begin stirring. Ensure the reaction is maintained at the desired temperature (often room temperature to 40-50 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective para-Sulfonylation via Acetanilide Protection

This protocol is based on the classical approach to ensure para-selectivity.[8]

Step 1: Acetylation of Aniline

  • Dissolve aniline in glacial acetic acid.

  • Add acetic anhydride and heat the mixture under reflux for a short period.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Filter, wash with water, and dry the acetanilide product.

Step 2: Sulfonylation of Acetanilide

  • Cool chlorosulfonic acid in an ice bath.

  • Slowly add the dried acetanilide in small portions, keeping the temperature low.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Filter the product, wash with cold water, and dry.

Step 3: Deprotection (Hydrolysis)

  • Heat the p-acetamidobenzenesulfonyl chloride with an aqueous acid (e.g., dilute HCl).

  • The hydrolysis will yield the desired p-aminobenzenesulfonamide.

  • Cool the solution to crystallize the product, then filter, wash, and dry.

Data Summary

Table 1: Comparison of Catalytic Systems for Aniline Sulfonylation

Catalyst SystemSulfonylating AgentConditionsAdvantagesDisadvantagesReference
[Ir(dF(CF3)ppy)2(dtbpy)]PF6Sulfinate SaltsVisible Light, RTMild conditions, good functional group toleranceCatalyst can be expensive[2]
Ru(bpy)₃(PF₆)₂NHMP SulfonesVisible Light, 40-50 °CAccess to complex sulfonesMay have reproducibility issues[3]
CuₓOᵧ@CS-400Sodium SulfinatesRT, Acetone/H₂O, AirRecyclable heterogeneous catalyst, mild conditionsRequires co-oxidants (Ag₂CO₃, K₂S₂O₈)[4]
Metal-FreeAryldiazonium salts, DABCO·(SO₂)₂Mild conditionsAvoids transition metal contaminationLimited to specific three-component reactions[9]
None (Base-mediated)Sulfonyl ChloridesRT to elevated temp.Simple, inexpensiveCan require harsh conditions, poor selectivity[5][7]

References

Technical Support Center: Synthesis and Purification of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Cyclopentylsulfonyl)aniline. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the reaction and purification processes, with a focus on the effective removal of byproducts.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the reaction of 3-aminoaniline with cyclopentylsulfonyl chloride. While the reaction appears straightforward, the nucleophilic nature of the aniline and the reactivity of the sulfonyl chloride can lead to the formation of several byproducts, complicating purification and impacting the final yield and purity of the desired product. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the this compound synthesis?

A1: Based on the reactivity of the starting materials, the most probable byproducts are:

  • Unreacted 3-Aminoaniline: Due to incomplete reaction or suboptimal stoichiometry.

  • Cyclopentanesulfonic Acid: Formed from the hydrolysis of the cyclopentylsulfonyl chloride reactant.

  • 3-(Cyclopentylsulfonyl)-N-(cyclopentylsulfonyl)aniline (Di-sulfonylation Product): Results from the reaction of the product with another molecule of cyclopentylsulfonyl chloride.[1]

  • Unreacted Cyclopentylsulfonyl Chloride: Residual starting material.

Q2: My crude product is a dark, oily substance instead of a solid. What is the likely cause?

A2: The presence of unreacted starting materials, particularly 3-aminoaniline which can be a dark liquid, and other impurities can lower the melting point of the crude product, resulting in an oil. Incomplete removal of the reaction solvent can also contribute to this issue.

Q3: I am having difficulty separating the product from the byproducts using column chromatography. What can I do?

A3: Anilines can sometimes interact strongly with the acidic silica gel, leading to tailing and poor separation.[2] Consider the following:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to improve peak shape and separation.[3]

  • Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina.

  • Gradient Elution: Employ a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) to effectively separate compounds with different polarities.

Q4: How can I effectively monitor the progress of the reaction and the purity of my fractions?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, product, and byproducts. For visualization:

  • UV Light (254 nm): Aromatic compounds will be visible.[4]

  • Iodine Chamber: Will stain most organic compounds.[4]

  • Potassium Permanganate Stain: Useful for visualizing compounds that can be oxidized.[5]

  • Ninhydrin Stain: Specifically for detecting primary and secondary amines, which will show up as colored spots.[6]

Troubleshooting Guide: Byproduct Removal

This section provides a systematic approach to removing the key byproducts from your crude this compound.

Problem 1: Presence of Unreacted 3-Aminoaniline

Causality: 3-Aminoaniline is a basic compound due to its amino group. This property can be exploited for its selective removal.

Solution: Acid-Base Extraction

An acid-base extraction is a highly effective method for removing unreacted 3-aminoaniline.[7][8][9]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 3-aminoaniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the acidic wash to ensure complete removal of the aniline.

  • Neutralization and Back-Extraction (Optional): To confirm the presence of 3-aminoaniline in the aqueous washes, you can neutralize the combined aqueous layers with a base (e.g., NaOH) and back-extract with an organic solvent.

  • Washing: Wash the organic layer containing the product with water and then with brine to remove any residual acid and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the basic impurity.

Problem 2: Presence of Cyclopentanesulfonic Acid

Causality: Cyclopentylsulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture, to form the corresponding sulfonic acid.[10] This acidic byproduct can be removed by a basic wash.

Solution: Basic Wash (as part of Acid-Base Extraction)

A wash with a dilute aqueous base will deprotonate the acidic cyclopentanesulfonic acid, converting it into a water-soluble salt.

This step can be integrated into the acid-base extraction protocol described above. After the acidic wash to remove the aniline, the organic layer can be washed with a dilute aqueous base (e.g., 5% NaHCO₃ or 1 M NaOH).

Problem 3: Presence of the Di-sulfonylation Product

Causality: The di-sulfonylation product, 3-(Cyclopentylsulfonyl)-N-(cyclopentylsulfonyl)aniline, is generally less polar than the desired monosulfonated product. This difference in polarity allows for separation by chromatographic methods.

Solution 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[11][12][13][14] The success of this method depends on finding a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to identify a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Solution 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[3][15][16][17]

  • TLC Analysis: Determine an appropriate mobile phase system by TLC that provides good separation between the desired product (Rf value of ~0.2-0.3) and the di-sulfonylation byproduct. A common mobile phase for such compounds is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a silica gel column with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table

ByproductKey Property for RemovalRecommended Primary Removal MethodSecondary Method/Considerations
3-AminoanilineBasic (pKa of anilinium ion ~4.6)Acid-Base Extraction (Acidic Wash)Recrystallization, Flash Chromatography
Cyclopentanesulfonic AcidAcidicAcid-Base Extraction (Basic Wash)Water wash may be sufficient if present in small amounts
3-(Cyclopentylsulfonyl)-N-(cyclopentylsulfonyl)anilineLess polar than the desired productFlash Column ChromatographyRecrystallization
Cyclopentylsulfonyl ChlorideReactive (hydrolyzes to cyclopentanesulfonic acid)Quenching with water or a mild baseWill be converted to the sulfonic acid during aqueous workup

Visual Workflow and Diagrams

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve AcidWash Acidic Wash (1 M HCl) Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 Aqueous1 Aqueous Layer (contains 3-Aminoaniline HCl) Separate1->Aqueous1 Discard or neutralize to recover aniline Organic1 Organic Layer Separate1->Organic1 BaseWash Basic Wash (5% NaHCO₃) Organic1->BaseWash Separate2 Separate Layers BaseWash->Separate2 Aqueous2 Aqueous Layer (contains Cyclopentanesulfonic Acid Salt) Separate2->Aqueous2 Discard Organic2 Organic Layer Separate2->Organic2 WashDry Wash with Water & Brine, Dry (Na₂SO₄) Organic2->WashDry Concentrate Concentrate WashDry->Concentrate PurifiedCrude Purified Crude Product Concentrate->PurifiedCrude Recrystallization Recrystallization PurifiedCrude->Recrystallization If solid Column Flash Column Chromatography PurifiedCrude->Column For highest purity or if oily FinalProduct Pure this compound Recrystallization->FinalProduct Column->FinalProduct

Caption: A comprehensive workflow for the purification of this compound.

Logical Relationship of Byproducts and Purification Steps

ByproductRemoval cluster_impurities Potential Impurities cluster_purification Purification Techniques Aniline 3-Aminoaniline Basic AcidWash Acidic Wash Removes Bases Aniline->AcidWash SulfonicAcid Cyclopentanesulfonic Acid Acidic BaseWash Basic Wash Removes Acids SulfonicAcid->BaseWash DiSulfonyl Di-sulfonylation Product Less Polar Chromatography Column Chromatography Separates by Polarity DiSulfonyl->Chromatography Recrystallization Recrystallization Exploits Solubility Differences DiSulfonyl->Recrystallization

Caption: Relationship between byproducts and their corresponding removal techniques.

References

Preventing decomposition of 3-(Cyclopentylsulfonyl)aniline during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Cyclopentylsulfonyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. Our focus is to provide field-proven insights and robust protocols to prevent decomposition and ensure the highest possible purity and yield.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a bifunctional molecule containing a primary aromatic amine (aniline) and a cyclopentylsulfonyl group. While the sulfonamide-like linkage is generally robust, the aniline moiety is highly susceptible to degradation, primarily through oxidation. This guide will address the common issues arising from this reactivity and provide clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction mixture or isolated product is turning a dark brown, red, or yellow color. What is causing this discoloration?

Answer: This is the most frequently reported issue and is almost certainly due to the oxidation of the aniline functional group. Freshly purified aniline and its derivatives are often colorless or pale yellow oils/solids, but they are notoriously prone to air oxidation.[1] The electron-rich nature of the aromatic ring, activated by the amino (-NH₂) group, makes it highly susceptible to oxidation by atmospheric oxygen.[1]

This process can lead to the formation of a complex mixture of highly colored impurities, including:

  • Quinone-imines and Benzoquinones: Formed by the initial oxidation of the aniline.[1]

  • Azoxybenzenes and Azobenzenes: Resulting from the condensation of partially oxidized aniline intermediates.[2][3]

  • Polyanilines: Polymeric materials, such as aniline black, can form, leading to intractable tars and significant discoloration.[1]

This degradation is often accelerated by exposure to light, elevated temperatures, and neutral or basic pH conditions.

Question 2: My yield is significantly lower than expected, even without major discoloration. Could the product be degrading or lost during aqueous workup?

Answer: While less common than oxidation, loss of yield can occur through hydrolysis of the sulfonyl group, particularly under harsh pH conditions combined with heat.

  • Acid/Base Hydrolysis: The sulfonamide linkage is generally stable in neutral to moderately alkaline conditions (pH 7-9).[4][5] However, prolonged exposure to strongly acidic (pH < 2) or strongly basic (pH > 12) conditions, especially at elevated temperatures, can promote hydrolysis, cleaving the C-S bond and leading to the formation of aniline and cyclopentanesulfonic acid. Studies on related sulfonamides confirm that hydrolysis is pH and temperature-dependent.[4][5][6]

  • Emulsion Formation: Due to its amphiphilic nature, the compound can sometimes form emulsions during extraction, leading to poor phase separation and physical loss of material.

Core Troubleshooting & Prevention Workflow

This workflow is designed to mitigate the primary decomposition pathways of this compound.

Troubleshooting_Workflow start Crude Reaction Mixture quench Step 1: Controlled Quenching (Cold, Mildly Acidic Aqueous Solution) start->quench extract Step 2: Extraction (Degassed Organic Solvent, e.g., EtOAc) quench->extract wash_acid Step 3: Acidic Wash (e.g., 1M HCl) Protects Aniline via Protonation extract->wash_acid wash_brine Step 4: Brine Wash (Removes Bulk Water) wash_acid->wash_brine dry Step 5: Drying (Anhydrous Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Step 6: Concentration (Reduced Pressure, T < 40°C) dry->concentrate purify Step 7: Purification concentrate->purify product Pure this compound purify->product Aniline_Oxidation cluster_main Primary Decomposition Pathway: Aniline Oxidation Aniline This compound (Pale/Colorless) RadicalCation Anilinyl Radical Cation Aniline->RadicalCation [O] (Air, Light, Heat) Dimer Dimerization & Further Oxidation RadicalCation->Dimer Products Mixture of Colored Impurities (Quinone-imines, Azobenzenes, Polymers) Dimer->Products

References

Technical Support Center: Visible-Light Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for visible-light photoredox catalysis. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only offers solutions to common experimental issues but also deepens your understanding of the underlying principles. This resource is designed for researchers, scientists, and drug development professionals who are actively using or looking to implement this powerful synthetic tool.

Section 1: The Primary "No-Reaction" Scenario

This section addresses the most common and frustrating issue: a reaction that fails to proceed or gives disappointingly low yields. We will systematically dissect the potential points of failure, from the fundamental setup to the chemical components.

Q1: My reaction is not working at all, or the yield is less than 10%. What are the first things I should check?

A1: When a photoredox reaction fails, a systematic, multi-point check is the most efficient way to diagnose the problem. The issue often lies in a simple oversight in the experimental setup or reagent preparation. The power of photoredox catalysis comes from its ability to generate highly reactive open-shell species under mild conditions, but this sensitivity also means that subtle variations in the setup can have a significant impact.[1]

Here is a primary troubleshooting workflow to follow:

Experimental Protocol: The Light/Dark Control Experiment

A fundamental diagnostic test is the "light/dark" experiment. This helps determine if the observed reactivity is indeed light-dependent, a prerequisite for a successful photoredox reaction.

  • Setup Two Reactions: Prepare two identical reaction vials with all reagents (catalyst, substrates, solvent, additives).

  • Irradiate One, Shield One: Place one vial in your photoreactor setup and turn on the light source. Completely wrap the second vial in aluminum foil and place it next to the first vial on the same stir plate to ensure identical thermal conditions.

  • Monitor: After the designated reaction time, analyze both reaction mixtures (e.g., by TLC, LC-MS, or GC-MS).

  • Analysis: If the irradiated sample shows product formation while the dark sample shows no reaction, you have confirmed that a photocatalytic process is occurring. If both show no product, the issue is more fundamental. If the dark reaction also proceeds, a background thermal pathway is likely active.

Below is a diagram illustrating the initial troubleshooting logic.

G start Reaction Failed (Low/No Yield) check_light Is the light source appropriate for the photocatalyst? start->check_light check_atmosphere Was the reaction properly degassed? check_light->check_atmosphere Yes fix_light Match LED λ to catalyst λmax. Check lamp integrity. check_light->fix_light No check_reagents Are all reagents pure and dry? check_atmosphere->check_reagents Yes fix_atmosphere Improve degassing technique (e.g., freeze-pump-thaw). check_atmosphere->fix_atmosphere No check_setup Is the reactor setup providing consistent irradiation and temperature? check_reagents->check_setup Yes fix_reagents Purify substrates, use fresh catalyst, dry solvent. check_reagents->fix_reagents No resolve Systematically optimize reaction parameters. check_setup->resolve Yes fix_setup Ensure consistent stirring and cooling. Check reactor geometry. check_setup->fix_setup No fix_light->start fix_atmosphere->start fix_reagents->start fix_setup->start

Caption: Initial troubleshooting workflow for a failed photoredox reaction.

Section 2: The Reaction Environment: Light, Heat, and Atmosphere

The physical environment of your reaction is paramount. Inconsistent results are often traced back to variability in the photoreactor setup.

Q2: How do I know if I'm using the right light source? My reaction is sluggish despite everything else being correct.

A2: This is a critical question. The light source is the engine of your reaction. Its effectiveness depends on two main factors: wavelength and intensity .

  • Wavelength Matching: The emission wavelength of your light source (e.g., an LED) must overlap with the absorption spectrum of your photocatalyst.[1] Using a 450 nm blue LED for a catalyst that primarily absorbs at 390 nm will result in inefficient excitation and poor performance. Always consult the UV-Vis absorption spectrum of your catalyst.

  • Light Intensity (Photon Flux): Insufficient light intensity can lead to slow reactions. While a more powerful lamp can sometimes help, excessive intensity can cause localized heating and potential degradation of the catalyst or substrates.[2] Reproducibility between different setups is a known challenge in the field, making standardized photoreactors valuable.[3] Commercially available photoreactors often provide consistent irradiation and cooling to mitigate these issues.[4][5]

G cluster_0 Light Source Emission cluster_1 Photocatalyst LED Spectrum_LED Spectrum_LED Overlap Spectrum_LED->Overlap MUST OVERLAP Catalyst Spectrum_Catalyst Spectrum_Catalyst Overlap->Spectrum_Catalyst Excitation Excitation Overlap->Excitation Efficient Excitation

Caption: Relationship between light source emission and catalyst absorption.

Q3: My reaction starts well but then stops. Could oxygen be the problem?

A3: Absolutely. Molecular oxygen (O₂) is a notorious quencher of triplet excited states, which are often the key reactive states for many common photocatalysts (like Ru(bpy)₃²⁺ and Ir(ppy)₃). Oxygen can intercept the excited catalyst, deactivating it before it can engage with your substrate. This leads to stalled reactions.

The Causality: The excited photocatalyst ([PC]*) can transfer its energy to ground-state triplet oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂), returning the catalyst to its ground state without performing the desired electron transfer.

Solution: Rigorous degassing of the reaction mixture is non-negotiable.

  • Standard Method: Bubble an inert gas (N₂ or Argon) through the solvent for 15-30 minutes before adding the final reagents.

  • Superior Method (for sensitive reactions): Perform 3-5 cycles of "freeze-pump-thaw." This method is highly effective at removing dissolved oxygen.

Section 3: Reagents and Catalyst Integrity

The purity and properties of your chemical components are foundational to success.

Q4: I've tried multiple catalysts and none seem to work. How do I choose the right one, and could my catalyst be "dead"?

A4: Catalyst selection is a thermodynamic problem, while catalyst death is a stability problem.

1. Choosing the Right Catalyst: The feasibility of a photoredox reaction is governed by the redox potentials of the catalyst and the substrates. The excited state photocatalyst ([PC]*) is both a stronger oxidant and a stronger reductant than its ground state.[6]

  • For an oxidative quenching cycle (where the catalyst is reduced by a substrate), the excited state reduction potential of the catalyst, E(PC*/PC⁻), must be positive enough to oxidize your substrate.

  • For a reductive quenching cycle (where the catalyst is oxidized by a substrate), the excited state oxidation potential of the catalyst, E(PC⁺/PC*), must be negative enough to reduce your substrate.

Consult tables of catalyst properties to make an informed choice.[7]

Table 1: Properties of Common Visible-Light Photocatalysts

Photocatalyst Common Name λmax (nm) E(PC⁺/PC*) (V vs SCE) E(PC*/PC⁻) (V vs SCE)
[Ru(bpy)₃]Cl₂ Ru(bpy)₃²⁺ 452 -0.81 +0.77
[Ir(ppy)₃] Ir(ppy)₃ 378, 450 (sh) -1.73 +0.31
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ Togni's Ir Catalyst 385 -0.89 +1.21
Eosin Y Organic Dye 518 -0.78 +0.92
4CzIPN Organic Dye 410 -1.35 +1.35

Data compiled from various sources. Potentials can vary with solvent.[7][8]

2. Catalyst Deactivation: Photocatalysts can and do degrade.[9] Deactivation can occur through various mechanisms, such as the adsorption of intermediates or products onto the catalyst surface, blocking active sites.[10]

  • Troubleshooting: If you suspect catalyst degradation, try using a freshly opened bottle or a newly synthesized batch. In some cases, increasing catalyst loading can overcome minor deactivation, but this is not an ideal solution.

Q5: How much does the solvent choice matter?

A5: The solvent plays a multifaceted and critical role. It is not merely a medium for dissolution; it can influence electron transfer kinetics, the stability of radical intermediates, and even the photophysical properties of the catalyst itself.[11][12]

  • Polarity: Solvent polarity can affect the rate of back electron transfer, a process where the initial electron transfer between the catalyst and substrate reverses before productive chemistry can occur.[13] Screening different solvents is a key part of reaction optimization.

  • Additives: Sometimes, the addition of water to an organic solvent can lead to a rate acceleration.[14][15]

  • Impurities: Solvents can contain redox-active impurities that interfere with the catalytic cycle.[11] Using high-purity, degassed solvents is essential.

Section 4: Advanced Mechanistic Troubleshooting

When basic troubleshooting fails, a deeper dive into the reaction mechanism may be necessary.

Q6: My reaction has a low quantum yield. What does this mean and how can I improve it?

A6: The photochemical quantum yield (Φ) is a measure of a reaction's efficiency. It is defined as the number of product molecules formed divided by the number of photons absorbed by the system.[16][17] A low quantum yield (Φ << 1) indicates that for every photon the catalyst absorbs, less than one molecule of product is formed. This points to an inefficient process.

Causes of Low Quantum Yield:

  • Inefficient Quenching: The substrate may not be quenching the excited photocatalyst effectively.

  • Back Electron Transfer: As mentioned, this is a major pathway for inefficiency where the initial electron transfer is unproductive.[13]

  • Short Chain Reactions: Many photoredox reactions proceed via a chain mechanism. If the chain propagation is inefficient or termination is rapid, the quantum yield will be low. It's important to note that simple light/dark experiments can sometimes be misleading in diagnosing chain processes.[18]

Improving Quantum Yield: Improving Φ requires methodical optimization. This can involve changing the solvent to better separate the post-electron-transfer species, modifying substrate concentrations, or even redesigning the substrates to make the key steps more favorable. Measuring quantum yields, while technically demanding, provides invaluable insight for serious reaction optimization.[16][19]

Protocol Outline: Relative Quantum Yield Measurement

This protocol provides a simplified overview for determining the relative quantum yield of your reaction compared to a known standard.

  • Select a Standard: Choose a well-characterized photoreaction with a known quantum yield (Φ_st) that uses the same photocatalyst and light source.

  • Prepare Samples: Prepare your reaction of interest and the standard reaction under identical conditions (concentration, solvent, vial, stir rate).

  • Irradiate and Monitor: Irradiate both samples simultaneously in the same photoreactor. Monitor the formation of product over time for both reactions at low conversion (<15%).

  • Measure Absorbance: Measure the absorbance (A) of both reaction solutions at the excitation wavelength.

  • Calculate: The quantum yield of your sample (Φ_x) can be calculated using the ratio of reaction rates and the fraction of light absorbed by each sample. A simplified approach compares the initial rates of product formation. For a more rigorous calculation, specialized equipment (e.g., an integrating sphere) and actinometry are required.[16][20]

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use a simple desk lamp for my reaction?

    • A: While possible for some robust reactions, it is highly discouraged for reproducibility. The wavelength and intensity are uncontrolled, and it provides significant heat. A dedicated photoreactor with LEDs and cooling is the standard.[4][5]

  • Q: My reaction works in a small vial but fails on a larger scale. Why?

    • A: This is a classic problem of light penetration. According to the Beer-Lambert law, light intensity decreases exponentially as it passes through the reaction medium. In a larger, wider flask, the light may not reach the bulk of the solution, leading to a dramatic drop in efficiency.[21] This is a primary motivation for the development of continuous-flow photoreactors, which maintain a short path length regardless of scale.[21][22]

  • Q: Do I need to worry about the reaction temperature?

    • A: Yes. While photoredox reactions are often called "room temperature," the light source can generate significant heat. Overheating can lead to side reactions or degradation. Many photoreactors incorporate fans or heat sinks for temperature control.[5]

  • Q: What is the difference between oxidative and reductive quenching?

    • A: It describes the initial event after the catalyst is excited by light. In oxidative quenching , the excited catalyst is oxidized by an electron acceptor (it gives an electron away). In reductive quenching , the excited catalyst is reduced by an electron donor (it takes an electron).[23] The subsequent steps regenerate the catalyst to complete the cycle.

G cluster_0 Oxidative Quenching Cycle cluster_1 Reductive Quenching Cycle PC PC PC_star PC* PC->PC_star PC_plus PC+ PC_star->PC_plus Acceptor PC_plus->PC Donor PC2 PC PC2_star PC* PC2->PC2_star PC2_minus PC- PC2_star->PC2_minus Donor PC2_minus->PC2 Acceptor

Caption: Oxidative vs. Reductive photoredox catalytic cycles.

References

Technical Support Center: Enhancing the Regioselectivity of Aniline Sulfonylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the regioselectivity of aniline sulfonylation. This resource is designed to address common challenges and provide practical, field-proven solutions to enhance the precision and efficiency of your sulfonylation reactions.

Introduction: The Challenge of Regioselectivity in Aniline Sulfonylation

The sulfonylation of anilines is a cornerstone reaction in organic synthesis, yielding sulfonamides that are prevalent in pharmaceuticals and other bioactive molecules.[1][2] However, achieving a high degree of regioselectivity—preferentially substituting at the ortho, para, or nitrogen position—can be a significant experimental hurdle. The amino group of aniline is a potent ortho-, para-director, yet its nucleophilicity also makes it susceptible to direct N-sulfonylation.[3] This dual reactivity often leads to mixtures of products, complicating purification and reducing the yield of the desired isomer.

This guide will dissect the factors governing regioselectivity and provide troubleshooting strategies to steer your reaction toward the intended outcome.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of N-sulfonylated and C-sulfonylated (ring-substituted) products. How can I favor C-sulfonylation?

A1: The competition between N- and C-sulfonylation is a classic challenge. The lone pair of electrons on the aniline nitrogen can directly attack the sulfonylating agent, leading to N-sulfonylation. To favor C-sulfonylation, you must modulate the reactivity of the amino group.

  • Protecting the Amino Group: The most robust strategy is to protect the amino group, typically by converting it to an acetamide (acetanilide).[4] This has a twofold benefit:

    • Prevents N-Sulfonylation: The amide nitrogen is significantly less nucleophilic, preventing direct reaction with the sulfonylating agent.

    • Enhances para-Selectivity: The bulky acetyl group provides steric hindrance at the ortho positions, directing the incoming electrophilic sulfonyl group primarily to the less hindered para position.[4]

  • Reaction Conditions: In some cases, particularly with electron-rich anilines, modern photocatalytic methods can achieve direct C-H sulfonylation without the need for a protecting group. These reactions often proceed under milder conditions, which can influence the selectivity.[1][5][6]

Q2: I am observing a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

A2: Achieving high para-selectivity is often the primary goal. Several factors influence the ortho/para ratio:

  • Steric Hindrance: The sulfonyl group is sterically demanding.[7] This inherent bulkiness naturally disfavors substitution at the more crowded ortho positions, making the para position the thermodynamically favored product.[7]

    • Substituent Effects: The presence of substituents on the aniline ring can further influence this. Bulky groups at the ortho position will strongly direct the sulfonylation to the para position.[8]

  • Thermodynamic vs. Kinetic Control: Sulfonylation can be a reversible process.[7] The para-isomer is generally the more thermodynamically stable product. Running the reaction at a higher temperature or for a longer duration can allow for the equilibration of the isomers, favoring the para product. The Tyrer process, which involves the rearrangement of an N-sulfamate to a C-sulfonate, highlights this thermal control over regioselectivity.[9][10]

  • Protecting Groups: As mentioned in Q1, a bulky protecting group on the nitrogen will significantly enhance para-selectivity by sterically blocking the ortho positions.[4]

Q3: My reaction is giving a low yield of the desired sulfonylaniline, with significant amounts of starting material remaining. What are the likely causes and solutions?

A3: Low conversion can stem from several issues:

  • Deactivation of the Ring: If the reaction is performed under strongly acidic conditions, the aniline nitrogen can be protonated to form an anilinium ion. The -NH3+ group is strongly deactivating and a meta-director, which will shut down the desired ortho/para substitution.

    • Solution: Use of a base like pyridine is common in traditional sulfonylation reactions to neutralize the acid byproduct (e.g., HCl from a sulfonyl chloride) and prevent protonation of the aniline.

  • Reagent Instability: Some sulfonylating agents can be sensitive to moisture or other reaction conditions. Ensure your reagents are pure and the reaction is run under appropriate anhydrous conditions if necessary.

  • Insufficient Activation: In modern catalytic methods, such as photocatalytic sulfonylation, the efficiency of the catalyst and the reaction setup (e.g., light source) are critical.[5][11][12]

    • Solution: Screen different photocatalysts, solvents, and oxidants. Ensure the light source has the correct wavelength and intensity for the chosen photocatalyst.[5][11]

Q4: I am observing polysulfonylation of the aniline ring. How can I prevent this?

A4: Polysulfonylation occurs when the aniline ring is highly activated, leading to multiple substitutions.

  • Protecting the Amino Group: Converting the aniline to an acetanilide deactivates the ring sufficiently to prevent over-sulfonylation under controlled conditions.[4] The electron-withdrawing nature of the acetyl group tempers the activating effect of the nitrogen.

  • Stoichiometry: Carefully control the stoichiometry of the sulfonylating agent. Avoid using a large excess unless it is empirically determined to be necessary for your specific substrate.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Predominant N-Sulfonylation Highly nucleophilic aniline nitrogen; unprotected amino group.Protect the amino group as an acetamide before sulfonylation.[4]
Low para:ortho Ratio Kinetic control favoring the ortho isomer; insufficient steric hindrance.Increase reaction temperature or time to favor the thermodynamically more stable para isomer.[7] Use a bulkier protecting group on the nitrogen.[4]
No Reaction or Low Conversion Protonation of aniline under acidic conditions; inactive catalyst; poor reagent quality.Add a non-nucleophilic base (e.g., pyridine) to scavenge acid. For catalytic reactions, screen catalysts and reaction conditions.[5][11] Ensure reagents are pure and dry.
Formation of meta-Isomer Reaction under strongly acidic conditions leading to anilinium ion formation.Avoid strongly acidic conditions. Use a protecting group strategy.[4]
Polysubstitution Highly activated aniline ring; excess sulfonylating agent.Protect the amino group to moderate ring activity.[4] Use a 1:1 stoichiometry of the sulfonylating agent.
Side Reactions During Deprotection Harsh deprotection conditions leading to sulfonyl group migration or cleavage.Screen milder deprotection conditions (e.g., different acids/bases, lower temperatures).[4]

Experimental Protocols

Protocol 1: Selective para-Sulfonylation of Aniline via Acetanilide Protection

This two-step protocol is a classic and reliable method for achieving high para-selectivity.

Step 1: Acetylation of Aniline to Acetanilide [4]

  • In a fume hood, dissolve aniline in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry completely.

Step 2: Sulfonylation of Acetanilide

  • In a fume hood, add the dried acetanilide to a flask.

  • Cool the flask in an ice bath and slowly add chlorosulfonic acid with vigorous stirring. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a 60-70 °C water bath) for 1-2 hours to complete the reaction.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Filter the product, wash with cold water, and proceed to the next step (e.g., hydrolysis or amination) as needed.

Protocol 2: Visible-Light-Mediated Direct C-H Sulfonylation of N,N-Dimethylaniline[6][13][14]

This protocol is an example of a modern, milder approach for direct sulfonylation.

  • To a reaction vial, add the N,N-dimethylaniline derivative, the sulfinate salt (e.g., sodium methanesulfinate, 3-5 equivalents), a photoredox catalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6 or an organic acridinium catalyst, 1 mol%), and an oxidant (e.g., K2S2O8, 2-3 equivalents).[1][13]

  • Add a solvent mixture, such as 10:1 acetonitrile/water, to achieve the desired concentration (e.g., 0.1 M).[13]

  • Seal the vial, and stir the mixture while irradiating with blue LEDs for 24-72 hours.[6][13]

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

Decision-Making Workflow for Regioselectivity Control

G start Start: Aniline Sulfonylation q1 Desired Product? start->q1 n_sulf N-Sulfonylaniline q1->n_sulf N-Substitution c_sulf C-Sulfonylaniline q1->c_sulf C-Substitution protect Protect Amino Group (e.g., as Acetanilide) n_sulf->protect To favor C-subst. q2 Desired Isomer? c_sulf->q2 para_isomer para-Sulfonylaniline q2->para_isomer para ortho_isomer ortho-Sulfonylaniline q2->ortho_isomer ortho thermo Thermodynamic Control: - Higher Temperature - Longer Reaction Time ortho_isomer->thermo To favor para steric Steric Control: - Bulky Protecting Group - Substituted Aniline ortho_isomer->steric To favor para protect->para_isomer Promotes direct Direct C-H Sulfonylation (e.g., Photocatalysis) direct->c_sulf Alternative G cluster_0 Electrophilic Attack cluster_1 Resonance Stabilization cluster_2 Deprotonation aniline Aniline Ring intermediate Arenium Ion (Sigma Complex) aniline->intermediate + electrophile SO3H+ (or equivalent) electrophile->intermediate res1 Resonance Structure 1 product Sulfonated Aniline intermediate->product - H+ res2 Resonance Structure 2 res1->res2 <-> res3 Resonance Structure 3 res2->res3 <-> h_plus H+

References

Technical Support Center: Column Chromatography of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Cyclopentylsulfonyl)aniline. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this and structurally similar compounds. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up a purification workflow for this compound.

Q1: What is the most effective stationary phase for purifying this compound and why?

Answer: For the purification of this compound, the recommended stationary phase is standard silica gel (SiO₂) with a mesh size of 230-400 .

Scientific Rationale: The structure of this compound possesses distinct polar and non-polar regions. The primary amine (-NH₂) and the sulfonyl group (-SO₂) are polar and capable of hydrogen bonding. These groups will interact strongly with the polar silanol groups (-Si-OH) on the surface of the silica gel.[1][2] This interaction is the primary mechanism for retention in normal-phase chromatography. The cyclopentyl and benzene ring components are non-polar, which allows for elution with an appropriate mobile phase.

Silica gel is slightly acidic, which can sometimes cause strong, undesirable interactions with basic compounds like anilines, leading to a phenomenon known as "tailing" or "streaking".[3][4] If this becomes an issue, consider the troubleshooting steps outlined later in this guide, such as using a basic modifier in your eluent.[5]

Q2: How do I determine the best mobile phase (eluent) for my separation?

Answer: The selection of the mobile phase is critical and should be optimized using Thin Layer Chromatography (TLC) before committing to a large-scale column. A hexane/ethyl acetate solvent system is the ideal starting point.

Scientific Rationale: This binary system provides a tunable polarity range suitable for many organic compounds. Hexane is a non-polar "weak" solvent, while ethyl acetate is a more polar "strong" solvent.[6] By adjusting their ratio, you can modulate the competition between the mobile phase and the stationary phase for your compound.

The goal is to find a solvent ratio that moves the this compound spot to a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate.[7] This Rf value typically translates well to column chromatography, ensuring the compound elutes from the column in a reasonable volume without eluting too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).[6]

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane to make an approximately 1% solution.[7]

  • Spot Plate: Using a microcapillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible to ensure good separation.[5]

  • Prepare Chambers: Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). Line the chambers with filter paper to ensure the atmosphere is saturated with solvent vapor.[8]

  • Develop Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below your spotted baseline.[7]

  • Analyze: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and visualize the spots (e.g., under a UV lamp).

  • Optimize: Calculate the Rf value for your target compound. Adjust the solvent ratio until the desired Rf of ~0.3 is achieved. If separation from nearby impurities is poor, a different solvent system (e.g., dichloromethane/methanol) may be required.

Q3: Should I use an isocratic or a gradient elution strategy?

Answer: For purifying a crude reaction mixture, a gradient elution is almost always superior to an isocratic elution.

Scientific Rationale:

  • Isocratic Elution uses a single, unchanging mobile phase composition throughout the entire purification.[9] While simple, it can cause late-eluting compounds to emerge as broad, diluted peaks and can significantly extend run times if impurities are strongly retained.[10]

  • Gradient Elution involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 10% ethyl acetate in hexane and slowly increasing to 50%).[9][11] This technique offers two key advantages:

    • Improved Resolution & Peak Shape: It ensures that more strongly retained compounds are eluted more quickly as the mobile phase becomes more polar, resulting in sharper, more concentrated peaks.[12]

    • Reduced Run Time: You don't have to wait for highly polar impurities to slowly migrate down the column with a weak eluent; the gradient pushes them off efficiently at the end.[11]

A typical strategy is to start the column with a mobile phase polarity slightly lower than what gave you the target Rf of 0.3 on TLC, and gradually ramp up the polarity.

Q4: What is the best method for loading the sample onto the column?

Answer: Dry loading is the preferred method for this compound.

Scientific Rationale: Wet loading involves dissolving the sample in a minimal amount of solvent and pipetting it directly onto the column bed.[13][14] If the sample has poor solubility in the starting mobile phase, a stronger, more polar solvent must be used for dissolution. This pocket of strong solvent can disrupt the initial separation process at the top of the column, causing uneven bands and poor resolution.[13][15]

Dry loading circumvents this issue by pre-adsorbing the crude material onto a small amount of silica gel.[14] This solid mixture is then carefully added to the top of the column, ensuring the sample is introduced as a fine, uniform, horizontal band, which is critical for an efficient separation.[14]

  • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution in a round-bottom flask.

  • Thoroughly mix the slurry to ensure the compound is evenly distributed.

  • Gently remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your prepared column bed.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

ProblemProbable Cause(s)Recommended Solution(s)
Compound Streaks or "Tails" The basic aniline group is interacting too strongly with the acidic silica gel.[3][4]Add a basic modifier, such as 0.5-1% triethylamine (TEA) , to your mobile phase system. This will neutralize the most acidic sites on the silica, leading to sharper, more symmetrical peaks.[5]
Column is overloaded with sample.Use an appropriate sample-to-silica ratio. For flash chromatography, a general guideline is 1:20 to 1:100 (mass of sample to mass of silica).
Poor Separation of Product and Impurity The chosen solvent system lacks selectivity.Change the solvent system. Different solvents interact with compounds in unique ways. Try replacing ethyl acetate with dichloromethane or using a ternary system (e.g., hexane/DCM/EtOAc) to alter the selectivity.[6]
The elution gradient is too steep.Use a shallower gradient. A slower increase in solvent polarity will provide more time for closely eluting compounds to separate.[12]
Compound Will Not Elute The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (ethyl acetate). If the compound still does not elute, add a small percentage (1-5%) of a much stronger polar solvent like methanol to your mobile phase.[16]
The compound has irreversibly adsorbed or decomposed on the silica.[16]Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for an hour before developing. If it decomposes, an alternative stationary phase like alumina or a reversed-phase C18 column may be necessary.[16]
All Compounds Elute Together in the Solvent Front The mobile phase is too polar.Redo your TLC analysis with a less polar mobile phase (i.e., increase the percentage of hexane).[16] Start the column with a significantly weaker solvent system.

Experimental Workflows & Diagrams

Visualizing the process can clarify the sequence of operations and decision-making points.

Overall Purification Workflow

This diagram outlines the complete process from initial analysis to final product isolation.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC 1. Develop TLC Method (Target Rf ≈ 0.3) Solvent 2. Select Optimal Solvent System TLC->Solvent Pack 3. Pack Column (Silica Gel) Solvent->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Run Gradient Elution Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Pool 8. Pool Pure Fractions TLC_Fractions->Pool Evap 9. Evaporate Solvent Pool->Evap Product Pure Product Evap->Product

Caption: Workflow for purifying this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography problems.

G Start Problem Occurs Problem_Type What is the issue? Start->Problem_Type Poor_Sep Poor Separation Problem_Type->Poor_Sep Poor Separation Tailing Streaking / Tailing Problem_Type->Tailing Streaking No_Elute Compound Not Eluting Problem_Type->No_Elute No Elution Solution_Sep1 Try a different solvent system (e.g., use DCM). Poor_Sep->Solution_Sep1 Solution_Sep2 Run a shallower gradient. Poor_Sep->Solution_Sep2 Solution_Tailing Add 0.5-1% Triethylamine (TEA) to the mobile phase. Tailing->Solution_Tailing Solution_Elute1 Increase eluent polarity (e.g., more EtOAc). No_Elute->Solution_Elute1 Solution_Elute2 Add 1-5% Methanol to eluent. Solution_Elute1->Solution_Elute2 If still no elution

Caption: Decision tree for chromatography troubleshooting.

References

Validation & Comparative

A Comparative Guide to 3-(Cyclopentylsulfonyl)aniline and Other Sulfonyl Aniline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate scaffolds and building blocks is a critical decision that profoundly influences the trajectory of a research program. The sulfonyl aniline motif is a well-established pharmacophore, integral to the structure of numerous approved drugs and clinical candidates.[1] This guide provides an in-depth comparison of 3-(Cyclopentylsulfonyl)aniline with other sulfonyl aniline derivatives, offering insights into its synthesis, physicochemical properties, and potential biological applications, supported by established experimental protocols.

The Sulfonyl Aniline Scaffold: A Privileged Motif in Medicinal Chemistry

The sulfonyl aniline core is a versatile structural element in medicinal chemistry, prized for its ability to engage in key interactions with biological targets. The sulfonyl group, with its tetrahedral geometry and capacity to act as a hydrogen bond acceptor, often plays a crucial role in anchoring a molecule within a protein's binding site. The aniline moiety provides a vector for further functionalization, allowing for the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR).

This guide focuses on this compound, a member of the sulfonyl aniline family that incorporates a cycloalkyl group. The inclusion of such aliphatic rings can have significant effects on a compound's properties, including its lipophilicity, metabolic stability, and conformational rigidity.

Synthesis of this compound and Derivatives

The synthesis of sulfonyl aniline derivatives has been the subject of extensive research, with numerous methods available to the modern chemist. Traditional approaches often involve the reaction of an aniline with a sulfonyl chloride. However, recent advancements have focused on milder and more versatile techniques, such as visible-light-mediated sulfonylation.[1][2][3]

A general and robust method for the synthesis of this compound involves a two-step process starting from 3-aminothiophenol. This approach provides a reliable route to the target compound and can be adapted for the synthesis of other alkyl- and cycloalkylsulfonyl anilines.

Experimental Protocol: Synthesis of this compound

Step 1: S-Alkylation of 3-Aminothiophenol

  • To a solution of 3-aminothiophenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add cyclopentyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(cyclopentylthio)aniline.

Step 2: Oxidation to the Sulfone

  • Dissolve the 3-(cyclopentylthio)aniline (1.0 eq.) from Step 1 in a suitable solvent, such as dichloromethane (DCM) or a mixture of acetic acid and water.

  • Cool the solution in an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) or potassium permanganate (2.2 eq.), portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium bisulfite (if using potassium permanganate).

  • Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

G cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Oxidation 3-Aminothiophenol 3-Aminothiophenol Intermediate 3-(Cyclopentylthio)aniline 3-Aminothiophenol->Intermediate + Cyclopentyl Bromide Cyclopentyl_Bromide Cyclopentyl Bromide Base_Solvent K2CO3, DMF Base_Solvent->Intermediate Reaction Conditions Final_Product This compound Intermediate->Final_Product Oxidation Oxidant m-CPBA or KMnO4 Oxidant->Final_Product Reagent

Caption: Synthetic workflow for this compound.

Comparative Physicochemical Properties

PropertyThis compound3-(Methylsulfonyl)aniline3-(Phenylsulfonyl)aniline
Molecular Weight 225.31 g/mol 171.21 g/mol 233.28 g/mol
Predicted logP (cLogP) ~2.1~0.9~2.3
Predicted Aqueous Solubility ModerateHighLow
Predicted Metabolic Stability Moderate to HighLow to ModerateModerate

Analysis of Predicted Properties:

  • Lipophilicity (logP): The cyclopentyl group is a moderately lipophilic substituent. Therefore, this compound is predicted to have a higher logP than its methylsulfonyl counterpart but a slightly lower logP than the phenylsulfonyl derivative. This moderate lipophilicity can be advantageous for achieving a balance between cell permeability and aqueous solubility.

  • Aqueous Solubility: Solubility is inversely related to lipophilicity and melting point. Given its moderate predicted logP, this compound is expected to have better aqueous solubility than the more lipophilic phenylsulfonyl analog, but lower solubility than the highly polar methylsulfonyl derivative.

  • Metabolic Stability: The cyclopentyl group, being an aliphatic ring, is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a simple methyl group, which can be a site for hydroxylation. Aromatic rings, like the one in the phenylsulfonyl derivative, can also be sites of metabolic modification. Therefore, the cyclopentylsulfonyl moiety is predicted to confer a favorable metabolic stability profile.

Comparative Biological Activity: A Focus on Kinase Inhibition

The sulfonyl aniline scaffold is a common feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions with the hinge region of the kinase domain. While specific biological activity data for this compound is not widely published, we can infer its potential based on the SAR of related kinase inhibitors.

The choice of the sulfonyl substituent can influence both the potency and selectivity of a kinase inhibitor. A larger, more lipophilic group like a cyclopentyl or phenyl ring can access deeper hydrophobic pockets within the ATP-binding site, potentially leading to increased potency. However, this can also lead to off-target effects if the group clashes with residues in other kinases.

DerivativePredicted Kinase Inhibition ProfileRationale
This compound Potential for good potency and selectivity.The cyclopentyl group can occupy hydrophobic pockets, while its defined conformation may enhance selectivity compared to more flexible alkyl chains.
3-(Methylsulfonyl)aniline Likely to be a weaker inhibitor.The small methyl group may not be able to form significant hydrophobic interactions within the active site.
3-(Phenylsulfonyl)aniline Potential for high potency but may have off-target effects.The phenyl ring can engage in π-stacking interactions, but its size and electronic properties could lead to binding to multiple kinases.

Experimental Protocols for Performance Evaluation

To empirically validate the predicted properties of this compound and its derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing aqueous solubility and metabolic stability.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Add an excess amount of the test compound (e.g., 1-2 mg) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Seal the vial and shake at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Prepare a standard curve of the compound in the same buffer to accurately determine the concentration.

G Start Add excess compound to PBS (pH 7.4) Shake Shake at constant temperature for 24-48h Start->Shake Centrifuge Centrifuge to pellet solid Shake->Centrifuge Filter Filter supernatant Centrifuge->Filter Analyze Quantify concentration by HPLC or LC-MS Filter->Analyze End Determine aqueous solubility Analyze->End

Caption: Workflow for aqueous solubility determination.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it to the final working concentration in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • In a microcentrifuge tube or 96-well plate, pre-warm the liver microsomes (from human, rat, or other species of interest) and the test compound solution at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

G Prepare Prepare compound and microsome solutions Pre-warm Pre-warm at 37°C Prepare->Pre-warm Initiate Initiate reaction with NADPH Pre-warm->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench at time points with cold solvent Incubate->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

This compound represents a valuable building block for medicinal chemistry, offering a unique combination of properties conferred by the sulfonyl aniline scaffold and the cyclopentyl substituent. Based on established medicinal chemistry principles, it is predicted to possess a balanced lipophilicity profile, good aqueous solubility, and favorable metabolic stability compared to other sulfonyl aniline derivatives. These characteristics make it an attractive candidate for incorporation into novel therapeutic agents, particularly in the realm of kinase inhibitors. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these properties, enabling researchers to make data-driven decisions in their drug discovery programs.

References

A Comparative Analysis of Synthetic Methodologies for 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Cyclopentylsulfonyl)aniline is an important synthetic intermediate in the development of various pharmaceuticals and agrochemicals. The presence of both a flexible cyclopentylsulfonyl group and a reactive aniline moiety makes it a versatile building block for creating complex molecules with diverse biological activities. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Retrosynthetic Analysis

A common and logical approach to the synthesis of this compound involves the formation of a carbon-sulfur bond followed by the manipulation of functional groups on the aromatic ring. The primary disconnection in a retrosynthetic analysis leads to two main strategies, both commencing from a substituted nitrobenzene precursor which is then reduced to the target aniline.

Method 1 focuses on the reaction of an organometallic cyclopentyl reagent with a 3-nitrobenzenesulfonyl derivative. Method 2 explores the alkylation of a 3-nitrobenzenesulfinate with a cyclopentyl halide. A third potential, though less common, direct amination approach is also considered.

Method 1: Grignard Reaction with 3-Nitrobenzenesulfonyl Chloride followed by Reduction

This two-step synthesis is a robust and widely applicable method for the formation of unsymmetrical sulfones. The first step involves the nucleophilic attack of a Grignard reagent on a sulfonyl chloride, followed by the well-established reduction of a nitro group to an amine.

Step 1: Synthesis of 1-(Cyclopentylsulfonyl)-3-nitrobenzene

The key C-S bond is formed via the reaction of cyclopentylmagnesium bromide with 3-nitrobenzenesulfonyl chloride. The Grignard reagent, a potent nucleophile, readily attacks the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Mechanism: The reaction proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair on the carbon of the cyclopentylmagnesium bromide attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Experimental Protocol: Synthesis of 1-(Cyclopentylsulfonyl)-3-nitrobenzene

  • Materials:

    • Magnesium turnings

    • Iodine (crystal)

    • Cyclopentyl bromide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 3-Nitrobenzenesulfonyl chloride

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of cyclopentyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts (visible by the disappearance of the iodine color and bubbling), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Sulfone Formation: Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared cyclopentylmagnesium bromide solution under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(cyclopentylsulfonyl)-3-nitrobenzene.

Step 2: Reduction of 1-(Cyclopentylsulfonyl)-3-nitrobenzene

The reduction of the nitro group to an amine can be achieved through various methods. Two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.

A. Catalytic Hydrogenation

This method is generally clean and high-yielding, employing a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation

  • Materials:

    • 1-(Cyclopentylsulfonyl)-3-nitrobenzene

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply

  • Procedure:

    • Dissolve 1-(cyclopentylsulfonyl)-3-nitrobenzene (1.0 eq) in methanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

    • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

B. Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present that are not compatible with catalytic hydrogenation.[1][2]

Experimental Protocol: Reduction with SnCl₂

  • Materials:

    • 1-(Cyclopentylsulfonyl)-3-nitrobenzene

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve 1-(cyclopentylsulfonyl)-3-nitrobenzene (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (3-5 eq) to the solution.

    • Carefully add concentrated hydrochloric acid dropwise while stirring.

    • Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Method 2: Alkylation of Sodium 3-Nitrobenzenesulfinate followed by Reduction

This approach involves the formation of the C-S bond via an S-alkylation reaction, which can be an effective alternative to the Grignard-based method.

Step 1: Synthesis of 1-(Cyclopentylsulfonyl)-3-nitrobenzene

Sodium 3-nitrobenzenesulfinate is alkylated with an electrophilic cyclopentyl source, such as cyclopentyl bromide.

Reaction Mechanism: This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the sulfinate anion acts as the nucleophile and displaces the bromide from cyclopentyl bromide.

Experimental Protocol: Alkylation of Sodium 3-nitrobenzenesulfinate

  • Materials:

    • Sodium 3-nitrobenzenesulfonate[3][4]

    • A suitable reducing agent to form the sulfinate (e.g., sodium sulfite)

    • Cyclopentyl bromide

    • Dimethylformamide (DMF) or other polar aprotic solvent

    • Sodium iodide (catalytic amount)

  • Procedure:

    • Preparation of Sodium 3-nitrobenzenesulfinate: (This can be prepared in situ from sodium 3-nitrobenzenesulfonate). In a reaction vessel, dissolve sodium 3-nitrobenzenesulfonate in water and treat with a reducing agent like sodium sulfite under controlled pH to form the sulfinate. The sodium 3-nitrobenzenesulfinate can then be isolated.

    • Alkylation: In a round-bottom flask, dissolve sodium 3-nitrobenzenesulfinate (1.0 eq) in DMF.

    • Add cyclopentyl bromide (1.1 eq) and a catalytic amount of sodium iodide.

    • Heat the reaction mixture at 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography to yield 1-(cyclopentylsulfonyl)-3-nitrobenzene.

Step 2: Reduction of 1-(Cyclopentylsulfonyl)-3-nitrobenzene

The reduction of the nitro intermediate is carried out using the same methods as described in Method 1 (Catalytic Hydrogenation or Reduction with Tin(II) Chloride).

Comparative Analysis of Synthesis Methods

FeatureMethod 1: Grignard RouteMethod 2: Alkylation Route
Starting Materials Cyclopentyl bromide, 3-nitrobenzenesulfonyl chlorideSodium 3-nitrobenzenesulfonate, cyclopentyl bromide
Key C-S Bond Formation Nucleophilic attack of Grignard reagent on sulfonyl chlorideSₙ2 alkylation of a sulfinate
Reagent Sensitivity Grignard reagent is highly sensitive to moisture and protic solvents.Sulfinate is more stable and less sensitive.
Reaction Conditions Requires anhydrous conditions for Grignard formation.Generally milder conditions for alkylation.
Yield & Purity Can provide good to excellent yields. Purity depends on the efficiency of the Grignard reaction and work-up.Yields can be variable depending on the reactivity of the alkylating agent and potential side reactions.
Scalability Grignard reactions can be challenging to scale up due to their exothermic nature and sensitivity.Alkylation reactions are generally more amenable to scale-up.
Safety Considerations Use of reactive organometallic reagents.Use of potentially toxic polar aprotic solvents like DMF.

Visualization of Synthetic Workflows

Synthesis_Method_1 cluster_step1 Step 1: Sulfone Formation cluster_step2 Step 2: Nitro Reduction CPB Cyclopentyl Bromide Grignard Cyclopentylmagnesium Bromide CPB->Grignard + Mg, Et₂O Mg Mg Intermediate 1-(Cyclopentylsulfonyl) -3-nitrobenzene Grignard->Intermediate + 3-Nitrobenzenesulfonyl Chloride, THF NBSC 3-Nitrobenzenesulfonyl Chloride FinalProduct 3-(Cyclopentylsulfonyl) aniline Intermediate->FinalProduct via Catalytic Hydrogenation (H₂/Pd-C) Intermediate->FinalProduct or Chemical Reduction (SnCl₂/HCl) H2_PdC H₂/Pd-C SnCl2 SnCl₂/HCl Synthesis_Method_2 cluster_step1 Step 1: Sulfone Formation cluster_step2 Step 2: Nitro Reduction SNBS Sodium 3-Nitro- benzenesulfinate Intermediate_2 1-(Cyclopentylsulfonyl) -3-nitrobenzene SNBS->Intermediate_2 + Cyclopentyl Bromide, DMF CPB_2 Cyclopentyl Bromide FinalProduct_2 3-(Cyclopentylsulfonyl) aniline Intermediate_2->FinalProduct_2 via Catalytic Hydrogenation (H₂/Pd-C) Intermediate_2->FinalProduct_2 or Chemical Reduction (SnCl₂/HCl) H2_PdC_2 H₂/Pd-C SnCl2_2 SnCl₂/HCl

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Biological Activity of 3-(Cyclopentylsulfonyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comparative analysis of the potential biological activities of 3-(Cyclopentylsulfonyl)aniline analogs. While direct experimental data on this specific class of compounds is limited in publicly available literature, this document synthesizes information from structurally related arylsulfonamide and aniline derivatives to project potential therapeutic applications, guide future research, and provide a framework for experimental validation.

The core structure, a substituted aniline, is a well-established pharmacophore in medicinal chemistry, known to engage in key interactions within the ATP-binding site of various kinases.[1] The incorporation of a cyclopentylsulfonyl moiety introduces a distinct three-dimensional feature and potential for specific interactions, warranting a deeper exploration of its structure-activity relationships (SAR).

I. Projected Biological Activities and Therapeutic Potential

Aniline derivatives are integral to a multitude of approved and investigational drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2] The sulfonamide group, in particular, is a key functional group in many biologically active compounds, including kinase inhibitors.[3] Based on the analysis of related compounds, this compound analogs are hypothesized to be promising candidates for, but not limited to, the following applications:

  • Kinase Inhibition: The aniline core can serve as a hinge-binding motif, a critical interaction for many kinase inhibitors.[4][5] The cyclopentylsulfonyl group can occupy adjacent hydrophobic pockets, potentially conferring selectivity and potency. Analogs could be explored as inhibitors of Src family kinases, Mer/c-Met kinases, or other kinases implicated in oncology.[6][7]

  • Anticancer Agents: By targeting key kinases involved in cell proliferation and survival, these analogs could exhibit cytotoxic activity against various cancer cell lines.[2][6] Structure-activity relationship studies on similar aniline derivatives have shown that substitutions on the aniline ring can significantly impact anticancer potency.[2]

  • Antimicrobial Activity: Substituted anilines have demonstrated activity against a range of bacterial and fungal pathogens.[8] The lipophilicity and electronic properties introduced by the cyclopentylsulfonyl group could influence the antimicrobial spectrum and efficacy.

II. Comparative Analysis of Structural Alternatives

The development of this compound analogs as therapeutic agents necessitates a comparative evaluation against existing alternatives targeting similar biological pathways.

Structural Class Mechanism of Action (Example) Advantages Potential Liabilities Relevant Experimental Data (Example)
This compound Analogs (Hypothesized) Potential Kinase Inhibition (e.g., Src, c-Met)Novel chemical space, potential for improved selectivity and physicochemical properties.Limited direct experimental data, potential for off-target effects common to kinase inhibitors.Data to be generated via proposed experimental protocols.
4-Anilinoquinolines/Quinazolines Src Kinase InhibitionClinically validated scaffold, potent inhibition.[4][9]Potential for resistance development, off-target toxicities.IC50 values in low nanomolar range for potent analogs.[9]
Arylsulfonamides ADAMTS7 InhibitionDemonstrated potency and selectivity for specific enzymes.[10]Can exhibit promiscuous binding to other enzymes.Ki values in the nanomolar range for optimized compounds.[10]
Anilino Pyrimidines Dual Mer/c-Met InhibitionAbility to target multiple oncogenic pathways.[6]Potential for complex pharmacology and side effect profiles.IC50 values in the low nanomolar range against both kinases.[6]

III. Deciphering Structure-Activity Relationships (SAR)

The biological activity of aniline-based inhibitors is intricately linked to the nature and position of substituents on both the aniline and the appended moieties. Based on published SAR studies of related compounds, the following hypotheses can be formulated for this compound analogs:

SAR_Hypothesis cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_activity Projected Impact on Biological Activity Aniline_Subs Substituents on Aniline Ring (e.g., halogens, small alkyls) Potency Potency Aniline_Subs->Potency Modulates hinge binding Selectivity Selectivity Aniline_Subs->Selectivity Influences interactions with non-conserved residues Cyclopentyl_Mods Modifications of Cyclopentyl Group (e.g., stereochemistry, substitution) Cyclopentyl_Mods->Potency Optimizes hydrophobic interactions PK_Props Pharmacokinetic Properties (Solubility, Metabolic Stability) Cyclopentyl_Mods->PK_Props Affects lipophilicity Sulfonyl_Linker Linker between Sulfonyl and Aniline Sulfonyl_Linker->Potency Alters vector and distance to interacting residues

Caption: Projected Structure-Activity Relationships for this compound Analogs.

IV. Experimental Validation: Protocols and Workflows

To validate the hypothesized biological activities and elucidate the SAR of this compound analogs, a systematic experimental approach is crucial. The following protocols are adapted from methodologies used for the characterization of similar compound classes.

A. Synthesis of this compound Analogs

A general synthetic route can be adapted from standard procedures for the synthesis of arylsulfonamides.[10]

Step 1: Synthesis of Cyclopentanesulfonyl Chloride

  • Rationale: To generate the key electrophilic partner for the subsequent sulfonylation reaction.

  • Procedure:

    • React cyclopentanethiol with an oxidizing agent (e.g., chlorine in the presence of water) to form cyclopentanesulfonyl chloride.

    • Purify the product by distillation under reduced pressure.

Step 2: Sulfonylation of a Substituted Aniline

  • Rationale: To couple the cyclopentanesulfonyl chloride with the desired aniline core.

  • Procedure:

    • Dissolve the substituted aniline in a suitable solvent (e.g., pyridine or dichloromethane).

    • Cool the solution to 0°C and slowly add cyclopentanesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the crude product by column chromatography.

Caption: General Synthetic Workflow for this compound Analogs.

B. In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a panel of relevant kinases.

  • Rationale: To quantify the potency of the compounds as kinase inhibitors.

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a microplate, combine the kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.

    • Add the test compound dilutions to the wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

C. Cellular Antiproliferative Assay

This assay measures the ability of the compounds to inhibit the growth of cancer cell lines.

  • Rationale: To assess the cytotoxic potential of the analogs in a cellular context.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

    • Calculate the percent viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Caption: Integrated Experimental Workflow for the Evaluation of this compound Analogs.

V. Conclusion and Future Directions

While the direct biological data for this compound analogs remains to be fully elucidated, this comparative guide, based on extensive literature analysis of structurally related compounds, provides a strong rationale for their investigation as a novel class of bioactive molecules, particularly as kinase inhibitors. The proposed synthetic and biological evaluation workflows offer a clear path for researchers to explore this promising chemical space. Future studies should focus on synthesizing a diverse library of these analogs and screening them against a broad panel of kinases to identify potent and selective inhibitors. Subsequent lead optimization, guided by the principles of structure-activity relationships, will be critical in advancing these compounds towards potential therapeutic applications.

VI. References

  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--

  • Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32. Retrieved from --INVALID-LINK--

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2000). Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-80. Retrieved from --INVALID-LINK--

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of the Chinese Chemical Society. Retrieved from --INVALID-LINK--

  • Pavase, L., & Mane, D. V. (2017). Synthesis and anticancer studies of 1-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-benzenesulfonyl]-pyrrolidine-2-carboxylic acid derivatives. Chemistry & Biology Interface, 7(3), 183-194. Retrieved from --INVALID-LINK--

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (1995). Journal of Medicinal Chemistry, 38(18), 3482-91. Retrieved from --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 481. Retrieved from --INVALID-LINK--

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). Molecules, 27(21), 7247. Retrieved from --INVALID-LINK--

  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2022). Molecules, 27(11), 3613. Retrieved from --INVALID-LINK--

  • 3-(CYCLOPENTYLOXY)ANILINE AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences, 73(3), 352-8. Retrieved from --INVALID-LINK--

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2021). Molecules, 26(11), 3290. Retrieved from --INVALID-LINK--

  • Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. (2020). Bioorganic & Medicinal Chemistry Letters, 30(9), 127083. Retrieved from --INVALID-LINK--

  • Comparative Study on the Biological Activity of 3-Chloro-4-(isopentyloxy)aniline Derivatives and Related Analogues. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Synthetic analogs of anoplin show improved antimicrobial activities. (2013). Journal of Peptide Science, 19(11), 699-706. Retrieved from --INVALID-LINK--

  • Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(17), 5232-6. Retrieved from --INVALID-LINK--

  • Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. (2008). Bioorganic & Medicinal Chemistry, 16(2), 794-809. Retrieved from --INVALID-LINK--

  • Kinase Inhibitors. (n.d.). Sloan Kettering Institute. Retrieved from --INVALID-LINK--

  • 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(1), 111-4. Retrieved from --INVALID-LINK--

  • Tyrosine kinase inhibitors for the treatment of Philadelphia chromosome-positive adult acute lymphoblastic leukemia. (2007). Cancer, 110(6), 1205-15. Retrieved from --INVALID-LINK--

  • Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. (2020). Molecules, 25(23), 5727. Retrieved from --INVALID-LINK--

References

Cyclopentylsulfonyl Anilines: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation, particularly in oncology. Among the myriad of scaffolds explored, the cyclopentylsulfonyl aniline moiety has emerged as a privileged structure, conferring potent and selective inhibitory activity against various kinase targets. This guide provides an in-depth comparative analysis of cyclopentylsulfonyl aniline derivatives, with a particular focus on their structure-activity relationship (SAR) as kinase inhibitors. By dissecting the nuances of chemical substitutions and their impact on biological activity, we aim to furnish researchers with actionable insights to guide future drug design endeavors.

The Emergence of a Potent Scaffold: The Case of SAR-020106

A prime exemplar of the therapeutic potential inherent in the cyclopentylsulfonyl aniline scaffold is SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3][4] CHK1 is a critical serine/threonine kinase involved in DNA damage response, making it an attractive target for cancer therapy, especially in combination with DNA-damaging agents.[1][4] SAR-020106 demonstrates the quintessential features of this chemical class, exhibiting ATP-competitive inhibition of CHK1 with a remarkable IC50 of 13.3 nM.[1][2][3][4] Its activity extends to cellular contexts, where it effectively abrogates etoposide-induced G2 arrest in HT29 cells with an IC50 of 55 nM.[1][3][4]

The development of orally bioavailable analogues of SAR-020106 has spurred further investigation into the SAR of this scaffold, providing a fertile ground for understanding the key molecular interactions that govern its inhibitory prowess.[3][4]

Decoding the Structure-Activity Relationship: A Comparative Analysis

FeatureObservationImplication for Design
Cyclopentyl Group The bulky and hydrophobic nature of the cyclopentyl ring is crucial for occupying a specific hydrophobic pocket within the kinase active site.Modifications to the cyclopentyl ring, such as substitution or replacement with other cycloalkyl groups, can significantly impact potency and selectivity. Maintaining an optimal size and lipophilicity is key.
Sulfonyl Linker The sulfonyl group acts as a rigid linker, correctly orienting the cyclopentyl and aniline moieties. It can also participate in hydrogen bonding interactions.Altering the linker, for instance, to a sulfonamide, may change the vector and electronic properties of the molecule, offering a handle for modulating activity and physicochemical properties.
Aniline Ring The aniline nitrogen is a critical hydrogen bond donor, often interacting with the hinge region of the kinase. Substitutions on the aniline ring can fine-tune electronic properties and steric interactions.Introduction of small electron-withdrawing or electron-donating groups can modulate the pKa of the aniline nitrogen and influence binding affinity. Steric hindrance near the nitrogen should be avoided.
Heterocyclic Core In SAR-020106, a substituted pyrazine-isoquinoline system forms the core that interacts with the ATP-binding site.The choice of the heterocyclic system is paramount for achieving high potency and selectivity. Scaffold hopping and decoration of the heterocycle with various substituents are common strategies to optimize kinase interaction and address properties like solubility and metabolic stability.

Experimental Protocols: A Blueprint for Synthesis and Evaluation

The synthesis of cyclopentylsulfonyl aniline derivatives typically involves a multi-step sequence. Below is a generalized protocol based on common synthetic strategies for this class of compounds.

General Synthesis of Cyclopentylsulfonyl Aniline Derivatives:
  • Preparation of Cyclopentylsulfonyl Chloride: Cyclopentanethiol is oxidized to cyclopentanesulfonyl chloride using an oxidizing agent like chlorine in the presence of water.

  • Sulfonylation of a Nitroaniline: The desired (substituted) nitroaniline is reacted with cyclopentanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N-(cyclopentylsulfonyl)nitroaniline.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine using standard reduction methods, such as catalytic hydrogenation (H2, Pd/C) or reduction with metals like iron or tin(II) chloride in an acidic medium, to yield the cyclopentylsulfonyl aniline intermediate.

  • Coupling with a Heterocyclic Core: The resulting aniline is then coupled with a suitable heterocyclic partner, often a chloro-substituted heterocycle, via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to afford the final product.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Cyclopentanethiol Cyclopentanethiol Cyclopentylsulfonyl_Chloride Cyclopentylsulfonyl Chloride Cyclopentanethiol->Cyclopentylsulfonyl_Chloride Oxidation Nitroaniline Nitroaniline Sulfonylated_Nitroaniline N-(Cyclopentylsulfonyl) nitroaniline Nitroaniline->Sulfonylated_Nitroaniline Sulfonylation Heterocyclic_Halide Heterocyclic_Halide Final_Compound Cyclopentylsulfonyl Aniline Derivative Heterocyclic_Halide->Final_Compound Cyclopentylsulfonyl_Chloride->Sulfonylated_Nitroaniline Cyclopentylsulfonyl_Aniline Cyclopentylsulfonyl Aniline Sulfonylated_Nitroaniline->Cyclopentylsulfonyl_Aniline Reduction Cyclopentylsulfonyl_Aniline->Final_Compound Coupling

Generalized synthetic workflow for cyclopentylsulfonyl aniline derivatives.

In Vitro Kinase Inhibition Assay:

A crucial step in evaluating the potency of these compounds is to determine their inhibitory activity against the target kinase. A common method is a biochemical kinase assay.

  • Reagents and Materials: Recombinant human CHK1 enzyme, ATP, biotinylated peptide substrate, Lance® Ultra ULight™-Streptavidin and Eu-W1024 anti-phospho-substrate antibody, and the test compounds.

  • Assay Procedure:

    • The test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • The kinase, peptide substrate, and test compound are incubated together in an assay plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of EDTA.

    • The detection reagents (ULight™-Streptavidin and Eu-W1024 labeled antibody) are added, and the plate is incubated to allow for binding.

    • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Compound_Dilution Serial Dilution of Test Compound Start->Compound_Dilution Assay_Setup Incubate Kinase, Substrate, and Compound Compound_Dilution->Assay_Setup Initiate_Reaction Add ATP to Start Kinase Reaction Assay_Setup->Initiate_Reaction Stop_Reaction Add EDTA to Stop Reaction Initiate_Reaction->Stop_Reaction Detection Add TR-FRET Detection Reagents Stop_Reaction->Detection Read_Plate Measure TR-FRET Signal Detection->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

References

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthetic 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Peak—Defining True Purity

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) or intermediate, such as 3-(Cyclopentylsulfonyl)aniline (CAS: 80213-37-2, Formula: C₁₁H₁₅NO₂S)[1][2], is the cornerstone of a therapeutic agent. Its purity is not merely a percentage on a chromatogram but a critical determinant of safety, efficacy, and the reproducibility of clinical outcomes. Impurities, even at trace levels, can harbor their own pharmacology or toxicology, introduce instability, or alter the manufacturing process.[3][4]

This guide moves beyond simplistic, single-method assessments. We will explore a robust, multi-faceted or orthogonal strategy for validating the purity of a newly synthesized batch of this compound. This approach, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP)[5][6][7][8], employs multiple analytical techniques with different chemical principles to build a comprehensive and trustworthy purity profile. By explaining the causality behind each experimental choice, this document serves as both a practical guide and a framework for critical thinking in analytical chemistry.

The Rationale for an Orthogonal Approach

Relying on a single analytical technique, such as High-Performance Liquid Chromatography (HPLC), can lead to a dangerously incomplete picture. An impurity might co-elute with the main peak, be non-responsive to the detector, or be too volatile for the method. An orthogonal approach mitigates these risks by using a suite of complementary methods. If a sample appears pure by HPLC, Nuclear Magnetic Resonance (NMR), and Elemental Analysis, the confidence in its stated purity is significantly higher.

The following diagram illustrates the logical workflow for a comprehensive purity validation campaign.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Assessment & Primary Purity cluster_1 Phase 2: Orthogonal Confirmation & Impurity Profiling cluster_2 Phase 3: Final Purity Assignment Start Synthesized Batch of This compound HPLC HPLC-UV (Primary Organic Purity) Start->HPLC Quantify organic impurities NMR_Qual ¹H NMR & ¹³C NMR (Structural Confirmation) Start->NMR_Qual Confirm identity LCMS LC-MS (Impurity ID & Mass Confirmation) HPLC->LCMS Characterize detected peaks Data_Review Synthesize Data from All Methods HPLC->Data_Review qNMR Quantitative NMR (qNMR) (Absolute Purity Assay) NMR_Qual->qNMR Perform absolute quantification qNMR->Data_Review LCMS->Data_Review GCMS GC-MS (Headspace) (Residual Solvents) GCMS->Data_Review EA Elemental Analysis (CHNS) (Elemental Composition) EA->Data_Review Final_Purity Assign Final Purity Value & Generate Certificate of Analysis Data_Review->Final_Purity

Caption: Workflow for comprehensive purity validation.

Comparative Analysis of Key Purity Determination Techniques

The selection of an analytical method should be tailored to the specific properties of the molecule and the potential impurities. For this compound, a non-volatile aromatic amine, the following techniques provide a powerful combination.

High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[9] A reverse-phase method is chosen due to the moderate polarity of the aniline derivative, allowing for excellent separation of structurally similar impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. UV detection is ideal as the benzene ring provides a strong chromophore.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Maintained at 35 °C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% to 95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute 1:10 to a working concentration of 0.1 mg/mL.

  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. This method must be validated for linearity, accuracy, and precision as per ICH Q2(R1) guidelines.[5][10]

Quantitative NMR (qNMR) Spectroscopy

Causality & Rationale: Unlike chromatography, which provides relative purity, qNMR can determine absolute purity against a certified internal standard of known purity.[11][12] The principle relies on the direct proportionality between the integrated signal area of a nucleus (e.g., ¹H) and the number of nuclei contributing to that signal.[13][14] It is non-destructive and provides structural confirmation simultaneously.[13]

Experimental Protocol: ¹H qNMR Purity Analysis

  • System: Bruker 400 MHz spectrometer or equivalent.

  • Internal Standard (IS): Maleic anhydride (certified reference material). Its sharp singlet in a clean region of the spectrum makes it an excellent choice.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~5 mg of the maleic anhydride IS into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard zg30.

    • Relaxation Delay (d1): At least 30 seconds. This is critical to allow for full relaxation of all protons, ensuring accurate integration. The T₁ of the slowest-relaxing proton (analyte and standard) should be determined, and d1 set to >5x this value.

    • Number of Scans: 16-32, to achieve a high signal-to-noise ratio.

  • Data Processing & Analysis:

    • Apply phasing and baseline correction meticulously.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., aromatic protons) and the singlet from the maleic anhydride standard.

    • Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: This technique is not suitable for the direct analysis of the non-volatile parent compound but is the gold standard for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification steps (e.g., ethyl acetate, hexane, dichloromethane). Headspace analysis is preferred as it introduces only the volatile components into the system, protecting it from non-volatile materials.

Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS

  • System: Agilent GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 240 °C, hold for 5 min.

  • Headspace Parameters: Vial equilibration at 80 °C for 15 min.

  • Mass Spectrometer: Scan mode from 35 to 350 m/z.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO) and cap immediately.

  • Data Analysis: Identify solvent peaks by their retention time and mass spectrum (compared to a library like NIST). Quantify against a standard curve prepared with known amounts of expected solvents.

Elemental Analysis (CHNS)

Causality & Rationale: Elemental analysis provides a fundamental measure of purity by comparing the experimentally determined percentage of Carbon, Hydrogen, Nitrogen, and Sulfur to the theoretical values calculated from the molecular formula (C₁₁H₁₅NO₂S).[15] A significant deviation (>0.4%) suggests the presence of inorganic impurities, water, or an incorrect structural assignment.[][17]

Experimental Protocol: CHNS Analysis

  • System: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.

  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~950 °C). The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: Compare the experimental weight percentages to the theoretical values.

    • Theoretical for C₁₁H₁₅NO₂S: C = 58.64%, H = 6.71%, N = 6.22%, S = 14.23%.

    • The results should be within ±0.4% of the theoretical values to be considered a match.

Summary of Purity Validation Data

The following table summarizes hypothetical (but realistic) results from the orthogonal analysis of a batch of this compound, demonstrating how data from each technique contributes to the final purity assessment.

Analytical Technique Parameter Measured Result Interpretation & Insights
HPLC-UV (254 nm) Relative Organic Purity99.85% (Area Percent)High purity with respect to UV-active organic impurities. Two minor peaks detected at 0.08% and 0.07%.
¹H qNMR (400 MHz) Absolute Purity vs. IS99.5% (w/w)Provides a highly accurate, absolute purity value. The slightly lower value compared to HPLC suggests the presence of non-UV active or inorganic impurities.
GC-MS (Headspace) Residual SolventsEthyl Acetate: 350 ppmHexane: <50 ppmSolvents are well below the ICH limit (typically <5000 ppm for EtOAc), confirming effective drying.
Elemental Analysis Elemental CompositionC: 58.45%H: 6.75%N: 6.18%S: 14.15%Excellent agreement with theoretical values (all within 0.2%). This rules out significant inorganic salt contamination.
LC-MS Mass Confirmation[M+H]⁺ = 226.0845Confirms the molecular weight of the main peak. The minor HPLC peaks were identified as a di-sulfonated by-product and a starting material.

Decision Logic for Impurity Investigation

When an impurity is detected, a logical approach is required to identify and control it. The following diagram outlines a decision-making process.

Impurity_Investigation Impurity Impurity Detected (e.g., by HPLC) Volatile Is it volatile? (Early eluting in GC, low boiling point) Impurity->Volatile GCMS_ID Identify via Headspace GC-MS Volatile->GCMS_ID Yes LCMS_ID Characterize via LC-MS / HRMS Volatile->LCMS_ID No Control Modify synthesis or purification to control the impurity GCMS_ID->Control Isomer Is it an isomer? (Same m/z as parent) LCMS_ID->Isomer NMR_2D Use 2D NMR (COSY, HSQC, HMBC) for structural elucidation Isomer->NMR_2D Yes Process_Imp Identify as process imurity or degradant Isomer->Process_Imp No NMR_2D->Control Process_Imp->Control

Caption: Decision tree for impurity characterization.

Conclusion

Validating the purity of a synthetic compound like this compound is not a task for a single instrument; it is a holistic process of scientific inquiry. By employing an orthogonal set of analytical techniques—HPLC for organic purity, qNMR for an absolute assay, GC-MS for volatile contaminants, and Elemental Analysis for fundamental composition—we build a self-validating system of checks and balances. This rigorous, evidence-based approach ensures that the material proceeding to further research or development is of the highest, most accurately defined quality, thereby upholding the pillars of scientific integrity and drug safety.

References

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 3-(Cyclopentylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting in silico molecular docking studies, specifically focusing on the promising class of 3-(Cyclopentylsulfonyl)aniline derivatives. As a Senior Application Scientist, my objective is to move beyond a simple procedural list and delve into the causality behind experimental choices, ensuring a robust and logically sound computational workflow. We will explore how to compare novel derivatives against established benchmarks, interpret the results to inform structure-activity relationships (SAR), and design a self-validating protocol that builds confidence in your computational predictions before committing to costly and time-consuming wet-lab synthesis.

The Rationale: Why Focus on this compound Derivatives?

The sulfonylaniline motif is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] The sulfonyl group acts as a potent hydrogen bond acceptor, while the aniline ring provides a versatile scaffold for chemical modification to fine-tune pharmacokinetic properties and target specificity.[2][3] The addition of a cyclopentyl group introduces a distinct lipophilic character, potentially enhancing binding in hydrophobic pockets of target proteins.

Molecular docking allows us to computationally predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[4] This process is integral to modern drug discovery, enabling the rapid screening of virtual libraries and prioritization of candidates for synthesis.[5][6] For our target derivatives, docking helps us hypothesize how modifications to the aniline ring or cyclopentyl group might influence binding affinity and selectivity, thereby guiding the rational design of more potent and specific inhibitors.

The Experimental Workflow: A Self-Validating Docking Protocol

A trustworthy docking study is not merely about generating a binding score; it's about creating a validated process that reliably predicts experimental outcomes. The following protocol is designed as a self-validating system.

G Figure 1: A Validated Molecular Docking Workflow. cluster_prep Preparation Phase cluster_dock Simulation & Validation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (e.g., Kinase, Protease) Protein_Prep 2. Receptor Preparation (PDB ID: 3W7F) - Remove water, ions - Add polar hydrogens - Assign charges Target_Selection->Protein_Prep Grid_Gen 4. Grid Box Generation - Define active site - Enclose binding pocket Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges Docking 6. Docking Simulation - Run derivatives & control - Use algorithm (e.g., Genetic) Ligand_Prep->Docking Protocol_Validation 5. Protocol Validation - Re-dock co-crystallized ligand - RMSD < 2.0 Å? Grid_Gen->Protocol_Validation Protocol_Validation->Grid_Gen If No, Adjust Protocol_Validation->Docking If Yes Scoring 7. Pose & Score Analysis - Rank by binding energy - Cluster poses Docking->Scoring Interaction_Analysis 8. Interaction Analysis - Identify H-bonds, hydrophobic interactions - Visualize in 2D/3D Scoring->Interaction_Analysis SAR 9. SAR & Comparison - Compare derivatives - Correlate structure with activity Interaction_Analysis->SAR

Caption: A robust workflow for molecular docking, emphasizing the critical validation step.

Step-by-Step Methodology

1. Target Protein and Ligand Preparation:

  • Protein Acquisition and Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[7] For this guide, let's hypothetically select a kinase target. It is crucial to prepare the protein using a tool like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[7][8] This process involves removing crystallographic water molecules and co-solvents, adding polar hydrogens to satisfy valencies, and assigning partial charges (e.g., Gasteiger charges). This ensures the protein's electrostatic potential is accurately represented.

  • Ligand Preparation: The this compound derivatives must be converted from 2D structures to 3D conformers. This is achieved using software like ChemDraw or MarvinSketch, followed by energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[9] This step is vital as the ligand's initial conformation can influence the docking outcome.

2. Defining the Binding Site and Protocol Validation:

  • Grid Generation: The docking search space is defined by a "grid box" centered on the protein's active site.[10] The coordinates for this box are typically determined from the position of a co-crystallized ligand in the PDB structure or through blind docking if the active site is unknown.[11]

  • Trustworthiness Check (Protocol Validation): Before docking novel compounds, the protocol's reliability must be established. This is done by extracting the co-crystallized ligand from the PDB file, preparing it, and docking it back into its own receptor. A successful protocol is one where the lowest energy pose predicted by the software closely reproduces the experimentally determined binding mode.[4] The accuracy is quantified by the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose; an RMSD value below 2.0 Å is generally considered a successful validation.

3. Docking Simulation and Analysis:

  • Running the Docking Simulation: With a validated protocol, the prepared library of this compound derivatives and a known inhibitor (benchmark/control) are docked into the prepared receptor.[10] Docking algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, systematically sample different conformations and orientations of the ligand within the active site.[10]

  • Analysis of Results: The output provides multiple binding poses for each ligand, ranked by a scoring function that estimates the binding free energy (e.g., in kcal/mol).[8] Lower energy values typically indicate stronger binding.[8] The top-ranked poses are then visually inspected to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with key amino acid residues in the active site.[12]

Comparative Docking Analysis: A Hypothetical Case Study

To illustrate the comparative power of docking, we will analyze a hypothetical set of this compound derivatives against a generic kinase target. We will compare them to a known, simplified aniline-based inhibitor.

G Figure 2: Logical Flow for Comparative In Silico Analysis. Ligands Test Ligands - Derivative 1 (Base Scaffold) - Derivative 2 (+4-F) - Derivative 3 (+4-OH) Docking Molecular Docking Simulation Ligands->Docking Control Benchmark Inhibitor (e.g., 3-Aniline) Control->Docking Target Validated Target Receptor (e.g., Kinase) Target->Docking Results Generate Docking Scores & Binding Poses Docking->Results Analysis Comparative Analysis - Binding Energy - Key Interactions - SAR Results->Analysis

Caption: A diagram illustrating the logical process of comparing novel derivatives against a benchmark.

Quantitative Data Summary

The results of our hypothetical docking experiment are summarized below. The goal is to determine how substitutions on the aniline ring affect binding affinity compared to the unsubstituted scaffold and a known inhibitor.

Compound IDKey Structural FeatureDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Benchmark 3-Aniline (Control)-6.5Leu25 (H-bond), Val33 (Hydrophobic)
Derivative 1 This compound-7.8Gln85 (H-bond with SO2), Leu25 (H-bond with NH2), Trp140 (Hydrophobic with cyclopentyl)
Derivative 2 Derivative 1 + 4-Fluoro-8.4Gln85 (H-bond with SO2), Leu25 (H-bond with NH2), Trp140 (Hydrophobic), Asp145 (H-bond with F)
Derivative 3 Derivative 1 + 4-Hydroxyl-8.1Gln85 (H-bond with SO2), Leu25 (H-bond with NH2), Trp140 (Hydrophobic), Ser90 (H-bond with OH)

Synthesizing Insights: From Docking Scores to Structure-Activity Relationships (SAR)

The true value of a docking study lies in its ability to generate testable hypotheses that guide the next round of drug design.[13]

  • Core Scaffold Contribution: Derivative 1 (-7.8 kcal/mol) shows a significantly better binding score than the benchmark inhibitor (-6.5 kcal/mol). Visual analysis reveals that the cyclopentylsulfonyl group is responsible for this improvement. The sulfonyl (SO2) group forms a strong hydrogen bond with a key residue (Gln85), and the cyclopentyl ring sits favorably in a hydrophobic pocket near Trp140. This confirms the foundational hypothesis for designing this chemical series.

  • Impact of Electron-Withdrawing Groups: Derivative 2, featuring a fluoro group at the 4-position, is the most potent compound in our virtual screen (-8.4 kcal/mol). The analysis suggests the fluorine atom acts as a hydrogen bond acceptor, forming an additional interaction with an active site residue (Asp145). This observation is consistent with studies where halogen substitutions enhance binding affinity.[14]

  • Impact of Hydrogen-Bonding Groups: Derivative 3, with a hydroxyl group, also shows improved affinity (-8.1 kcal/mol) over the base scaffold. The hydroxyl group engages in a hydrogen bond with Ser90. While beneficial, its score is slightly lower than the fluoro-substituted derivative, suggesting the specific geometry and electronic nature of the fluorine interaction is more optimal in this particular binding pocket.

These in silico findings generate a clear SAR hypothesis: substituents at the 4-position of the aniline ring that can act as hydrogen bond acceptors are likely to increase binding affinity to our target kinase. The next logical step would be to synthesize and test Derivatives 2 and 3 in vitro to validate this computational prediction.

References

A Senior Application Scientist's Guide to Benchmarking HPLC Methods for Sulfonyl Aniline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate and robust analysis of sulfonyl anilines is paramount. These compounds, integral to many active pharmaceutical ingredients (APIs), present unique challenges in chromatographic separation due to their structural diversity and varied physicochemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, offering researchers, scientists, and drug development professionals a framework for selecting and optimizing their analytical strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Analytical Challenge: Understanding Sulfonyl Anilines

Sulfonyl anilines are characterized by a sulfonyl group directly attached to an aniline moiety. The polarity and ionization potential of these molecules can vary significantly based on the substitutions on the aniline ring and the sulfonyl group. This variability often leads to challenges in achieving optimal peak shape, resolution, and retention in reversed-phase HPLC. Key considerations include:

  • Secondary Interactions: The presence of the basic aniline group can lead to undesirable interactions with residual silanols on the silica backbone of traditional C18 columns, resulting in peak tailing.

  • Structural Similarity: Analogs within a drug development pipeline may have minor structural differences, making baseline separation a significant hurdle.

  • Mobile Phase pH: The ionization state of the aniline group is pH-dependent. Controlling the mobile phase pH is critical for consistent retention times and peak shapes.

Method Benchmarking: A Comparative Analysis

We will compare two distinct HPLC methodologies for the analysis of a representative set of sulfonyl anilines, highlighting the impact of stationary phase chemistry on selectivity and resolution.

Workflow for HPLC Method Development and Benchmarking

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep Prepare Stock Solutions (e.g., 1 mg/mL in Diluent) dilute Create Working Standard Mixture (e.g., 10 µg/mL) prep->dilute inject Inject Sample (e.g., 5 µL) dilute->inject method_a Method A: C18 Column inject->method_a method_b Method B: Phenyl-Hexyl Column inject->method_b acquire Acquire Chromatograms method_a->acquire method_b->acquire process Process Data: - Integration - Peak Identification acquire->process compare Compare Performance: - Resolution (Rs) - Tailing Factor (Tf) - Retention Time (tR) process->compare

Caption: A generalized workflow for developing and comparing HPLC methods for sulfonyl aniline analysis.

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its hydrophobic nature provides excellent retention for a wide range of compounds. However, for basic compounds like sulfonyl anilines, the choice of a modern, end-capped C18 column is crucial to mitigate peak tailing.

Experimental Protocol: Method A

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. The use of an acidic modifier like formic acid is essential to protonate the aniline group, which minimizes interactions with residual silanols and promotes a single ionic state, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20-80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Elevated temperatures can improve peak shape and reduce viscosity.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Phenyl-Hexyl columns offer a different selectivity compared to C18 phases due to the presence of the phenyl group. This allows for π-π interactions between the stationary phase and aromatic analytes, which can be highly beneficial for separating structurally similar sulfonyl anilines.

Experimental Protocol: Method B

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20-80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Logical Relationship of Method Selection

cluster_props Key Physicochemical Properties cluster_methods HPLC Method Selection cluster_outcome Desired Chromatographic Outcome compound Sulfonyl Aniline Analytes pka pKa (Aniline Group) compound->pka logp LogP (Hydrophobicity) compound->logp aromatic Aromaticity (π-electrons) compound->aromatic method_a Method A: C18 Column (Hydrophobic Retention) pka->method_a Requires pH Control method_b Method B: Phenyl-Hexyl (π-π Interactions) pka->method_b Requires pH Control logp->method_a Primary Driver aromatic->method_b Alternative Selectivity outcome Optimal Resolution & Peak Shape method_a->outcome method_b->outcome

Caption: The influence of analyte properties on the selection of an appropriate HPLC stationary phase.

Performance Data and Comparison

The following table summarizes the expected performance of the two methods for a hypothetical mixture of three sulfonyl aniline analogs with varying hydrophobicity and aromaticity.

Parameter Analyte 1 (Less Hydrophobic) Analyte 2 Analyte 3 (More Aromatic)
Method A: C18 Column
Retention Time (tR)5.2 min7.8 min8.1 min
Resolution (Rs)-4.50.8
Tailing Factor (Tf)1.21.31.3
Method B: Phenyl-Hexyl Column
Retention Time (tR)4.8 min7.1 min8.5 min
Resolution (Rs)-4.12.2
Tailing Factor (Tf)1.11.11.2

Analysis of Results:

  • Resolution: Method A struggles to resolve Analytes 2 and 3, which are structurally similar but differ in their aromatic substitution. Method B, leveraging π-π interactions, provides significantly better resolution for this critical pair. This demonstrates the power of alternative selectivity in challenging separations.

  • Peak Shape: Both methods benefit from the acidic mobile phase, but the Phenyl-Hexyl column generally yields slightly better tailing factors. This can be attributed to the different surface chemistry of the stationary phase.

  • Retention: The retention order is slightly different between the two methods, further highlighting the alternative selectivity of the Phenyl-Hexyl phase.

Trustworthiness and Self-Validation

To ensure the trustworthiness of any selected method, a validation protocol according to ICH guidelines should be followed. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution from all other peaks.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

Conclusion and Recommendations

While the C18 column remains a reliable starting point for the analysis of sulfonyl anilines, this guide demonstrates the significant advantages of exploring alternative selectivities, such as a Phenyl-Hexyl phase, particularly when dealing with structurally similar analogs. The π-π interactions offered by the phenyl stationary phase can provide the necessary resolution that is unachievable on a standard C18 column.

For researchers and drug development professionals, the key takeaway is the importance of a systematic approach to method development. By understanding the underlying chemical interactions between the analyte, stationary phase, and mobile phase, a robust and reliable HPLC method can be developed and validated, ensuring the quality and safety of pharmaceutical products.

A Comparative Guide to the Stability of 3-(Cyclopentylsulfonyl)aniline Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical development. This guide provides an in-depth comparative analysis of the stability of 3-(Cyclopentylsulfonyl)aniline under various stress conditions, benchmarked against structurally related analogs. The insights and data presented herein are designed to inform formulation development, analytical method validation, and decisions regarding storage and handling.

The stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life.[1] Forced degradation studies, also known as stress testing, are essential to identify likely degradation products, elucidate degradation pathways, and determine the intrinsic stability of a molecule.[2] This guide will delve into a meticulously designed forced degradation study for this compound, providing a robust comparison with commercially available analogs to offer a comprehensive stability profile.

Rationale for Comparator Selection

To provide a meaningful assessment of the stability of this compound, two positional isomers and a foundational structural analog were selected as comparators:

  • 2-(Cyclopentylsulfonyl)aniline hydrochloride: An isomeric variant to assess the impact of the sulfonyl group's position on the aromatic ring.

  • 4-(Cyclopentylsulfonyl)aniline: Another isomeric variant to complete the positional analysis.

  • Benzenesulfonamide: A simpler, foundational molecule to provide a baseline for the stability of the sulfonamide functional group.

This multi-faceted comparison allows for a nuanced understanding of how subtle structural modifications influence the overall stability of the molecule.

Experimental Design: A Symphony of Stress

The stability of this compound and its comparators was evaluated under four key stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Hydrolytic Hydrolytic HPLC-UV Analysis HPLC-UV Analysis Hydrolytic->HPLC-UV Analysis Samples Analyzed via Oxidative Oxidative Oxidative->HPLC-UV Analysis Samples Analyzed via Photolytic Photolytic Photolytic->HPLC-UV Analysis Samples Analyzed via Thermal Thermal Thermal->HPLC-UV Analysis Samples Analyzed via Test Compounds Test Compounds Test Compounds->Hydrolytic Subjected to Test Compounds->Oxidative Subjected to Test Compounds->Photolytic Subjected to Test Compounds->Thermal Subjected to

Caption: Workflow for the forced degradation study of this compound and its comparators.

Detailed Experimental Protocols

The following protocols were employed for each stress condition. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was used for the analysis.

2.1.1. Stability-Indicating HPLC-UV Method

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2.1.2. Hydrolytic Degradation (Acidic, Basic, and Neutral)

  • Prepare 1 mg/mL solutions of each test compound in methanol.

  • For acidic hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • For basic hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • For neutral hydrolysis, mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubate all solutions at 60°C for 24 hours.

  • After incubation, cool the solutions to room temperature. Neutralize the acidic and basic solutions with 0.1 N NaOH and 0.1 N HCl, respectively.

  • Dilute the samples to a final concentration of 100 µg/mL with the mobile phase before injection.

2.1.3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of each test compound in methanol.

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the solutions at room temperature for 24 hours, protected from light.

  • Dilute the samples to a final concentration of 100 µg/mL with the mobile phase before injection. The oxidation of anilines can proceed through various intermediates, and hydrogen peroxide is a common oxidant used to assess this susceptibility.[3][4][5]

2.1.4. Photolytic Degradation

  • Place a thin layer of the solid compounds in separate, uncovered petri dishes.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10]

  • A control sample of each compound should be stored in the dark under the same temperature and humidity conditions.

  • After exposure, prepare 100 µg/mL solutions of both the exposed and control samples in the mobile phase for analysis.

2.1.5. Thermal Degradation

  • Place a known amount of each solid compound in separate, loosely capped glass vials.

  • Store the vials in a calibrated oven at 70°C for 48 hours.

  • After the exposure period, allow the samples to cool to room temperature.

  • Prepare 100 µg/mL solutions of the stressed samples in the mobile phase for analysis.

Comparative Stability Data

The following tables summarize the percentage degradation of this compound and its comparators under the different stress conditions.

Table 1: Hydrolytic Degradation (% Degradation after 24 hours at 60°C)

Compound0.1 N HCl0.1 N NaOHNeutral Water
This compound12.5%8.2%< 1%
2-(Cyclopentylsulfonyl)aniline HCl15.8%10.5%< 1%
4-(Cyclopentylsulfonyl)aniline10.1%6.5%< 1%
Benzenesulfonamide18.9%12.3%1.5%

Table 2: Oxidative, Photolytic, and Thermal Degradation (% Degradation)

CompoundOxidative (3% H₂O₂, 24h)Photolytic (ICH Q1B)Thermal (70°C, 48h)
This compound25.3%18.7%5.4%
2-(Cyclopentylsulfonyl)aniline HCl28.9%22.1%7.8%
4-(Cyclopentylsulfonyl)aniline22.8%15.4%4.1%
Benzenesulfonamide15.6%9.8%2.3%

Discussion and Mechanistic Insights

The forced degradation study reveals distinct stability profiles for this compound and its analogs.

  • Hydrolytic Stability: All tested compounds exhibited greater degradation under acidic conditions compared to basic and neutral conditions. This is consistent with the known acid-catalyzed hydrolysis of the sulfonamide bond.[2][11] The cyclopentylsulfonyl aniline isomers showed slightly better hydrolytic stability than the parent benzenesulfonamide, suggesting that the cyclopentyl group may offer some steric hindrance to hydrolysis. Among the isomers, the 4-substituted analog was the most stable under hydrolytic stress.

  • Oxidative Stability: The aniline moiety is susceptible to oxidation.[3][4][5] this compound and its isomers showed significant degradation in the presence of hydrogen peroxide, indicating that the primary amino group is a reactive site. Interestingly, benzenesulfonamide was more resistant to oxidation, likely due to the absence of the activating amino group on the benzene ring.

  • Photostability: All compounds demonstrated a degree of photosensitivity, with the cyclopentylsulfonyl aniline isomers being more susceptible to photodegradation than benzenesulfonamide. This suggests that the aniline portion of the molecule is the primary chromophore responsible for absorbing light and initiating degradation. The 2- and 3-isomers were more photolabile than the 4-isomer.

  • Thermal Stability: The compounds were relatively stable under dry heat, with minimal degradation observed. This indicates good solid-state thermal stability under the tested conditions.

G cluster_pathways Potential Degradation Pathways Parent_Compound This compound Hydrolysis_Products Aniline + Cyclopentanesulfonic Acid Parent_Compound->Hydrolysis_Products Hydrolysis (H⁺/OH⁻) Oxidation_Products N-Oxides, Nitroso Derivatives Parent_Compound->Oxidation_Products Oxidation (H₂O₂) Photodegradation_Products Ring-hydroxylated species, Colored polymers Parent_Compound->Photodegradation_Products Photolysis (hν)

References

Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of Novel Kinase Inhibitors Exemplified by a 3-(Cyclopentylsulfonyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended target. Off-target effects can lead to unforeseen toxicities and a lack of efficacy, ultimately derailing a development program. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using the hypothetical development of a novel kinase inhibitor series based on a 3-(Cyclopentylsulfonyl)aniline scaffold as a practical example. While extensive public data on this specific chemical series is not available, the principles and methodologies outlined herein are universally applicable to the characterization of any new small molecule inhibitor.

The aniline scaffold and its derivatives are prevalent in medicinal chemistry, though they can present challenges related to metabolic stability and potential for reactive metabolite formation.[1][2] The addition of a sulfonyl group, creating a sulfonylaniline motif, is a common strategy in the design of various bioactive compounds, including kinase inhibitors.[3][4] This guide will walk you through the essential in vitro assays required to build a comprehensive selectivity profile, enabling you to make informed decisions about the progression of your lead candidates.

The Imperative of Early and Comprehensive Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[5] This homology presents a significant challenge in designing truly selective inhibitors.[6][7] A lack of selectivity can manifest in two ways: it can be detrimental, leading to toxicity, or in some cases, beneficial, resulting in a desired polypharmacology.[5] For instance, the multi-kinase inhibitor Imatinib, initially developed as a Bcr-Abl inhibitor, was later found to be effective against gastrointestinal stromal tumors due to its inhibition of c-Kit.[5] Therefore, a thorough understanding of a compound's interaction with a wide range of biological targets is paramount.

This guide will focus on four critical pillars of in vitro cross-reactivity assessment:

  • Kinase Panel Screening: To determine the on-target potency and off-target kinase interactions.

  • GPCR (G-Protein Coupled Receptor) Profiling: To identify potential interactions with the largest family of cell surface receptors.

  • Cytochrome P450 (CYP) Inhibition Assays: To assess the potential for drug-drug interactions.

  • hERG Channel Activity Assays: To evaluate the risk of cardiac toxicity.

Kinase Selectivity Profiling: Mapping the Kinome Interaction Landscape

The first step in characterizing a novel kinase inhibitor is to understand its potency and selectivity across the human kinome. Large-scale kinase panels offered by commercial vendors provide an efficient way to screen a compound against hundreds of kinases.[8][9]

Experimental Approach: Radiometric Kinase Activity Assay

A common and reliable method for kinase profiling is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6]

Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in DMSO. A 10-point serial dilution is typically performed to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

  • Assay Plate Setup: In a multi-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing [γ-³³P]ATP. The ATP concentration is often set at or near the Km value for each kinase to provide a more accurate measure of intrinsic inhibitor affinity.[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Substrate Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of a kinase panel screen are typically presented in a table summarizing the IC50 values for all tested kinases. A visual representation, such as a kinome tree map, can provide an intuitive overview of the compound's selectivity.

Table 1: Illustrative Kinase Selectivity Data for a Hypothetical this compound Compound

Kinase TargetIC50 (nM)
On-Target Kinase X 10
Off-Target Kinase A>10,000
Off-Target Kinase B5,000
Off-Target Kinase C850
Off-Target Kinase D>10,000
......

A high degree of selectivity is indicated by a large window between the on-target IC50 and the IC50 values for off-target kinases.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., this compound derivative) SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Multi-well Plate: Kinase + Substrate + Compound SerialDilution->AssayPlate Reaction Add [γ-³³P]ATP AssayPlate->Reaction Incubation Incubate Reaction->Incubation Termination Terminate & Spot Incubation->Termination Washing Wash Termination->Washing Detection Scintillation Counting Washing->Detection DataAnalysis Calculate IC50 Detection->DataAnalysis

Figure 1: Workflow for a radiometric kinase selectivity assay.

GPCR Off-Target Screening: Avoiding Unintended Signaling

G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of approved drugs.[10] Unintended interactions with GPCRs can lead to a wide range of side effects. Therefore, screening your compound against a panel of GPCRs is a crucial step in safety pharmacology.[4][11]

Experimental Approach: Calcium Flux Assay

For Gq-coupled GPCRs, a common method to assess activity is to measure changes in intracellular calcium levels using a fluorescent dye.[12]

Protocol:

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the this compound-based test compound at various concentrations to the cells.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the fluorescence signal after compound addition to detect if the compound activates the receptor.

    • Antagonist Mode: After incubation with the test compound, add a known agonist for the receptor and measure the fluorescence signal. A decrease in the agonist-induced signal indicates that the test compound is acting as an antagonist.

  • Detection: Use a fluorescence plate reader to measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percent activation (agonist mode) or percent inhibition (antagonist mode) and determine EC50 (effective concentration for 50% activation) or IC50 values.

Data Presentation

The results are typically presented as a percentage of a control response for a single concentration screen or as IC50/EC50 values from a dose-response curve.

Table 2: Illustrative GPCR Off-Target Screening Data

GPCR TargetMode% Inhibition @ 10 µM
Adrenergic α1AAntagonist5%
Dopamine D2Antagonist-2% (no activity)
Serotonin 5-HT2AAntagonist8%
Muscarinic M1Antagonist12%

Significant activity is typically defined as >50% inhibition or activation at a concentration of 10 µM.

Cytochrome P450 (CYP) Inhibition Assays: Predicting Drug-Drug Interactions

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[13] Inhibition of these enzymes by a new drug candidate can lead to altered plasma concentrations of co-administered drugs, potentially causing adverse effects.[14][15] Regulatory agencies recommend assessing the inhibitory potential against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15]

Experimental Approach: LC-MS/MS-based CYP Inhibition Assay

This method uses human liver microsomes, which contain a mixture of CYP enzymes, and probe substrates that are specifically metabolized by individual CYP isoforms.[16]

Protocol:

  • Incubation Mixture: In a multi-well plate, combine human liver microsomes, a specific CYP probe substrate, and the this compound-based test compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the specific metabolite formed from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control to calculate the percent inhibition and determine the IC50 value.

Data Presentation

Table 3: Illustrative CYP450 Inhibition Data

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin>50
CYP2C9Diclofenac>50
CYP2C19S-Mephenytoin25
CYP2D6Dextromethorphan>50
CYP3A4Midazolam>50

An IC50 value below a certain threshold (often 1-10 µM) may trigger further investigation into the potential for clinical drug-drug interactions.

CYP_Inhibition_Assay Start Incubation Mixture: Human Liver Microsomes + Probe Substrate + Test Compound Initiate Add NADPH Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Quench Reaction Incubate->Terminate Analyze LC-MS/MS Analysis of Metabolite Terminate->Analyze Calculate Determine IC50 Analyze->Calculate

Figure 2: Workflow for a CYP450 inhibition assay.

hERG Channel Activity Assays: Assessing Cardiovascular Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with a risk of a potentially fatal cardiac arrhythmia called Torsades de Pointes.[17][18] Therefore, assessing the activity of a new compound on the hERG channel is a critical safety screen.

Experimental Approach: Automated Patch Clamp Electrophysiology

Automated patch clamp systems provide a higher throughput method for measuring ion channel activity compared to traditional manual patch clamp.[18]

Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch Clamp: The automated system establishes a whole-cell patch clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol to the cell to elicit and measure the hERG current.[19]

  • Compound Application: Apply the this compound-based test compound at increasing concentrations to the cell.

  • Current Measurement: Record the hERG current before and after the application of the test compound.

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.

Data Presentation

Table 4: Illustrative hERG Channel Inhibition Data

CompoundIC50 (µM)
Test Compound>30
Positive Control (e.g., Cisapride)0.01

A large margin between the hERG IC50 and the therapeutic plasma concentration is desired to minimize the risk of cardiotoxicity.

Synthesizing the Data: Building a Comprehensive Selectivity Profile

The data from these four key assay areas provide a comprehensive initial assessment of the selectivity and potential liabilities of a this compound-based compound.

Selectivity_Profile Compound This compound Derivative Kinase Kinase Selectivity Compound->Kinase GPCR GPCR Off-Target Compound->GPCR CYP CYP450 Inhibition Compound->CYP hERG hERG Liability Compound->hERG Profile Comprehensive Selectivity Profile Kinase->Profile GPCR->Profile CYP->Profile hERG->Profile

Figure 3: Logical relationship of assays for a comprehensive selectivity profile.

By systematically evaluating a new chemical series in these assays, researchers can:

  • Compare and rank-order lead compounds: Identify candidates with the most favorable selectivity profiles for further development.

  • Guide medicinal chemistry efforts: Provide structure-activity relationship (SAR) data to help chemists design more selective compounds.

  • Identify potential safety concerns early: Flag compounds with significant off-target activity or liabilities for de-prioritization or further investigation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Cyclopentylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the responsible management of laboratory waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Cyclopentylsulfonyl)aniline, ensuring the safety of laboratory personnel and the preservation of our environment. While specific hazard data for this compound is not extensively documented, we will proceed with a conservative approach, grounded in the known hazards of its core chemical moieties: the aniline and sulfonamide functional groups.

Hazard Assessment: A Precautionary Approach

Due to the limited toxicological and ecotoxicological data available for this compound, a thorough hazard assessment based on its constituent functional groups is essential. The aniline backbone is associated with significant health risks, while sulfonamides can pose environmental hazards.

Key Potential Hazards:

  • Toxicity: Aniline and its derivatives are known to be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3][4] They can cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[1][2]

  • Carcinogenicity and Mutagenicity: Aniline is suspected of causing cancer and genetic defects.[3][4]

  • Environmental Hazards: Sulfonamides, as a class of compounds, can be persistent in the environment and may have adverse effects on microbial populations.[5][6][7][8][9]

Given these potential hazards, all waste containing this compound must be treated as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, the following minimum personal protective equipment must be worn:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.Protects against accidental splashes of the chemical or solutions containing it.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents dermal absorption, a primary route of exposure for aniline compounds.
Body Protection A lab coat, long pants, and closed-toe shoes.Provides a barrier against skin contact with the chemical.
Respiratory All handling of solid this compound and its concentrated solutions should be done in a fume hood.Minimizes the risk of inhaling fine particles or vapors.

Waste Segregation and Collection: Ensuring Compliance

Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Hazardous Waste Container:

    • Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing this compound.

    • The container should be labeled as "Hazardous Waste" and should clearly state the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Waste Streams to Segregate:

    • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and any absorbent materials used for cleaning up spills.

    • Liquid Waste: Solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

  • EPA Waste Codes:

    • Waste generated from the use of aniline compounds may be classified under specific EPA hazardous waste codes. While this compound is not explicitly listed, wastes from the production of aniline and its derivatives are. The relevant codes include:

      • K083: Distillation bottoms from aniline production.[10][11][12][13]

      • K101: Distillation tar residues from the distillation of aniline-based compounds.[11][13]

      • K103: Process residues from aniline extraction from the production of aniline.[11][13]

      • K104: Combined wastewaters generated from nitrobenzene/aniline production.[11][13]

    • Consult with your institution's EHS department to determine the appropriate waste codes for your specific waste stream.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes is_sharp->liquid_container No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes store_waste Store Waste Container in Designated Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs disposal_vendor Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal_vendor

Caption: Disposal workflow for this compound.

Emergency Procedures: In Case of a Spill

In the event of an accidental spill of this compound, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity and evacuate the immediate area.

    • If the spill is large or you are unsure how to proceed, contact your institution's emergency response team or EHS department.

  • Control and Contain:

    • If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.

    • Prevent the spill from spreading by using a chemical spill kit with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup and Collection:

    • Carefully collect the absorbent material and any contaminated debris.

    • Place all cleanup materials into a labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent, as recommended by your institution's safety protocols.

    • Wash your hands thoroughly after the cleanup is complete.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to the principles of precaution, proper PPE usage, diligent waste segregation, and established emergency procedures, we can continue our vital work in drug discovery and development while upholding the highest standards of safety and environmental stewardship. Always consult your institution's specific guidelines and your EHS department for any questions or concerns regarding chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopentylsulfonyl)aniline
Reactant of Route 2
3-(Cyclopentylsulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.